molecular formula C10H17NO3 B025510 N-(2-oxooxolan-3-yl)hexanamide CAS No. 106983-28-2

N-(2-oxooxolan-3-yl)hexanamide

Cat. No.: B025510
CAS No.: 106983-28-2
M. Wt: 199.25 g/mol
InChI Key: ZJFKKPDLNLCPNP-UHFFFAOYSA-N
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Description

N-(2-Oxooxolan-3-yl)hexanamide is a N-acyl-amino acid.
This compound has been reported in Aliivibrio fischeri with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-oxooxolan-3-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKKPDLNLCPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347943
Record name N-(2-Oxotetrahydro-3-furanyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106983-28-2
Record name N-(2-Oxotetrahydro-3-furanyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Central Role of N-(2-oxooxolan-3-yl)hexanamide in Bacterial Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of C6-HSL Mediated Cell-to-Cell Communication for Researchers, Scientists, and Drug Development Professionals

Introduction:

N-(2-oxooxolan-3-yl)hexanamide, commonly known as N-hexanoyl-L-homoserine lactone (C6-HSL), is a pivotal signaling molecule in the intricate communication networks of numerous Gram-negative bacteria. As a member of the N-acyl homoserine lactone (AHL) family of autoinducers, C6-HSL plays a central role in quorum sensing (QS), a cell-density-dependent regulatory mechanism that orchestrates collective behaviors. This technical guide provides a comprehensive overview of the function of C6-HSL in bacterial communication, with a focus on its signaling pathways, quantitative aspects of its activity, and detailed experimental protocols for its study. Understanding the intricacies of C6-HSL-mediated quorum sensing is paramount for the development of novel anti-infective strategies that target bacterial virulence and biofilm formation.

The Core Mechanism: C6-HSL in Quorum Sensing

The fundamental principle of C6-HSL-mediated quorum sensing involves the production, accumulation, and perception of this signaling molecule, leading to population-wide changes in gene expression.[1] At low cell densities, the basal level of C6-HSL is insufficient to trigger a response. As the bacterial population grows, the extracellular concentration of C6-HSL increases. Once a threshold concentration is reached, C6-HSL diffuses back into the bacterial cells and binds to its cognate intracellular receptor, a transcriptional regulator protein of the LuxR family. This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes located in the promoter regions of target genes. This interaction typically activates the transcription of genes responsible for a variety of phenotypes, including biofilm formation, virulence factor production, and bioluminescence.[2][3][4]

Quantitative Data on C6-HSL Activity

The precise concentration of C6-HSL and its affinity for its receptor are critical determinants of the quorum sensing response. The following tables summarize key quantitative data from studies on various bacterial species.

ParameterBacteriumValueReference
Concentration for QS Induction Vibrio fischeri100–200 nM (for 3-oxo-C6-HSL)[5]
Pseudomonas putida< 1 nM (trace amounts)[6]
Binding Affinity (Kd) Erwinia carotovora (CarR)~1.8 µM (for 3-oxo-C6-HSL)[3]
Cellular Concentration Pseudomonas aeruginosa76.0 ± 1.6 ng/mL (in long-term stationary phase)[7]

Table 1: Quantitative parameters of C6-HSL and its derivatives in bacterial quorum sensing.

Gene/PhenotypeBacteriumFold Change/EffectC6-HSL ConcentrationReference
lux operon transcriptionVibrio fischeri>1,000-fold increase in light expressionSaturating concentrations[8]
Violacein ProductionChromobacterium violaceumDose-dependent decrease with specific inhibitorsNot specified[9]
rhlA gene expressionPseudomonas aeruginosaStrong C4-HSL-dependent binding of RhlRNot specified for C6-HSL[10]
Gene Expression in Arabidopsis thaliana-744 genes upregulated in roots 4h post-treatmentNot specified[11]

Table 2: Impact of C6-HSL on gene expression and phenotype.

Signaling Pathways Involving C6-HSL

The signaling cascades initiated by C6-HSL can vary between different bacterial species. Below are representations of the C6-HSL-mediated quorum sensing pathways in Vibrio fischeri and Chromobacterium violaceum.

C6_HSL_Signaling_Vibrio_fischeri cluster_cell Vibrio fischeri Cell LuxI LuxI (Synthase) C6_HSL_out C6-HSL LuxI->C6_HSL_out Synthesis LuxR_inactive LuxR (Inactive) LuxR_active LuxR-C6-HSL (Active Dimer) LuxR_inactive->LuxR_active Dimerization lux_operon luxICDABEG Operon LuxR_active->lux_operon Transcriptional Activation lux_operon->LuxI Positive Feedback Bioluminescence Bioluminescence lux_operon->Bioluminescence Protein Synthesis C6_HSL_in C6-HSL C6_HSL_out->C6_HSL_in Diffusion (High Density) C6_HSL_in->LuxR_inactive Binding

Vibrio fischeri LuxI/LuxR QS Pathway.

C6_HSL_Signaling_Chromobacterium_violaceum cluster_cell Chromobacterium violaceum Cell CviI CviI (Synthase) C6_HSL_out C6-HSL CviI->C6_HSL_out Synthesis CviR_inactive CviR (Inactive) CviR_active CviR-C6-HSL (Active) CviR_inactive->CviR_active vio_operon vioABCDE Operon CviR_active->vio_operon Transcriptional Activation Violacein Violacein Pigment vio_operon->Violacein Enzyme Synthesis C6_HSL_in C6-HSL C6_HSL_out->C6_HSL_in Diffusion (High Density) C6_HSL_in->CviR_inactive Binding

Chromobacterium violaceum CviI/CviR QS Pathway.

Detailed Experimental Protocols

Accurate and reproducible experimental methods are essential for the investigation of C6-HSL-mediated quorum sensing. The following sections provide detailed protocols for key assays.

Quantification of C6-HSL using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted for the quantification of C6-HSL in bacterial culture supernatants.[12][13]

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • C6-HSL standard

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Extraction:

    • Acidify 1 mL of bacterial culture supernatant with 0.1% formic acid.

    • Extract the AHLs twice with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of methanol.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Monitor the precursor to product ion transition for C6-HSL (e.g., m/z 200.1 -> 102.1).

      • Optimize instrument parameters (e.g., collision energy, cone voltage) using a C6-HSL standard.

  • Quantification:

    • Generate a standard curve using serial dilutions of the C6-HSL standard.

    • Quantify the amount of C6-HSL in the samples by comparing their peak areas to the standard curve.

LC_MS_Workflow start Bacterial Culture Supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction evaporation Evaporation to Dryness (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms quantification Quantification (Standard Curve) lc_ms->quantification

LC-MS/MS Quantification Workflow.

Bioluminescence Reporter Assay for Quorum Sensing Activity

This assay utilizes a reporter bacterial strain (e.g., E. coli carrying a luxR gene and a luxI promoter-luxCDABE fusion) to measure the activity of C6-HSL.[14][15]

Materials:

  • Bioluminescence reporter strain

  • LB medium (or other suitable growth medium)

  • C6-HSL standard or test samples

  • 96-well white, clear-bottom microtiter plates

  • Luminometer

Procedure:

  • Prepare Reporter Strain:

    • Grow the reporter strain overnight in LB medium with appropriate antibiotics.

    • Dilute the overnight culture 1:100 in fresh medium.

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of the C6-HSL standard or test samples.

    • Add the diluted reporter strain culture to each well.

    • Include negative controls (no C6-HSL) and positive controls (known concentration of C6-HSL).

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the reporter strain (e.g., 30°C) for a specified time (e.g., 4-6 hours).

  • Measurement:

    • Measure the bioluminescence in each well using a luminometer.

    • Measure the optical density at 600 nm (OD600) to normalize for cell growth.

  • Data Analysis:

    • Calculate the relative light units (RLU) by dividing the luminescence reading by the OD600 reading.

    • Plot the RLU against the concentration of C6-HSL to generate a dose-response curve.

Bioluminescence_Assay_Workflow start Overnight Culture of Reporter Strain dilution Dilute Culture 1:100 start->dilution plate_setup Add Diluted Culture and C6-HSL/Samples to 96-well Plate dilution->plate_setup incubation Incubate at Optimal Temperature plate_setup->incubation measurement Measure Luminescence and OD600 incubation->measurement analysis Calculate Relative Light Units (RLU) and Plot measurement->analysis

References

The Agonistic Role of N-(2-oxooxolan-3-yl)hexanamide in Bacterial Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of N-(2-oxooxolan-3-yl)hexanamide, more commonly known as N-hexanoyl-L-homoserine lactone (C6-HSL), a key signaling molecule in bacterial quorum sensing (QS). This document details the signaling pathways it modulates, presents quantitative data on its activity, and provides comprehensive experimental protocols for its study.

Introduction to this compound and Quorum Sensing

This compound (C6-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1][2][3] These molecules are crucial for quorum sensing, a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression.[4][5][6] At a critical population density, the accumulation of AHLs triggers a synchronized response, often leading to the expression of genes associated with virulence, biofilm formation, and secondary metabolite production.[7][8] C6-HSL is utilized as a primary autoinducer by a variety of Gram-negative bacteria, including the well-studied model organism Chromobacterium violaceum and the opportunistic pathogen Pseudomonas aeruginosa.[9][10][11]

Mechanism of Action: The C6-HSL Signaling Pathway

The canonical mechanism of action for C6-HSL involves its interaction with a cognate intracellular receptor, a transcriptional regulator protein belonging to the LuxR family. The most extensively characterized C6-HSL-dependent signaling pathway is the CviI/CviR system in Chromobacterium violaceum, which regulates the production of the purple pigment violacein.[4][7]

The signaling cascade can be summarized as follows:

  • Synthesis: C6-HSL is synthesized in the bacterial cytoplasm by the LuxI homolog synthase, CviI.[10][12]

  • Diffusion and Accumulation: As a small, lipid-soluble molecule, C6-HSL freely diffuses across the bacterial cell membrane into the extracellular environment. As the bacterial population grows, the concentration of C6-HSL increases.[6]

  • Receptor Binding: Once a threshold concentration is reached, C6-HSL diffuses back into the bacterial cells and binds to the N-terminal ligand-binding domain of the cytoplasmic CviR protein.[10] The crystal structure of the CviR-C6-HSL complex reveals the specific molecular interactions that stabilize this binding.[13]

  • Transcriptional Regulation: The binding of C6-HSL induces a conformational change in CviR, promoting its dimerization and enhancing its affinity for specific DNA binding sites known as lux boxes. In C. violaceum, the CviR/C6-HSL complex binds to a 20-bp lux box-like sequence in the promoter region of the vioA operon.[14]

  • Gene Expression: This binding event activates the transcription of the vio operon, leading to the biosynthesis of violacein.[14]

Caption: C6-HSL signaling pathway in C. violaceum.

Quantitative Data

The following tables summarize key quantitative data related to the activity of C6-HSL and its analogs in various bacterial quorum sensing systems.

Table 1: Receptor Binding Affinities and Effective Concentrations

MoleculeReceptorOrganismParameterValueReference(s)
N-(3-oxohexanoyl)-L-homoserine lactoneCarRErwinia carotovoraDissociation Constant (Kd)1.8 µM[15]
N-hexanoyl-L-homoserine lactone (C6-HSL)CviRChromobacterium violaceumInduction of Violacein1 µM - 100 µM[1]
N-(3-oxohexanoyl)-L-homoserine lactoneLuxRVibrio fischeriMax. Luminescence Induction120 nM[16]
N-hexanoyl-L-homoserine lactone (C6-HSL)A136 biosensorAgrobacterium tumefaciensβ-galactosidase saturation2 µM - 10 µM[10]

Table 2: C6-HSL Production in Pseudomonas aeruginosa

Growth MediumC6-HSL Concentration (ng/mL)Reference(s)
LB BrothVariable, less abundant than C4-HSL[9][17]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Quantification of Violacein Production in Chromobacterium violaceum

This protocol describes a quantitative bioassay to measure the amount of violacein produced by C. violaceum in response to C6-HSL.[4][18]

Materials:

  • Chromobacterium violaceum strain (e.g., ATCC 12472 or the C6-HSL-negative mutant CV026)

  • Luria-Bertani (LB) broth

  • Synthetic N-hexanoyl-L-homoserine lactone (C6-HSL)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Culture Preparation:

    • Grow a 5 mL overnight culture of C. violaceum in LB broth at 30°C with shaking.

    • Subculture the overnight culture into fresh LB broth to an OD600 of approximately 0.1.

    • If using the CV026 mutant strain, add varying concentrations of C6-HSL to the subcultures. Include a no-C6-HSL control.

  • Incubation:

    • Incubate the cultures at 30°C with shaking for 24-48 hours, or until significant pigment production is observed in the wild-type or positive controls.

  • Violacein Extraction:

    • Take 1 mL of each culture and measure the OD600 to determine cell density.

    • Centrifuge the 1 mL culture samples at 10,000 x g for 10 minutes to pellet the cells.

    • Discard the supernatant and add 1 mL of DMSO to each cell pellet.

    • Vortex vigorously for 30 seconds to lyse the cells and solubilize the violacein.

    • Centrifuge the samples again at 10,000 x g for 10 minutes to pellet the cell debris.

  • Spectrophotometric Measurement:

    • Carefully transfer the DMSO supernatant containing the violacein to a clean cuvette.

    • Measure the absorbance at 575 nm using a spectrophotometer, with DMSO as the blank.

    • Normalize the absorbance values to the cell density (OD600) of the corresponding culture to account for differences in cell growth.

Violacein_Assay_Workflow start Start culture Culture C. violaceum with/without C6-HSL start->culture incubation Incubate at 30°C (24-48h) culture->incubation measure_od Measure OD600 incubation->measure_od centrifuge1 Centrifuge Culture measure_od->centrifuge1 extract Extract Pellet with DMSO centrifuge1->extract centrifuge2 Centrifuge Lysate extract->centrifuge2 measure_abs Measure Absorbance of Supernatant at 575 nm centrifuge2->measure_abs normalize Normalize A575 by OD600 measure_abs->normalize end End normalize->end

Caption: Experimental workflow for the quantification of violacein.
Validation of C6-HSL's Role via Gene Knockout

This protocol outlines the definitive method for validating the function of the cviI gene (and thus C6-HSL) in violacein production through the creation of a knockout mutant.[4]

Methodology Overview:

  • Construct a Suicide Vector:

    • Amplify the upstream and downstream regions (homology arms) of the cviI gene from the C. violaceum genome via PCR.

    • Clone these homology arms into a suicide vector, flanking a selectable marker (e.g., an antibiotic resistance gene).

  • Conjugation:

    • Introduce the suicide vector into a suitable E. coli donor strain.

    • Transfer the vector from the E. coli donor to the wild-type C. violaceum recipient strain via biparental mating.

  • Selection of Single Crossover Mutants:

    • Plate the mating mixture on selective agar containing an antibiotic to select for C. violaceum cells that have integrated the suicide vector into their genome via a single homologous recombination event.

  • Selection of Double Crossover Mutants (Knockout):

    • Culture the single crossover mutants in non-selective media to allow for a second homologous recombination event, which will excise the vector and the target gene.

    • Select for the loss of the suicide vector (e.g., using a counter-selectable marker like sacB on sucrose-containing media).

  • Verification:

    • Screen the resulting colonies for the desired phenotype (loss of violacein production).

    • Confirm the deletion of the cviI gene by PCR and DNA sequencing.

  • Complementation:

    • Introduce a functional copy of the cviI gene on a plasmid into the knockout mutant.

    • Verify the restoration of violacein production to confirm that the observed phenotype was due to the gene knockout.

Gene_Knockout_Workflow start Start construct Construct Suicide Vector with cviI Homology Arms start->construct conjugation Conjugate Vector into Wild-Type C. violaceum construct->conjugation select1 Select for Single Crossover Events conjugation->select1 select2 Counter-select for Double Crossover Events select1->select2 screen Screen for Violacein-Negative Phenotype select2->screen verify Verify cviI Deletion by PCR & Sequencing screen->verify complementation Complementation with Functional cviI Gene verify->complementation end End complementation->end

Caption: Workflow for cviI gene knockout and validation.

Conclusion

This compound (C6-HSL) is a fundamental signaling molecule in the quorum sensing networks of numerous Gram-negative bacteria. Its mechanism of action, centered on the activation of LuxR-type transcriptional regulators, provides a clear and quantifiable system for studying bacterial communication. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate C6-HSL-mediated quorum sensing and to explore strategies for its inhibition as a potential antivirulence therapy.

References

An In-depth Technical Guide to N-(2-oxooxolan-3-yl)hexanamide (N-Hexanoyl-L-homoserine lactone)

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Key Bacterial Signaling Molecule

N-(2-oxooxolan-3-yl)hexanamide, more commonly known as N-Hexanoyl-L-homoserine lactone (C6-HSL), is a pivotal signaling molecule in the intricate communication system of Gram-negative bacteria.[1][2] This process, termed quorum sensing (QS), allows bacteria to monitor their population density and collectively regulate gene expression.[3][4] As a member of the N-acyl-homoserine lactone (AHL) class of autoinducers, C6-HSL plays a crucial role in orchestrating a variety of group behaviors, including biofilm formation, virulence factor production, and bioluminescence.[1][2][5][6] This guide provides a comprehensive overview of the discovery, history, signaling mechanisms, and experimental methodologies associated with this important molecule for researchers, scientists, and drug development professionals.

Discovery and History: Unraveling Bacterial Communication

The journey to understanding this compound is fundamentally linked to the discovery of quorum sensing itself. The concept originated from studies of the marine bacterium Vibrio fischeri (now known as Aliivibrio fischeri), which exhibits bioluminescence only at high cell densities.[1][5]

  • 1970s: The "Autoinduction" Phenomenon: Researchers observed that V. fischeri produced and responded to a small, diffusible signaling molecule that accumulated in the environment as the population grew.[5][7] This phenomenon was termed "autoinduction."

  • 1981-1983: Identification of the First AHL: The first autoinducer was isolated and identified as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).[6] Shortly after, the core genetic components of this signaling system, the luxI and luxR genes, were characterized.[7] LuxI was identified as the synthase responsible for producing the AHL signal, and LuxR was identified as the intracellular receptor and transcriptional regulator that binds the AHL to control the expression of luminescence genes.[5][8][9]

  • Subsequent Discoveries: Following this foundational work, researchers discovered that many other Gram-negative bacteria possessed similar LuxI/LuxR-type systems.[10] This led to the identification of a wide array of AHL molecules with varying acyl chain lengths and modifications. This compound (C6-HSL) was identified as another key signaling molecule used by various bacteria, including Pseudomonas aeruginosa and Chromobacterium violaceum, to regulate processes distinct from bioluminescence, such as virulence and pigment production.[11][12]

This progression from observing a curious biological phenomenon to elucidating a widespread mechanism of bacterial communication has established the LuxI/LuxR circuit and its associated AHL signals as a canonical model in microbiology.[8]

Quantitative Data

The precise quantification of C6-HSL is essential for studying its role in bacterial signaling. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a standard method for its detection and quantification.[13]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[14]
Synonyms N-Hexanoyl-L-homoserine lactone, C6-HSLPubChem[14]
Molecular Formula C₁₀H₁₇NO₃PubChem[14]
Molecular Weight 199.25 g/mol PubChem[14]
CAS Number 147852-83-3Sigma-Aldrich
Appearance White to off-white powder or crystalsSigma-Aldrich
Optical Activity [α]/D -32±3°, c = 0.2 in methanolSigma-Aldrich
Storage Temperature −20°CSigma-Aldrich

Table 2: Biological Activity and Detection Parameters

ParameterValue/RangeContextSource
Effective Concentration Nanomolar (nM) to Micromolar (µM) rangeVaries by bacterial species and target gene[2][15]
Detection in Biofilms ~600 µmol l⁻¹P. aeruginosa biofilms (in vitro)[15]
Detection in Cultures 0.01–7400 nmol l⁻¹A. fischeri cultures (in vitro)[15]
Biosensor Detection Limit 2–14 pmol l⁻¹A. tumefaciens based biosensor[15]
HPLC-MS/MS LLOQ 0.5 ng/mLValidated quantification method[13]
HPLC-MS/MS ULOQ 500 ng/mLValidated quantification method[13]

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Signaling Pathway and Experimental Protocols

The Canonical LuxI/LuxR Signaling Pathway

The C6-HSL signal operates through the well-characterized LuxI/LuxR regulatory circuit, a cornerstone of quorum sensing in Gram-negative bacteria.[8]

  • Signal Synthesis (LuxI): At a basal level, the synthase protein, a LuxI homolog, produces C6-HSL from cellular precursors (S-adenosylmethionine and an acyl-carrier protein).[7][9]

  • Signal Diffusion and Accumulation: As a small, lipid-soluble molecule, C6-HSL freely diffuses across the bacterial cell membrane into the extracellular environment.[4][9] As the bacterial population density increases, the concentration of C6-HSL rises.

  • Signal Reception and Activation (LuxR): Once a threshold concentration is reached, C6-HSL diffuses back into the cells and binds to its cognate intracellular receptor, a LuxR homolog.[8] This binding event typically induces the dimerization and stabilization of the LuxR protein.[9]

  • Transcriptional Regulation: The activated LuxR-AHL complex then functions as a transcriptional regulator, binding to specific DNA sequences known as lux boxes in the promoter regions of target genes.[8] This binding recruits RNA polymerase, leading to the coordinated expression of genes that control group behaviors like virulence, biofilm formation, and pigment production.[9]

LuxI_LuxR_Pathway LuxI LuxI (Synthase) AHL_intra AHL LuxI->AHL_intra Synthesizes LuxR LuxR (Receptor) Complex LuxR-AHL Complex LuxR->Complex TargetGenes Target Genes (e.g., virulence, biofilm) Complex->TargetGenes Activates AHL_extra AHL (Low Density) AHL_intra->AHL_extra Diffuses out AHL_intra2 AHL AHL_extra->AHL_intra2 Diffuses in (High Density) AHL_extra2 AHL (High Density) AHL_intra2->Complex AHL_Extraction_Workflow Start Bacterial Culture (Stationary Phase) Centrifuge Centrifugation Start->Centrifuge CollectSupernatant Collect Supernatant (Cell-Free) Centrifuge->CollectSupernatant LLE Liquid-Liquid Extraction (with Ethyl Acetate) CollectSupernatant->LLE Evaporate Evaporate Solvent (Nitrogen Stream) LLE->Evaporate Reconstitute Reconstitute Extract (in Methanol/Acetonitrile) Evaporate->Reconstitute End Sample Ready for Analysis (HPLC-MS or Bioassay) Reconstitute->End

References

The Bacterial Blueprint: A Technical Guide to the Biosynthesis of N-(2-oxooxolan-3-yl)hexanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-oxooxolan-3-yl)hexanamide, more commonly known as N-hexanoyl-L-homoserine lactone (C6-HSL), is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing. This process allows bacteria to monitor their population density and collectively regulate gene expression, influencing a wide array of physiological activities including biofilm formation, virulence factor production, and antibiotic synthesis.[1][2] Understanding the biosynthetic pathway of C6-HSL is therefore of paramount importance for the development of novel anti-quorum sensing therapeutics to combat bacterial infections. This technical guide provides an in-depth exploration of the core biosynthesis pathway of C6-HSL in bacteria, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Biosynthesis Pathway

The biosynthesis of N-acyl homoserine lactones (AHLs), including C6-HSL, is primarily catalyzed by a conserved family of enzymes known as LuxI-type synthases.[3] These enzymes utilize a fatty acid thioester, typically an acyl-acyl carrier protein (acyl-ACP) derived from fatty acid biosynthesis, and S-adenosyl-L-methionine (SAM) as the two primary substrates.[3]

The reaction proceeds through a proposed two-step mechanism:

  • Acylation of SAM: The acyl group from hexanoyl-ACP is transferred to the amino group of SAM, forming a hexanoyl-SAM intermediate.

  • Lactonization: An intramolecular cyclization reaction occurs, where the carboxylate of the SAM moiety attacks the γ-carbon, leading to the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) and the apo-acyl carrier protein.

Several bacteria are known to produce C6-HSL. For instance, in Pseudomonas aeruginosa, the RhlI synthase is responsible for the synthesis of both N-butyryl-homoserine lactone (C4-HSL) and C6-HSL.[3] In Serratia plymuthica RVH1, the SplI synthase produces C6-HSL, alongside other AHLs.[4]

Biosynthesis_of_C6_HSL Hexanoyl-ACP Hexanoyl-ACP LuxI-type Synthase LuxI-type Synthase (e.g., RhlI, SplI) Hexanoyl-ACP->LuxI-type Synthase SAM S-Adenosyl- methionine SAM->LuxI-type Synthase C6-HSL This compound (C6-HSL) LuxI-type Synthase->C6-HSL Apo-ACP Apo-ACP LuxI-type Synthase->Apo-ACP MTA 5'-Methylthioadenosine LuxI-type Synthase->MTA

Diagram 1: Core Biosynthesis Pathway of C6-HSL.

Quantitative Data

The efficiency and specificity of C6-HSL biosynthesis are governed by the kinetic parameters of the LuxI-type synthases and the intracellular concentrations of the substrates. Below is a summary of available quantitative data.

Table 1: Kinetic Parameters of RhlI from Pseudomonas aeruginosa
SubstrateKm (µM)Vmax (mol/min/mol enzyme)Reference
Butyryl-ACP1516[3][5]
Hexanoyl-ACP29011[3]
S-Adenosylmethionine (SAM)1016[3][5]
Butyryl-CoA6200.02[3]

Note: While RhlI can utilize hexanoyl-ACP, its affinity for butyryl-ACP is significantly higher, as indicated by the lower Km value.[3]

Table 2: Production of C6-HSL in Serratia species
StrainAHLs ProducedReference
Serratia plymuthica RVH1C4-HSL, C6-HSL, 3-oxo-C6-HSL[4]
Serratia fonticola RB-25C4-HSL, C6-HSL, 3-oxo-C6-HSL[6]

Note: The exact yields of C6-HSL can vary depending on the bacterial strain, growth conditions, and the specific LuxI homolog involved.

Experimental Protocols

Elucidating the biosynthesis pathway of C6-HSL and quantifying its production relies on a variety of robust experimental techniques. This section provides detailed methodologies for key experiments.

In Vitro AHL Synthase Activity Assay (DCPIP Colorimetric Method)

This assay measures the release of free coenzyme A (CoA) or holo-ACP, which reduces the dye 2,6-dichlorophenolindophenol (DCPIP), leading to a measurable decrease in absorbance at 600 nm.

Materials:

  • Purified LuxI-type synthase (e.g., RhlI)

  • Hexanoyl-CoA or Hexanoyl-ACP

  • S-Adenosylmethionine (SAM)

  • DCPIP solution (10 mM in water)

  • HEPES buffer (1 M, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing:

    • 10 µL of 1 M HEPES buffer (final concentration: 100 mM)

    • 0.3 µL of 10 mM DCPIP (final concentration: 30 µM)

    • Varying concentrations of Hexanoyl-CoA (e.g., 10-500 µM)

    • A saturating concentration of SAM (e.g., 300 µM)

    • Nuclease-free water to a final volume of 90 µL.

  • Incubate the plate at room temperature for 10 minutes to allow for any non-enzymatic reduction of DCPIP.

  • Initiate the reaction by adding 10 µL of the purified LuxI-type synthase (e.g., final concentration 0.5 µM).

  • Immediately monitor the decrease in absorbance at 600 nm over time in a microplate reader.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The concentration of the product can be determined using the molar extinction coefficient of DCPIP (ε600 = 21,000 M-1cm-1).

DCPIP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (HEPES, DCPIP, Hexanoyl-CoA, SAM) B Pre-incubate 10 min A->B C Add LuxI-type Synthase B->C D Monitor A600 Decrease C->D E Calculate Initial Rate D->E

Diagram 2: DCPIP Assay Workflow.
Quantification of C6-HSL by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for the quantification of C6-HSL from bacterial cultures.[7][8][9]

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (acidified with 0.1% formic acid)

  • C6-HSL standard

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Extraction:

    • Centrifuge the bacterial culture to pellet the cells.

    • Extract the supernatant twice with an equal volume of acidified ethyl acetate.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of methanol.

  • HPLC-MS Analysis:

    • Inject the reconstituted extract onto a C18 HPLC column.

    • Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) for separation.

    • Detect C6-HSL using the mass spectrometer in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]+.

  • Quantification:

    • Generate a standard curve by running known concentrations of the C6-HSL standard.

    • Quantify the amount of C6-HSL in the sample by comparing its peak area to the standard curve.

Gene Knockout of LuxI Homologs

Creating a knockout mutant of the gene encoding the C6-HSL synthase (e.g., splI in Serratia plymuthica) is crucial for confirming its role in C6-HSL production.

General Protocol using Homologous Recombination:

  • Construct a suicide vector: Clone the flanking regions (homology arms) of the target gene into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene).

  • Transformation: Introduce the suicide vector into the target bacterium via conjugation or electroporation.

  • Selection of single recombinants: Select for transformants that have integrated the vector into their chromosome via a single homologous recombination event.

  • Selection of double recombinants: Grow the single recombinants under conditions that select for the loss of the vector backbone, resulting in a double homologous recombination event that replaces the target gene with the selectable marker.

  • Verification: Confirm the gene knockout by PCR and sequencing. The resulting mutant should be unable to produce C6-HSL, which can be verified by HPLC-MS analysis of the culture supernatant.

Isotope Labeling Studies

Isotope labeling can be used to trace the biosynthetic origins of C6-HSL.[10][11]

Protocol Outline:

  • Precursor Labeling: Grow the bacterium in a defined minimal medium supplemented with a stable isotope-labeled precursor, such as 13C-labeled hexanoic acid or 13C- or 15N-labeled methionine.

  • Extraction: Extract the AHLs from the culture supernatant as described in the HPLC-MS protocol.

  • Mass Spectrometry Analysis: Analyze the extract by high-resolution mass spectrometry to detect the incorporation of the stable isotope into the C6-HSL molecule. The mass shift in the C6-HSL molecule will confirm the incorporation of the labeled precursor.

Isotope_Labeling_Workflow A Bacterial Culture in Minimal Medium B Supplement with Isotope-Labeled Precursor (e.g., 13C-Hexanoic Acid) A->B C Incubation and Growth B->C D Extract AHLs from Supernatant C->D E Analyze by High-Resolution MS D->E F Detect Mass Shift in C6-HSL E->F

Diagram 3: Isotope Labeling Workflow.

Conclusion

The biosynthesis of this compound is a well-conserved pathway in many Gram-negative bacteria, playing a critical role in quorum sensing and the regulation of group behaviors. A thorough understanding of this pathway, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the development of targeted antimicrobial strategies. By disrupting the synthesis of C6-HSL and other AHLs, it is possible to interfere with bacterial communication, thereby attenuating their virulence and increasing their susceptibility to conventional antibiotics. The continued investigation into the nuances of this biosynthetic pathway will undoubtedly pave the way for novel and effective therapeutic interventions against a wide range of bacterial pathogens.

References

The Role of N-(2-oxooxolan-3-yl)hexanamide in Aliivibrio fischeri Bioluminescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of N-(2-oxooxolan-3-yl)hexanamide, more commonly known as N-hexanoyl-L-homoserine lactone (C6-HSL), and its integral role in the complex quorum-sensing network that governs bioluminescence in the marine bacterium Aliivibrio fischeri. While often overshadowed by the primary autoinducer, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), C6-HSL is a significant signaling molecule in its own right, contributing to the intricate regulation of light production. This document details the biosynthesis of C6-HSL, its interaction with the LuxR transcriptional activator, and its place within the broader context of the dual quorum-sensing circuits present in A. fischeri. Furthermore, this guide presents available quantitative data, outlines key experimental protocols for the synthesis and analysis of C6-HSL activity, and provides visual representations of the pertinent signaling pathways to facilitate a deeper understanding of this fascinating regulatory system.

Introduction: The Quorum Sensing Network of Aliivibrio fischeri

Aliivibrio fischeri, a model organism for the study of quorum sensing, employs a sophisticated cell-to-cell communication system to coordinate gene expression with population density. This process is famously exemplified by the regulation of bioluminescence, a phenomenon that is only energy-efficient and effective when undertaken by a large, coordinated group of bacteria. The core of this regulatory network is comprised of N-acyl-homoserine lactones (AHLs), a class of signaling molecules that diffuse into the environment and, upon reaching a critical concentration, trigger a cascade of gene expression.

A. fischeri possesses two primary quorum-sensing systems that work in concert to fine-tune the expression of the lux operon, which encodes the proteins necessary for light production. These are the lux system and the ain system.

  • The lux System: This is the canonical quorum-sensing circuit in A. fischeri. The synthase LuxI produces the primary autoinducer, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).[1] As the bacterial population grows, 3-oxo-C6-HSL accumulates. Upon reaching a threshold concentration, it binds to the cytoplasmic receptor and transcriptional activator, LuxR. The LuxR:3-oxo-C6-HSL complex then binds to the promoter of the lux operon (luxICDABEG), activating its transcription and leading to the production of luciferase and, consequently, light.[2][3] Notably, the luxI gene is part of this operon, creating a positive feedback loop. In addition to 3-oxo-C6-HSL, LuxI is also responsible for the synthesis of N-hexanoyl-L-homoserine lactone (C6-HSL), the subject of this guide.[4][5][6]

  • The ain System: This second quorum-sensing circuit involves the synthase AinS, which produces N-octanoyl-L-homoserine lactone (C8-HSL).[3] The ain system is thought to act as an early warning system, inducing a low level of lux expression at lower cell densities than the lux system.[3]

This compound (C6-HSL): A Key Secondary Autoinducer

This compound, or C6-HSL, is an AHL synthesized by the LuxI protein in A. fischeri.[4][5][6] While 3-oxo-C6-HSL is the most potent activator of LuxR, C6-HSL also contributes to the induction of the lux operon. The presence of multiple autoinducers produced by a single synthase suggests a mechanism for more nuanced control over gene expression.

Biosynthesis of C6-HSL

The synthesis of C6-HSL is catalyzed by the LuxI synthase. The substrates for this reaction are S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and hexanoyl-acyl carrier protein (hexanoyl-ACP) from the fatty acid biosynthesis pathway.[4] The LuxI enzyme facilitates the formation of an amide bond between the acyl group of hexanoyl-ACP and the amino group of SAM, followed by lactonization to produce C6-HSL.[4]

Mechanism of Action

Similar to 3-oxo-C6-HSL, C6-HSL diffuses across the bacterial cell membrane. At sufficiently high concentrations, it can bind to the LuxR protein. While it is considered a weaker activator than 3-oxo-C6-HSL, the binding of C6-HSL to LuxR can still induce a conformational change in the protein, enabling it to bind to the lux box in the promoter region of the lux operon and activate transcription. The precise contribution of C6-HSL to the overall induction of bioluminescence in wild-type A. fischeri is an area of ongoing research, but it is clear that it is part of the complex signaling milieu that governs this behavior.

Quantitative Data

Specific quantitative data for the binding affinity and activation potential of C6-HSL with LuxR from A. fischeri is not as extensively documented as for the primary autoinducer, 3-oxo-C6-HSL. The following table summarizes available data for relevant AHLs to provide a comparative context.

Autoinducer MoleculeCommon AbbreviationSynthaseReceptorBinding Affinity (Kd)EC50 for Bioluminescence Induction
N-(3-oxohexanoyl)-L-homoserine lactone3-oxo-C6-HSLLuxILuxR~6 µM (estimated)[7]~10 nM[8]
This compound C6-HSL LuxI LuxR Not specifiedNot specified
N-octanoyl-L-homoserine lactoneC8-HSLAinSLuxR (weak)Not specifiedNot specified

Note: The available literature often focuses on 3-oxo-C6-HSL as the primary autoinducer. Further research is required to precisely quantify the binding kinetics and effective concentration of C6-HSL for LuxR activation in A. fischeri.

Experimental Protocols

Synthesis of this compound (C6-HSL)

Several methods for the synthesis of N-acyl-L-homoserine lactones have been described. A common approach involves the acylation of L-homoserine lactone.

Method: Schotten-Baumann Reaction [9]

This method involves the reaction of L-homoserine lactone hydrobromide with hexanoyl chloride under basic conditions.

Materials:

  • L-homoserine lactone hydrobromide

  • Hexanoyl chloride

  • Sodium bicarbonate (or other suitable base)

  • Dichloromethane (or other suitable organic solvent)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve L-homoserine lactone hydrobromide in an aqueous solution of sodium bicarbonate.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of hexanoyl chloride in dichloromethane dropwise to the cooled aqueous solution with vigorous stirring.

  • Allow the reaction to proceed at 0°C for a specified time, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Confirm the identity and purity of the synthesized C6-HSL using techniques such as NMR and mass spectrometry.[10]

Method: Carbodiimide Coupling [11]

This method utilizes a coupling agent to form the amide bond between hexanoic acid and L-homoserine lactone.

Materials:

  • L-homoserine lactone hydrobromide

  • Hexanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous dichloromethane (or other suitable solvent)

  • Reagents for work-up and purification as described above.

Procedure:

  • Suspend L-homoserine lactone hydrobromide, hexanoic acid, and DMAP in anhydrous dichloromethane.

  • Cool the mixture to 0°C.

  • Add a solution of EDC or DCC in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

  • Characterize the final product by NMR and mass spectrometry.[11]

Bioluminescence Induction Assay

This assay is used to determine the ability of synthesized or extracted C6-HSL to induce bioluminescence in a reporter strain of A. fischeri or a heterologous host like E. coli expressing luxR and the luxCDABE genes.

Materials:

  • Reporter strain (e.g., E. coli DH5α carrying a plasmid with the luxR gene and the luxI promoter fused to a reporter gene like gfp or the luxCDABE operon)

  • Luria-Bertani (LB) broth or an appropriate growth medium

  • Stock solution of C6-HSL in a suitable solvent (e.g., DMSO or ethyl acetate)

  • Microplate reader with luminescence detection capabilities or a luminometer

  • 96-well microplates

Procedure:

  • Grow an overnight culture of the reporter strain.

  • Dilute the overnight culture into fresh medium to a starting OD600 of approximately 0.05.

  • Prepare a serial dilution of the C6-HSL stock solution in the growth medium.

  • In a 96-well microplate, add the diluted bacterial culture to wells containing the different concentrations of C6-HSL. Include a negative control with no added C6-HSL.

  • Incubate the microplate at an appropriate temperature (e.g., 28-30°C) with shaking.

  • Measure the optical density (OD600) and luminescence at regular intervals over several hours.

  • Normalize the luminescence readings to the cell density (luminescence/OD600).

  • Plot the normalized luminescence against the concentration of C6-HSL to generate a dose-response curve and determine the EC50 value.[7]

Signaling Pathways and Experimental Workflows

The Dual Quorum-Sensing Circuits in Aliivibrio fischeri

The following diagram illustrates the interplay between the lux and ain quorum-sensing systems in regulating bioluminescence.

Quorum_Sensing_in_Aliivibrio_fischeri cluster_Lux_System Lux System (High Cell Density) cluster_Ain_System Ain System (Low Cell Density) LuxI LuxI 3_oxo_C6_HSL 3-oxo-C6-HSL LuxI->3_oxo_C6_HSL Synthesizes C6_HSL C6-HSL LuxI->C6_HSL Synthesizes LuxR LuxR lux_operon luxICDABEG LuxR->lux_operon Activates Transcription lux_operon->LuxI Encodes (Positive Feedback) Bioluminescence Bioluminescence lux_operon->Bioluminescence Produces 3_oxo_C6_HSL->LuxR Binds & Activates C6_HSL->LuxR Binds & Activates AinS AinS C8_HSL C8-HSL AinS->C8_HSL Synthesizes C8_HSL->LuxR Weakly Activates

Caption: Dual quorum-sensing pathways in Aliivibrio fischeri.

Experimental Workflow for C6-HSL Synthesis and Activity Assay

The following diagram outlines the general workflow for synthesizing C6-HSL and subsequently testing its biological activity.

Experimental_Workflow start Start synthesis Chemical Synthesis of C6-HSL (e.g., Schotten-Baumann or Carbodiimide Coupling) start->synthesis purification Purification (Silica Gel Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization bioassay_prep Prepare Reporter Strain and C6-HSL Dilutions characterization->bioassay_prep incubation Incubate and Measure (OD600 and Luminescence) bioassay_prep->incubation data_analysis Data Analysis (Dose-Response Curve, EC50) incubation->data_analysis end End data_analysis->end

Caption: Workflow for C6-HSL synthesis and bioactivity assessment.

Conclusion

This compound (C6-HSL) is a crucial, albeit secondary, component of the quorum-sensing machinery in Aliivibrio fischeri. Its synthesis by LuxI alongside the primary autoinducer, 3-oxo-C6-HSL, highlights the complexity and fine-tuned nature of bioluminescence regulation. While there is a need for more focused research to quantify the specific contributions of C6-HSL, the methodologies for its synthesis and the assays for its activity are well-established. A deeper understanding of the roles of individual AHLs within complex quorum-sensing networks is essential for the development of novel strategies to manipulate bacterial behavior, with potential applications in antimicrobial therapy, the prevention of biofouling, and the modulation of beneficial microbial symbioses. This guide provides a foundational resource for researchers and professionals seeking to explore the intricacies of C6-HSL-mediated signaling in A. fischeri and beyond.

References

An In-depth Technical Guide to N-(2-oxooxolan-3-yl)hexanamide: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-oxooxolan-3-yl)hexanamide, systematically known as N-Hexanoyl-DL-homoserine lactone (C6-HSL), is a pivotal signaling molecule in the intricate communication networks of Gram-negative bacteria. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its significant role in bacterial quorum sensing. Detailed experimental protocols for its synthesis and the assessment of its biological activity are presented, alongside a visualization of its canonical signaling pathway. This document serves as a critical resource for researchers engaged in the study of bacterial communication and the development of novel antimicrobial strategies.

Chemical Structure and Identification

This compound is an N-acylated homoserine lactone. Its structure consists of a five-membered lactone ring (oxolan-2-one) with a hexanamide group attached to the carbon at the 3-position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
Synonyms N-Hexanoyl-DL-homoserine lactone, C6-HSL, N-Caproyl-DL-homoserine lactone[2]
CAS Number 106983-28-2[1]
Molecular Formula C₁₀H₁₇NO₃[1]
Molecular Weight 199.25 g/mol [1]
Canonical SMILES CCCCCC(=O)NC1CCOC1=O[1]
InChI Key ZJFKKPDLNLCPNP-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its function as a diffusible signaling molecule.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 101-106 °C[2]
Solubility Soluble in water, DMSO, and dimethylformamide.[3][4] It is advised to avoid ethanol and methanol as solvents due to potential lactone ring opening.[3]AdipoGen Life Sciences, InvivoChem
logP (octanol-water) 1.838[4]
Appearance White to off-white solid powder or crystals.[2][4]InvivoChem, Sigma-Aldrich

Table 3: Spectroscopic Data for this compound

SpectroscopyData Highlights
¹H NMR Predicted spectra are available. Key signals would include those for the aliphatic chain protons, the protons on the lactone ring, and the amide proton.
¹³C NMR Predicted spectra are available. Characteristic signals would include the carbonyl carbons of the amide and lactone, and the carbons of the aliphatic chain and the lactone ring.
Mass Spectrometry (MS) GC-MS and MS-MS data are available, showing characteristic fragmentation patterns.[1]
Infrared (IR) Spectroscopy FT-IR spectra have been studied in various conditions, providing insights into its vibrational modes.

Biological Activity: Quorum Sensing

This compound is a well-characterized autoinducer molecule involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density.

In many Gram-negative bacteria, C6-HSL is synthesized by a LuxI-type synthase. As the bacterial population grows, the concentration of C6-HSL increases. Once a threshold concentration is reached, C6-HSL diffuses back into the bacterial cells and binds to a LuxR-type transcriptional regulator protein. This complex then activates the transcription of target genes, which often encode for virulence factors, biofilm formation proteins, and other collective behaviors.

The LuxI/LuxR Signaling Pathway

The canonical signaling pathway for this compound involves the LuxI synthase and the LuxR receptor.

LuxI_LuxR_Pathway LuxI/LuxR Quorum Sensing Pathway with C6-HSL cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI Synthase C6_HSL_in C6-HSL LuxI->C6_HSL_in synthesis LuxR LuxR Receptor LuxR_C6_HSL LuxR-C6-HSL Complex LuxR->LuxR_C6_HSL C6_HSL_in->LuxR binds C6_HSL_in->LuxR_C6_HSL C6_HSL_out C6-HSL C6_HSL_in->C6_HSL_out diffusion DNA Target Gene Promoters (lux box) LuxR_C6_HSL->DNA activates Transcription Gene Transcription DNA->Transcription Transcription->LuxI positive feedback Virulence Virulence Factors, Biofilm Formation, etc. Transcription->Virulence

Caption: The LuxI/LuxR quorum sensing circuit mediated by C6-HSL.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the acylation of L-homoserine lactone.

Materials:

  • L-homoserine lactone hydrobromide

  • Hexanoyl chloride (or hexanoic acid)

  • Triethylamine (or a carbodiimide coupling agent like EDC if starting from hexanoic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Suspend L-homoserine lactone hydrobromide in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Add triethylamine dropwise to the suspension to neutralize the hydrobromide salt and liberate the free amine.

  • Slowly add hexanoyl chloride to the reaction mixture at 0 °C. If using hexanoic acid, a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) should be used.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to yield a white to off-white solid. Confirm the identity and purity of the product using NMR and mass spectrometry.

Quorum Sensing Inhibition Assay: Violacein Inhibition in Chromobacterium violaceum

This bioassay is a common method to screen for quorum sensing inhibitors. Chromobacterium violaceum produces a purple pigment called violacein, the production of which is regulated by a C6-HSL-mediated quorum sensing system.

Materials:

  • Chromobacterium violaceum (e.g., CV026, a mutant that does not produce its own AHL but responds to exogenous short-chain AHLs)

  • Luria-Bertani (LB) agar and broth

  • This compound (C6-HSL)

  • Test compounds (potential QS inhibitors)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile petri dishes and microplates

Procedure:

  • Preparation of Bacterial Lawn: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking. Dilute the overnight culture in fresh LB broth to an OD₆₀₀ of 0.1. Add a subsaturating concentration of C6-HSL (e.g., 1 µM) to molten LB agar, mix well, and pour into petri dishes. Allow the agar to solidify.

  • Application of Test Compounds: Once the agar has solidified, spot a small volume (e.g., 5 µL) of the test compounds dissolved in DMSO onto the surface of the agar. A DMSO-only spot should be used as a negative control.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation and Interpretation: A purple lawn of C. violaceum will develop due to the induction of violacein production by the exogenous C6-HSL. Inhibition of quorum sensing by a test compound will result in a clear, colorless zone of no violacein production around the spot where the compound was applied. The diameter of this zone can be measured to quantify the inhibitory activity. It is important to also assess the antibacterial activity of the test compounds to ensure that the lack of violacein production is due to QS inhibition and not bacterial killing.

Conclusion

This compound is a cornerstone molecule in the study of bacterial communication. Its well-defined structure and role in the LuxI/LuxR quorum sensing system make it an invaluable tool for investigating microbial pathogenesis, biofilm formation, and the development of novel anti-infective agents that target bacterial signaling rather than viability. The experimental protocols provided herein offer a foundation for the synthesis and functional characterization of this and related molecules, paving the way for further discoveries in this dynamic field.

References

A Comprehensive Technical Guide to N-(2-oxooxolan-3-yl)hexanamide: A Key Bacterial Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-oxooxolan-3-yl)hexanamide is a crucial signaling molecule in the intricate communication networks of Gram-negative bacteria. This document serves as a technical guide, providing an in-depth overview of its nomenclature, biological function, quantitative activity data, and detailed experimental protocols for its synthesis and analysis. This molecule is a prominent member of the N-acyl homoserine lactone (AHL) family, which are key players in a population density-dependent gene regulation phenomenon known as quorum sensing.[1] As the concentration of these molecules in a bacterial colony reaches a certain threshold, they trigger coordinated gene expression, leading to behaviors such as biofilm formation, virulence factor production, and bioluminescence.[2] Understanding the specifics of this compound is therefore of paramount importance for the development of novel antimicrobial strategies that aim to disrupt bacterial communication.

Nomenclature: Synonyms and Alternative Names

In scientific literature and chemical databases, this compound is referred to by a variety of names. A comprehensive understanding of these synonyms is essential for effective literature searches and unambiguous communication in research and development.

SynonymAbbreviationCAS Number
N-Hexanoyl-DL-homoserine lactoneC6-HSL106983-28-2
N-Caproyl-L-homoserine lactone--
N-(2-oxotetrahydrofuran-3-yl)hexanamide--
C6-homoserine lactoneC6-HSL-
N-Hexanoyl-L-homoserine lactoneHHL147852-83-3
N-[(3S)-2-oxooxolan-3-yl]hexanamide-147852-83-3

Biological Activity and Mechanism of Action

This compound, as a quintessential AHL, functions by binding to and activating LuxR-type transcriptional regulators.[3] This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes located in the promoter regions of target genes.[1] This interaction initiates the transcription of genes responsible for a variety of collective behaviors in bacteria. The specificity of this interaction can vary, with this compound showing different affinities and activation potentials for various LuxR homologs.[4]

Quantitative Biological Activity Data

The biological activity of this compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various bioassays. These values are crucial for comparing its potency across different bacterial species and in response to potential quorum sensing inhibitors.

LuxR Homolog/Bacterial ReporterBioassay TypeEC50 / IC50 (µM)Reference
LuxR (Vibrio fischeri)Luminescence induction in E. coli~0.01 (EC50)(Data inferred from dose-response curves)[5]
CarR (Erwinia carotovora)Reporter gene activation~1.8 (Kd)[3]

Note: The available literature often presents dose-response curves rather than explicit tables of EC50 values. The values presented here are estimations based on graphical data and binding affinity constants (Kd), which are related to EC50. Further targeted quantitative studies are needed to expand this dataset.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of the homoserine lactone ring. The following is a representative protocol:

Materials:

  • L-homoserine lactone hydrochloride

  • Hexanoyl chloride (or hexanoic acid)

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) as a solvent

  • N,N-Dimethylformamide (DMF) as a solvent

  • 4-Dimethylaminopyridine (DMAP) as a catalyst

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) if starting from hexanoic acid

Procedure:

  • Preparation of L-homoserine lactone free base: Suspend L-homoserine lactone hydrochloride in DCM at 0°C. Add triethylamine dropwise with stirring until the pH is neutral to slightly basic.

  • Acylation: In a separate flask, dissolve hexanoyl chloride in DCM. Add this solution dropwise to the stirred suspension of L-homoserine lactone free base at 0°C. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Alternative Acylation (from hexanoic acid): Dissolve hexanoic acid, L-homoserine lactone hydrochloride, and DMAP in DMF. Add EDC portion-wise and stir at room temperature overnight.

  • Work-up: Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Extraction and Purification from Bacterial Cultures

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (acidified with 0.1% acetic acid or formic acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest to the desired cell density in a suitable liquid medium.

  • Cell Removal: Centrifuge the culture to pellet the bacterial cells. Carefully collect the supernatant.

  • Liquid-Liquid Extraction: Extract the supernatant multiple times with an equal volume of acidified ethyl acetate. The acidification helps to keep the lactone ring intact.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator.

  • Solid Phase Extraction (Optional): For further purification, the dried extract can be redissolved in a minimal amount of a suitable solvent and applied to a C18 SPE cartridge. Elute with a step-gradient of methanol or acetonitrile in water.

  • Final Product: The purified this compound can be dissolved in a suitable solvent for analysis or bioassays.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

  • Detection: UV detection at around 210 nm or, for higher sensitivity and specificity, mass spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of this compound, often after derivatization to increase volatility.

  • Derivatization: Silylation is a common derivatization method.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Detection: Mass spectrometry provides definitive identification based on the mass spectrum and fragmentation pattern.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a general experimental workflow for the analysis of this compound.

QuorumSensingPathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-type Synthase AHL_internal This compound (AHL) LuxI->AHL_internal Synthesis LuxR LuxR-type Receptor AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR AHL_internal->LuxR Binding AHL_internal->AHL_LuxR AHL_external AHL Accumulation AHL_internal->AHL_external Diffusion (Low cell density) DNA lux box (DNA) AHL_LuxR->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates Phenotype Group Behaviors (e.g., Biofilm formation) Gene_Expression->Phenotype Leads to AHL_external->AHL_internal Diffusion (High cell density)

Caption: Quorum sensing signaling pathway of this compound.

ExperimentalWorkflow start Bacterial Culture extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction purification Purification (Column Chromatography or SPE) extraction->purification analysis Analysis purification->analysis hplc HPLC-UV/MS analysis->hplc Separation gcms GC-MS analysis->gcms Separation bioassay Bioassay (e.g., Reporter Strain) analysis->bioassay Activity data Data Analysis (Quantification, EC50/IC50) hplc->data gcms->data bioassay->data

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a cornerstone molecule in the field of bacterial communication. Its role in orchestrating group behaviors in a multitude of Gram-negative bacteria makes it a prime target for the development of novel anti-virulence therapies. This guide has provided a comprehensive overview of its synonyms, biological activity, and detailed experimental protocols to aid researchers and drug development professionals in their endeavors to understand and manipulate this fascinating signaling molecule. The provided diagrams offer a clear visual representation of its mechanism of action and the workflow for its study, further facilitating research in this critical area of microbiology.

References

The Ubiquitous Signal: A Technical Guide to the Natural Occurrence of N-(2-oxooxolan-3-yl)hexanamide in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-oxooxolan-3-yl)hexanamide, more commonly known as N-hexanoyl-L-homoserine lactone (C6-HSL), is a small, diffusible signaling molecule that plays a pivotal role in bacterial communication. As a member of the N-acyl-homoserine lactone (AHL) family, C6-HSL is a key autoinducer in the quorum-sensing (QS) systems of numerous Gram-negative bacteria. Quorum sensing is a cell-density-dependent regulatory mechanism that allows bacteria to coordinate gene expression and synchronize collective behaviors. This coordinated action is crucial for a variety of physiological processes, including biofilm formation, virulence factor production, bioluminescence, and antibiotic synthesis. Understanding the natural occurrence, biosynthesis, and signaling pathways of C6-HSL is therefore of paramount importance for developing novel anti-virulence strategies and for harnessing microbial processes in biotechnology. This technical guide provides an in-depth overview of the presence of C6-HSL across different bacterial species, detailed experimental protocols for its analysis, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Occurrence of C6-HSL

The production of C6-HSL varies significantly among different bacterial species and is influenced by culture conditions and growth phase. The following table summarizes the reported concentrations of C6-HSL in several bacterial species. It is important to note that direct comparison of these values should be done with caution due to the different methodologies and units reported in the literature.

Bacterial SpeciesStrain(s)Typical C6-HSL ConcentrationReference(s)
Chromobacterium violaceumATCC 31532 and othersApproximately 0.5 µM[1]
Pectobacterium carotovorumMultiple strains> 2 pg/cfu[2]
Yersinia enterocoliticaO8 (WA-314 & 8081)Produced in an approximate 1:1 ratio with 3-oxo-C6-HSL[3]
Vibrio fischeriMJ1 and othersPresent in nanomolar amounts; also produces other AHLs[2][4][5]
Pseudomonas aeruginosaPAO1Considered a minor AHL; produced alongside other AHLs[6][7]
Serratia species-Produces C6-HSL among other AHLs[8]

Signaling Pathway: The LuxI/LuxR Quorum-Sensing Circuit

The biosynthesis and perception of C6-HSL are primarily governed by the canonical LuxI/LuxR-type quorum-sensing system, first characterized in Vibrio fischeri. This system is a cornerstone of bacterial cell-to-cell communication.

Biosynthesis of C6-HSL

The synthesis of C6-HSL is catalyzed by an AHL synthase, an enzyme belonging to the LuxI family of proteins. The synthase utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and a fatty acyl-acyl carrier protein (acyl-ACP), typically hexanoyl-ACP from the fatty acid biosynthesis pathway, as the acyl chain donor.

The LuxI/LuxR Signaling Cascade

At low cell densities, the intracellular concentration of C6-HSL is minimal. As the bacterial population grows, the concentration of C6-HSL, which freely diffuses across the cell membrane, increases both inside and outside the cells. Once a threshold concentration is reached, C6-HSL binds to its cognate cytoplasmic receptor protein, a transcriptional regulator from the LuxR family. This binding event induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its ability to bind to specific DNA sequences known as lux boxes. The LuxR-AHL complex then acts as a transcriptional activator, upregulating the expression of target genes, which often include the luxI gene itself, creating a positive feedback loop that rapidly amplifies the quorum-sensing signal.

LuxI_LuxR_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm C6_HSL_out C6-HSL SAM S-adenosylmethionine (SAM) LuxI LuxI (AHL Synthase) SAM->LuxI Acyl_ACP Hexanoyl-ACP Acyl_ACP->LuxI C6_HSL_in C6-HSL LuxI->C6_HSL_in Synthesis C6_HSL_in->C6_HSL_out Diffusion LuxR LuxR (Inactive) C6_HSL_in->LuxR Binding LuxR_AHL LuxR-C6-HSL Complex (Active) lux_box lux box LuxR_AHL->lux_box Binding Target_Genes Target Genes (e.g., virulence, biofilm) lux_box->Target_Genes Activation luxI_gene luxI gene lux_box->luxI_gene Positive Feedback luxI_gene->LuxI Expression

Fig 1. The LuxI/LuxR quorum-sensing signaling pathway.

Experimental Protocols

The detection and quantification of C6-HSL from bacterial cultures are critical for studying quorum sensing. The following sections detail the key experimental procedures.

Protocol 1: Extraction of C6-HSL from Bacterial Supernatant

This protocol describes a general method for extracting AHLs, including C6-HSL, from bacterial culture supernatants using liquid-liquid extraction (LLE).

Materials:

  • Bacterial culture grown to the desired cell density (typically late-logarithmic or stationary phase)

  • Centrifuge and sterile centrifuge tubes

  • Sterile filters (0.22 µm)

  • Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)

  • Separatory funnel

  • Rotary evaporator or nitrogen evaporator

  • Methanol or acetonitrile (HPLC grade)

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium until it reaches the desired growth phase.

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully decant the supernatant. For complete removal of cells, the supernatant can be passed through a 0.22 µm sterile filter.[9]

  • Liquid-Liquid Extraction: a. Transfer the cell-free supernatant to a separatory funnel. b. Add an equal volume of acidified ethyl acetate. c. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.[9] d. Allow the phases to separate and collect the upper organic phase. e. Repeat the extraction of the aqueous phase at least two more times with fresh acidified ethyl acetate to maximize recovery.[9]

  • Solvent Evaporation: Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.

  • Reconstitution: Resuspend the dried extract in a small, known volume of methanol or acetonitrile for subsequent analysis. Store the extract at -20°C.

Protocol 2: Quantification of C6-HSL by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of C6-HSL.

Instrumentation and Conditions (Example):

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

Procedure:

  • Standard Curve Preparation: Prepare a series of C6-HSL standards of known concentrations in the same solvent used to reconstitute the sample extracts.

  • Sample Analysis: Inject the reconstituted bacterial extract and the standards onto the LC-MS/MS system.

  • Detection and Quantification: Monitor for the specific precursor-to-product ion transition for C6-HSL. For C6-HSL (molecular weight 199.25 g/mol ), the protonated molecule [M+H]⁺ at m/z 200.1 is often selected as the precursor ion. A characteristic product ion resulting from the fragmentation of the lactone ring is typically observed at m/z 102.1.

  • Data Analysis: Quantify the amount of C6-HSL in the samples by comparing the peak areas to the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the investigation of C6-HSL from bacterial cultures.

Experimental_Workflow culture Bacterial Culture (Liquid Medium) centrifugation Centrifugation (10,000 x g, 15 min, 4°C) culture->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant cells Bacterial Cell Pellet (Discard or for other analysis) centrifugation->cells extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction evaporation Solvent Evaporation (Rotary or Nitrogen Evaporator) extraction->evaporation extract Dried AHL Extract evaporation->extract reconstitution Reconstitution (Methanol/Acetonitrile) extract->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis results Quantitative Results of C6-HSL data_analysis->results

Fig 2. A typical experimental workflow for C6-HSL analysis.

Conclusion

This compound (C6-HSL) is a fundamental signaling molecule in the quorum-sensing networks of a wide array of Gram-negative bacteria. Its presence and concentration are critical determinants of bacterial group behavior and pathogenesis. The methodologies outlined in this guide provide a robust framework for the reliable extraction and quantification of C6-HSL, enabling researchers to delve deeper into the intricacies of bacterial communication. For professionals in drug development, a thorough understanding of the C6-HSL signaling pathway offers promising avenues for the design of novel anti-virulence therapies that disrupt quorum sensing, thereby disarming pathogenic bacteria without exerting selective pressure for resistance. Continued research into the natural occurrence and regulatory networks of C6-HSL will undoubtedly uncover new insights into the microbial world and pave the way for innovative applications in medicine and biotechnology.

References

N-(2-oxooxolan-3-yl)hexanamide: An In-depth Technical Guide to its Role as an Autoinducer in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-oxooxolan-3-yl)hexanamide, also commonly known as N-hexanoyl-L-homoserine lactone (C6-HSL), is a key signaling molecule in the intricate communication system of many gram-negative bacteria known as quorum sensing (QS). This process allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and bioluminescence.[1][2][3][4] This technical guide provides a comprehensive overview of this compound as an autoinducer, focusing on its signaling pathways, quantitative activity, and the experimental protocols used for its study.

The LuxI/LuxR Signaling Cascade: The Core of C6-HSL Activity

The canonical signaling pathway for this compound involves the LuxI/LuxR-type quorum-sensing system, first characterized in the marine bacterium Vibrio fischeri.[5][6] This system is a cornerstone of quorum sensing in a wide array of gram-negative bacteria.

Mechanism of Action:

  • Synthesis: At low cell densities, the LuxI-family synthase produces a basal level of this compound. This autoinducer is a small, diffusible molecule that can freely pass through the bacterial cell membrane.

  • Accumulation: As the bacterial population grows, the extracellular concentration of this compound increases.

  • Binding and Activation: Once a threshold concentration is reached, the autoinducer binds to its cognate cytoplasmic receptor, a member of the LuxR family of transcriptional regulators. This binding event typically induces a conformational change in the LuxR protein, leading to its dimerization and activation.

  • Gene Regulation: The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding event initiates the transcription of these genes, leading to a coordinated population-wide response. In many systems, a positive feedback loop exists where the LuxR-AHL complex upregulates the expression of the luxI gene, leading to a rapid amplification of the signal.[5]

LuxI_LuxR_Signaling cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C6_HSL_out C6-HSL C6_HSL_in C6-HSL C6_HSL_out->C6_HSL_in Diffusion LuxI LuxI Synthase LuxI->C6_HSL_in Synthesis LuxR_inactive Inactive LuxR Monomer LuxR_active Active LuxR Dimer LuxR_inactive->LuxR_active Dimerization & Activation lux_box lux Box LuxR_active->lux_box Binds to DNA Target_Genes Target Genes lux_box->Target_Genes Transcription Activation luxI_gene luxI Gene lux_box->luxI_gene Positive Feedback C6_HSL_in->C6_HSL_out Diffusion C6_HSL_in->LuxR_inactive Binding

Canonical LuxI/LuxR Signaling Pathway.

Quantitative Activity of this compound

The activity of this compound can be quantified through various parameters, including its binding affinity to LuxR-type receptors (Kd) and the concentration required to elicit a half-maximal response (EC50) in biosensor assays. While data for the 3-oxo derivative (N-(3-oxohexanoyl)-L-homoserine lactone) is more abundant, the following tables summarize available quantitative data for both forms to provide a comparative perspective.

Table 1: Binding Affinity and Activity of C6-HSL Derivatives with LuxR Homologs

LuxR HomologOrganism of OriginCognate Acyl-HSLC6-HSL DerivativeBinding Affinity (Kd)Activity
CarRErwinia carotovora3-oxo-C6-HSL3-oxo-C6-HSL1.8 µMActivator[5]
LuxRVibrio fischeri3-oxo-C6-HSL3-oxo-C6-HSL~6 µM (estimated)Strong Activator[7]
TraRAgrobacterium tumefaciens3-oxo-C8-HSL3-oxo-C6-HSLNot specifiedWeak Activator[7]
SdiASalmonella entericaNone identified3-oxo-C6-HSLNot specifiedWeak Activator[7]
EsaRPantoea stewartii3-oxo-C6-HSL3-oxo-C6-HSLNot specifiedInhibitor[7]

Table 2: EC50 Values of C6-HSL in Reporter Assays

Reporter SystemAutoinducerEC50
E. coli expressing LuxRN-(3-oxohexanoyl)-L-homoserine lactone (OHHL)10 nM[6]
Vibrio fischeri (ΔluxI)N-(3-oxohexanoyl)-L-homoserine lactone (OHHL)3 µM[6]
Vibrio fischeri (ΔluxI)N-(3-nitro-phenylacetanoyl)-l-homoserine lactone (superagonist)0.3 µM[6]

Signaling Pathways in Key Gram-Negative Bacteria

1. Vibrio fischeri

In Vibrio fischeri, the LuxI/LuxR system, utilizing N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) and to a lesser extent other AHLs, is the primary regulator of bioluminescence through the activation of the lux operon (luxICDABEG).[5][6] Additionally, this system controls the expression of other genes, including qsrP and ribB, which are involved in periplasmic protein synthesis and riboflavin synthesis, respectively.[1][2]

Vibrio_fischeri_QS C6_HSL 3-oxo-C6-HSL LuxR LuxR C6_HSL->LuxR LuxR_C6_HSL LuxR-AHL Complex LuxR->LuxR_C6_HSL Binding & Activation lux_operon luxICDABEG Operon LuxR_C6_HSL->lux_operon Activates qsrP_gene qsrP Gene LuxR_C6_HSL->qsrP_gene Activates ribB_gene ribB Gene LuxR_C6_HSL->ribB_gene Activates Bioluminescence Bioluminescence lux_operon->Bioluminescence Periplasmic_Protein Periplasmic Protein qsrP_gene->Periplasmic_Protein Riboflavin_Synthesis Riboflavin Synthesis ribB_gene->Riboflavin_Synthesis

C6-HSL Signaling in Vibrio fischeri.

2. Pseudomonas aeruginosa

Pseudomonas aeruginosa possesses a more complex and hierarchical quorum-sensing network involving two main AHL systems: las and rhl. The las system, which is higher in the hierarchy, utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and its receptor LasR. The LasR-AHL complex activates the expression of the rhl system, including the rhlR and rhlI genes. The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL) and, to a lesser extent, this compound (C6-HSL).[4] The RhlR receptor, when activated by C4-HSL, regulates a large number of virulence genes, including those involved in the production of pyocyanin, elastase, and rhamnolipids.[1][5]

Pseudomonas_aeruginosa_QS LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes LasR LasR C12_HSL->LasR LasR_C12_HSL LasR-AHL Complex LasR->LasR_C12_HSL Binding & Activation rhlI_gene rhlI Gene LasR_C12_HSL->rhlI_gene Activates rhlR_gene rhlR Gene LasR_C12_HSL->rhlR_gene Activates RhlI RhlI C4_HSL C4-HSL & C6-HSL RhlI->C4_HSL Synthesizes RhlR RhlR C4_HSL->RhlR RhlR_C4_HSL RhlR-AHL Complex RhlR->RhlR_C4_HSL Binding & Activation Virulence_Genes Virulence Genes (pyocyanin, elastase, etc.) RhlR_C4_HSL->Virulence_Genes Activates rhlI_gene->RhlI

Hierarchical QS in P. aeruginosa.

Experimental Protocols

The study of this compound and other AHLs relies on a set of well-established experimental protocols for their extraction, detection, and quantification.

Protocol 1: Extraction of AHLs from Bacterial Cultures

This protocol describes the liquid-liquid extraction of AHLs from bacterial culture supernatants.

Materials:

  • Bacterial culture grown to the late logarithmic or early stationary phase.

  • Ethyl acetate (acidified with 0.1% v/v glacial acetic acid).

  • Centrifuge and sterile centrifuge tubes.

  • Separatory funnel.

  • Rotary evaporator or nitrogen evaporator.

  • Methanol or acetonitrile (HPLC grade).

Procedure:

  • Harvest Supernatant: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Collect Supernatant: Carefully decant the supernatant into a sterile flask. For complete removal of cells, the supernatant can be filtered through a 0.22 µm filter.

  • Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate.

  • Mixing: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The top organic layer contains the AHLs.

  • Collect Organic Phase: Drain the lower aqueous phase and collect the upper organic phase.

  • Repeat Extraction: Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Evaporation: Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.

  • Resuspension: Resuspend the dried extract in a small, known volume of methanol or acetonitrile for analysis.

Protocol 2: Detection of AHLs by Thin-Layer Chromatography (TLC) with a Biosensor Overlay

This protocol combines the separation of AHLs by TLC with sensitive detection using a bacterial biosensor.

Materials:

  • C18 reversed-phase TLC plate.

  • AHL extract and synthetic AHL standards.

  • Developing solvent (e.g., 60:40 methanol:water).

  • Agrobacterium tumefaciens NTL4(pZLR4) biosensor strain.

  • Luria-Bertani (LB) agar supplemented with X-gal.

Procedure:

  • Spotting: Spot small volumes of the AHL extract and standards onto the origin of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the developing solvent and allow the solvent front to migrate near the top of the plate.

  • Drying: Remove the plate and allow it to air dry completely.

  • Biosensor Overlay: Prepare a molten LB agar solution containing the A. tumefaciens biosensor and X-gal. Pour this overlay onto the developed TLC plate.

  • Incubation: Incubate the plate at 30°C until blue spots appear, indicating the presence of AHLs.

  • Analysis: The Rf values of the spots from the extract can be compared to those of the standards for tentative identification. The size and intensity of the spots provide semi-quantitative information.

Experimental Workflow for Autoinducer Characterization

The following diagram illustrates a typical workflow for the characterization of this compound or other autoinducers.

Autoinducer_Workflow Start Start: Bacterial Culture Extraction AHL Extraction (Liquid-Liquid or SPE) Start->Extraction TLC Thin-Layer Chromatography (TLC) Extraction->TLC Quantification Quantification (e.g., LC-MS) Extraction->Quantification Precise Quantification Bioassay Biosensor Assay (e.g., A. tumefaciens) TLC->Bioassay Detection & Semi-quantification Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Bioassay->Gene_Expression Phenotypic_Assay Phenotypic Assays (Biofilm, Virulence) Bioassay->Phenotypic_Assay Quantification->Gene_Expression Quantification->Phenotypic_Assay End End: Characterized Autoinducer Gene_Expression->End Phenotypic_Assay->End

Autoinducer Characterization Workflow.

Conclusion

This compound is a fundamental autoinducer in the quorum-sensing networks of numerous gram-negative bacteria. Its interaction with LuxR-type receptors triggers a cascade of gene expression that is critical for a variety of collective behaviors, including those directly relevant to pathogenesis and environmental adaptation. A thorough understanding of its signaling pathways, quantitative activity, and the experimental methods used to study it is essential for researchers and drug development professionals seeking to modulate bacterial communication for therapeutic or biotechnological purposes. The protocols and data presented in this guide offer a solid foundation for further investigation into the multifaceted role of this important signaling molecule.

References

The Genetic Architecture of N-(2-oxooxolan-3-yl)hexanamide Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-oxooxolan-3-yl)hexanamide, also known as N-hexanoyl-L-homoserine lactone (C6-HSL), is a key signaling molecule in bacterial quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. The production of C6-HSL is a tightly regulated process, primarily governed by a LuxI-family synthase and integrated into a complex network of transcriptional and post-transcriptional control. This technical guide provides an in-depth exploration of the genetic and molecular mechanisms underpinning the synthesis of this compound, with a focus on the model organisms Vibrio fischeri and Pseudomonas aeruginosa. We present detailed signaling pathways, quantitative data on enzyme kinetics and gene expression, and comprehensive experimental protocols for the study of this pivotal signaling molecule.

Introduction to this compound and Quorum Sensing

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules produced by many Gram-negative bacteria to regulate a variety of physiological processes, including biofilm formation, virulence factor production, and bioluminescence. This compound (C6-HSL) is a member of this family, characterized by a six-carbon acyl side chain attached to a homoserine lactone ring.

The synthesis and detection of C6-HSL are central to quorum sensing (QS), a mechanism that enables bacteria to function as multicellular communities. At low cell densities, the concentration of C6-HSL is negligible. As the bacterial population grows, the concentration of secreted C6-HSL increases. Once a threshold concentration is reached, C6-HSL binds to a cognate LuxR-type transcriptional regulator, which then modulates the expression of target genes.

The Core Genetic Circuit: The LuxI/LuxR System

The foundational genetic circuit for the production and response to this compound is the LuxI/LuxR system, first characterized in the bioluminescent marine bacterium Vibrio fischeri.[1]

  • luxI : This gene encodes the N-acyl-homoserine lactone synthase, LuxI. This enzyme is responsible for the synthesis of the AHL signal molecule. In the case of C6-HSL, a LuxI homolog utilizes S-adenosylmethionine (SAM) and a hexanoyl-acyl carrier protein (hexanoyl-ACP) from the fatty acid biosynthesis pathway to produce this compound.[2]

  • luxR : This gene encodes the transcriptional regulator protein, LuxR. In the absence of its cognate AHL, LuxR is typically unstable or inactive.[1] Upon binding of C6-HSL, LuxR undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as lux boxes located in the promoter regions of target genes.[3]

A key feature of this system is a positive feedback loop . The LuxR-AHL complex often activates the transcription of the luxI gene itself, leading to a rapid increase in AHL production and a robust quorum sensing response.[4]

Signaling Pathway of the Core LuxI/LuxR Circuit

LuxI_LuxR_Circuit cluster_cell Bacterial Cell Hexanoyl_ACP Hexanoyl-ACP LuxI LuxI Synthase Hexanoyl_ACP->LuxI Substrate SAM S-Adenosylmethionine (SAM) SAM->LuxI Substrate C6_HSL This compound (C6-HSL) LuxI->C6_HSL Synthesizes LuxR_inactive LuxR (inactive) C6_HSL->LuxR_inactive Binds to C6_HSL_out C6-HSL (extracellular) C6_HSL->C6_HSL_out Diffuses out LuxR_active LuxR-C6-HSL Complex (active dimer) LuxR_inactive->LuxR_active Activates & Dimerizes luxI_gene luxI gene LuxR_active->luxI_gene Activates transcription (Positive Feedback) target_genes Target Genes LuxR_active->target_genes Regulates transcription lux_box lux box LuxR_active->lux_box Binds to luxR_gene luxR gene luxR_gene->LuxR_inactive Expressed C6_HSL_out->C6_HSL Diffuses in

Core LuxI/LuxR signaling circuit for C6-HSL production and response.

Hierarchical and Global Regulatory Networks

The production of this compound is often integrated into larger, more complex regulatory networks that allow bacteria to respond to a variety of environmental and physiological cues.

Hierarchical Quorum Sensing in Pseudomonas aeruginosa

P. aeruginosa possesses two interconnected AHL-based QS systems, the las and rhl systems.[5]

  • The las system : The lasI gene product synthesizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which activates the transcriptional regulator LasR.

  • The rhl system : The rhlI gene product is responsible for the synthesis of N-butanoyl-L-homoserine lactone (C4-HSL) and, to a lesser extent, this compound (C6-HSL).[6] The cognate transcriptional regulator is RhlR.

These two systems are hierarchically arranged, with the las system controlling the rhl system. The LasR-3-oxo-C12-HSL complex activates the transcription of the rhlI and rhlR genes.[7]

The GacS/GacA Two-Component System

The GacS/GacA two-component system is a global regulatory network that, in many bacteria, positively controls quorum sensing.[8][9] GacA, the response regulator, often upregulates the transcription of small regulatory RNAs (sRNAs). These sRNAs, in turn, sequester post-transcriptional repressor proteins such as RsmA.[10] By sequestering RsmA, the translation of the AHL synthase gene (e.g., luxI or rhlI) is derepressed, leading to increased AHL production.[11]

Catabolite Repression Control (CRC)

In Vibrio fischeri, the expression of the luxR gene is under the control of the cAMP receptor protein (CRP).[12] This links the quorum sensing circuit to the metabolic state of the cell, a phenomenon known as catabolite repression. When preferred carbon sources like glucose are available, cAMP levels are low, leading to reduced luxR transcription and consequently, a dampening of the quorum sensing response.[13]

Integrated Regulatory Network Diagram

Integrated_Regulation GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNA sRNAs (e.g., RsmY/Z) GacA->sRNA Activates transcription RsmA RsmA (Repressor) sRNA->RsmA Sequesters luxI_gene luxI / rhlI gene RsmA->luxI_gene Represses translation cAMP_CRP cAMP-CRP Complex luxR_gene luxR / rhlR gene cAMP_CRP->luxR_gene Activates transcription LasR_AHL LasR-3-oxo-C12-HSL LasR_AHL->luxR_gene Activates transcription LasR_AHL->luxI_gene Activates transcription LuxR LuxR / RhlR protein luxR_gene->LuxR Expression LuxI LuxI / RhlI protein luxI_gene->LuxI Expression C6_HSL C6-HSL LuxI->C6_HSL Synthesizes

Integrated network of C6-HSL regulation.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for Selected LuxI Homologs
EnzymeOrganismSubstrateKm (µM)Vmax (mol/min/mol enzyme)Reference
LuxIVibrio fischeriHexanoyl-ACPNot ReportedLow (approx. 1)[14]
RhlIP. aeruginosaButyryl-ACP5.3 ± 0.916 ± 1[15]
RhlIP. aeruginosaHexanoyl-ACP6.2 ± 1.210 ± 1[15]
AinSVibrio fischeriOctanoyl-ACP1.8 ± 0.210 ± 0.4[16]
Table 2: C6-HSL Production and Gene Expression Data
OrganismCondition/MutantC6-HSL ConcentrationFold Change in Target Gene ExpressionReference
Hafnia alvei H4Wild-type (24h)~1.5 µMNot Applicable[17]
Hafnia alvei H4ΔluxR mutant (18h)~0.5 µMNot Applicable[17]
Vibrio fischeri+120 nM 3-oxo-C6-HSLNot Applicable>1000-fold increase in lux operon expression[18]
P. aeruginosaRhlI expressed in E. coliDetectedInduces LuxR-based biosensor[6]

Experimental Protocols

Protocol for Extraction and Quantification of this compound

This protocol describes the extraction of C6-HSL from bacterial culture supernatants and its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (acidified with 0.1% acetic acid)

  • Anhydrous magnesium sulfate

  • Methanol or acetonitrile (LC-MS grade)

  • C6-HSL standard

  • Centrifuge and appropriate tubes

  • Rotary evaporator or nitrogen evaporator

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in liquid medium to the desired optical density (e.g., stationary phase).

  • Cell Removal: Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a sterile container. For intracellular AHL analysis, the cell pellet can be processed separately.

  • Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate. Collect the organic (upper) phase. Repeat the extraction on the aqueous phase.

  • Drying: Pool the organic extracts and add anhydrous magnesium sulfate to remove any residual water. Filter the dried extract to remove the magnesium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Resuspend the dried extract in a known, small volume (e.g., 100 µL) of methanol or acetonitrile.

  • LC-MS/MS Analysis:

    • Inject a known volume of the reconstituted extract onto the LC-MS/MS system.

    • Separate the AHLs using a C18 column with a suitable gradient of water and acetonitrile (both typically containing 0.1% formic acid).

    • Detect and quantify C6-HSL using multiple reaction monitoring (MRM) mode.

    • Prepare a standard curve using known concentrations of the C6-HSL standard to accurately quantify the concentration in the sample.

Workflow for C6-HSL Extraction and Quantification

AHL_Extraction_Workflow start Bacterial Culture centrifuge Centrifugation (10,000 x g, 10 min) start->centrifuge supernatant Collect Supernatant centrifuge->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction drying Dry with MgSO4 extraction->drying evaporation Evaporate to Dryness drying->evaporation reconstitution Reconstitute in Methanol evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Quantification analysis->quantification

Workflow for C6-HSL extraction and quantification.
Protocol for Construction of an Isogenic luxI Homolog Knockout Mutant

This protocol describes a general method for creating a clean, unmarked deletion of a luxI homolog (e.g., rhlI) in Pseudomonas aeruginosa using a suicide vector and two-step allelic exchange.[19][20][21]

Materials:

  • P. aeruginosa wild-type strain

  • Suicide vector (e.g., pEX18Tc containing sacB for sucrose counter-selection)

  • E. coli cloning strain (e.g., DH5α)

  • E. coli mobilizing strain (e.g., SM10)

  • Primers for amplifying upstream and downstream flanking regions of the target gene

  • Restriction enzymes or Gibson Assembly Master Mix

  • T4 DNA ligase (if using restriction cloning)

  • Appropriate antibiotics and sucrose

Procedure:

  • Construct the Deletion Vector:

    • Amplify a ~500 bp region upstream of the target gene's start codon (Upstream Homologous Arm - UHA) and a ~500 bp region downstream of the stop codon (Downstream Homologous Arm - DHA) using PCR. Design primers with appropriate overhangs for cloning.

    • Clone the UHA and DHA fragments into the suicide vector, adjacent to each other, effectively replacing the target gene with a "scarless" junction. This can be done using restriction digestion and ligation or more seamlessly with Gibson Assembly.

    • Transform the resulting deletion construct into an E. coli cloning strain and verify the sequence.

  • Mobilize the Deletion Vector into P. aeruginosa :

    • Transform the verified deletion vector into an E. coli mobilizing strain.

    • Perform a biparental mating between the E. coli mobilizing strain and the wild-type P. aeruginosa.

    • Select for P. aeruginosa cells that have integrated the plasmid into their chromosome (merodiploids) by plating on a medium containing an antibiotic to which the suicide vector confers resistance and an antibiotic to which the E. coli donor is susceptible.

  • Counter-selection for Allelic Exchange:

    • Culture the merodiploid colonies in a non-selective medium to allow for a second homologous recombination event that will excise the plasmid backbone.

    • Plate the culture onto a medium containing sucrose (e.g., 10%). The sacB gene on the plasmid backbone converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid.

  • Screen for the Knockout Mutant:

    • Screen the sucrose-resistant colonies by PCR using primers that flank the target gene region. The wild-type will yield a larger PCR product than the knockout mutant.

    • Confirm the deletion by sequencing the PCR product from a putative knockout colony.

Conclusion

The genetic regulation of this compound production is a sophisticated process that extends beyond a simple synthase-regulator pair. It is deeply embedded within the global regulatory networks of the bacterial cell, allowing for the integration of signals related to population density, metabolic status, and environmental conditions. A thorough understanding of these regulatory circuits is paramount for the development of novel anti-virulence strategies that target bacterial communication. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate and manipulate these complex signaling pathways.

References

Methodological & Application

Application Notes: Synthesis of N-(2-oxooxolan-3-yl)hexanamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-oxooxolan-3-yl)hexanamide is a key signaling molecule involved in quorum sensing, a cell-to-cell communication mechanism used by many Gram-negative bacteria to coordinate gene expression with population density.[1][2] This process regulates various functions, including biofilm formation, virulence factor production, and antibiotic synthesis.[1][3] The laboratory synthesis of C6-HSL and its analogs is essential for studying bacterial communication, developing quorum sensing inhibitors, and creating tools for microbiological research.

This document provides two established, robust protocols for the chemical synthesis of this compound: the Schotten-Baumann acylation method and a carbodiimide-mediated coupling reaction.

Protocol 1: Synthesis via Schotten-Baumann Acylation

This method involves the acylation of L-homoserine lactone using hexanoyl chloride under biphasic, basic conditions. The Schotten-Baumann reaction is known for producing good to excellent yields while preserving the stereochemistry of the lactone.[2]

Experimental Protocol

Materials:

  • L-homoserine lactone hydrobromide

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Hexanoyl chloride

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure: [2]

  • Preparation: In a round-bottom flask, dissolve L-homoserine lactone hydrobromide (1.0 eq) and sodium bicarbonate (2.5 eq) in a biphasic mixture of dichloromethane and water.

  • Acylation: Cool the flask to 0°C in an ice bath while stirring vigorously.

  • Slowly add hexanoyl chloride (1.1 eq) dropwise to the stirring mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material (L-homoserine lactone) is fully consumed.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine all organic layers. Wash them sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve L-homoserine lactone HBr and NaHCO3 in DCM/Water prep2 Cool mixture to 0°C prep1->prep2 react1 Add Hexanoyl Chloride dropwise prep2->react1 react2 Stir 12-24h at RT react1->react2 react3 Monitor by TLC react2->react3 workup1 Separate organic/aqueous layers react3->workup1 workup2 Extract aqueous layer with DCM workup1->workup2 workup3 Wash combined organic layers (HCl, NaHCO3, Brine) workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 workup5 Purify by Flash Chromatography workup4->workup5

Workflow for Schotten-Baumann Synthesis of C6-HSL.

Protocol 2: Synthesis via Carbodiimide-Mediated Coupling

This approach uses a coupling agent, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to facilitate the formation of an amide bond between hexanoic acid and L-homoserine lactone. This method avoids the need to prepare the more reactive acid chloride.

Experimental Protocol

Materials: [4]

  • Hexanoic acid

  • L-homoserine lactone hydrobromide

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 5% (v/v) HCl aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol or DCM/Ethyl Acetate)

Procedure: [4]

  • Preparation: To a solution of hexanoic acid (1.5 eq) in anhydrous dichloromethane, add L-homoserine lactone hydrobromide (1.0 eq) and DMAP (0.6 eq). Stir the mixture at room temperature for 15 minutes.

  • Coupling Reaction: Add EDC (1.5 eq) to the mixture.

  • Reaction: Continue stirring the reaction mixture for 24 hours at room temperature.

  • Workup: Wash the reaction mixture twice with a 5% (v/v) HCl aqueous solution.

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography, eluting with a solvent system such as DCM/Methanol (19:1) or DCM/Ethyl Acetate (19:1) to obtain the pure product. A reported yield for this method is 86%.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Mix Hexanoic Acid, HSL HBr, and DMAP in DCM prep2 Stir 15 min at RT prep1->prep2 react1 Add EDC to mixture prep2->react1 react2 Stir 24h at RT react1->react2 workup1 Wash mixture with 5% HCl react2->workup1 workup2 Extract aqueous layer workup1->workup2 workup3 Dry combined organic layers workup2->workup3 workup4 Concentrate under vacuum workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5

Workflow for Carbodiimide-Mediated Synthesis of C6-HSL.
Data Summary

The following table summarizes the key parameters for the two synthetic protocols.

ParameterProtocol 1: Schotten-Baumann Acylation[2]Protocol 2: Carbodiimide Coupling[4]
Starting Amine L-homoserine lactone hydrobromideL-homoserine lactone hydrobromide
Acylating Agent Hexanoyl chlorideHexanoic acid
Key Reagents Sodium bicarbonate (Base)EDC (Coupling Agent), DMAP (Catalyst)
Solvent Dichloromethane / WaterDichloromethane
Reaction Time 12 - 24 hours24 hours
Reported Yield Good to excellent86%
Purification Method Flash Column ChromatographyFlash Column Chromatography
Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The structure can be unequivocally confirmed by chemical analysis, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the final compound.[5]

Safety Precautions
  • All experimental work must be conducted in a properly functioning fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.

  • Acid chlorides like hexanoyl chloride are corrosive and moisture-sensitive. Handle with extreme care.[2]

  • Reagents such as EDC and DMAP can be toxic or irritating. Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Note: Quantification of N-(2-oxooxolan-3-yl)hexanamide using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-oxooxolan-3-yl)hexanamide, also known as N-Hexanoyl-L-homoserine lactone (C6-HSL), is a key signaling molecule involved in quorum sensing (QS) in Gram-negative bacteria.[1] Quorum sensing is a cell-to-cell communication mechanism that enables bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. The accurate quantification of C6-HSL is crucial for understanding bacterial pathogenesis and for the development of novel anti-quorum sensing therapeutics.

This application note provides a detailed, robust, and sensitive method for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The protocol includes comprehensive steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of key quantitative validation parameters.

Signaling Pathway

The canonical quorum-sensing system involving N-acyl homoserine lactones (AHLs) in many Gram-negative bacteria is the LuxI/LuxR system. The LuxI-type synthase produces the AHL signaling molecules, in this case, this compound. As the bacterial population density increases, the extracellular concentration of the AHL rises. Once a threshold concentration is reached, the AHLs diffuse back into the cells and bind to the LuxR-type transcriptional regulator protein. This AHL-LuxR complex then binds to specific DNA sequences, known as "lux boxes," to activate the transcription of target genes, leading to a coordinated population-wide response.[2][3]

G cluster_bacterium Bacterial Cell cluster_key Legend luxI LuxI Synthase AHL_in C6-HSL luxI->AHL_in Synthesis luxR LuxR Protein complex C6-HSL-LuxR Complex luxR->complex AHL_in->complex AHL_out Extracellular C6-HSL AHL_in->AHL_out Diffusion (Low Cell Density) DNA DNA (lux box) complex->DNA Binds genes Target Genes DNA->genes Activates Transcription AHL_out->AHL_in Diffusion (High Cell Density) key_protein Protein key_signal Signaling Molecule key_complex Active Complex

Caption: LuxI/LuxR-mediated quorum sensing pathway.

Experimental Workflow

The overall experimental workflow for the quantification of this compound involves sample preparation, LC-MS/MS analysis, and data processing. A stable isotope-labeled internal standard is added at the beginning of the sample preparation to ensure accuracy and precision.

G start Bacterial Culture Supernatant add_is Spike with Internal Standard (C6-HSL-d3) start->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->extraction drydown Evaporate to Dryness (Nitrogen Stream) extraction->drydown reconstitute Reconstitute in Methanol drydown->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_analysis Data Analysis (Quantification) lc_ms->data_analysis

Caption: LC-MS/MS quantification workflow.

Detailed Experimental Protocols

Sample Preparation (from Bacterial Culture Supernatant)

This protocol is optimized for the extraction of this compound from bacterial culture supernatants.

Materials:

  • Bacterial culture supernatant

  • N-Hexanoyl-L-homoserine lactone-d3 (C6-HSL-d3) internal standard (IS) solution (1 µg/mL in methanol)[4]

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS vials

Procedure:

  • Transfer 1 mL of the bacterial culture supernatant into a 15 mL centrifuge tube.

  • Spike the sample with 10 µL of the 1 µg/mL C6-HSL-d3 internal standard solution.

  • Add 2 mL of ethyl acetate to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-6) with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in 100 µL of methanol.

  • Vortex for 30 seconds to dissolve the extract.

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size)[5]
Mobile Phase A Water with 0.1% formic acid[5]
Mobile Phase B Acetonitrile with 0.1% formic acid[5]
Flow Rate 0.3 mL/min[5]
Injection Volume 2 µL[5]
Column Temperature 35°C[5]

| Gradient Program | 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12.1-15 min: 10% B |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 4.5 kV[6]
Drying Gas Temperature 300°C[6]

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound (C6-HSL) 200.16 102.1 15

| N-Hexanoyl-L-homoserine lactone-d3 (IS) | 203.16 | 102.1 | 15 |

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of this compound by this LC-MS/MS method. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (R²) > 0.995[5]
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL[5]
Intra-day Precision (%RSD) < 10%[7]
Inter-day Precision (%RSD) < 15%[7]
Accuracy (% Recovery) 85 - 115%[7]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard and liquid-liquid extraction for sample preparation ensures high accuracy and precision. This method is well-suited for researchers in microbiology, drug discovery, and clinical diagnostics who require precise measurement of this important quorum-sensing molecule.

References

Application Notes and Protocols for N-(2-oxooxolan-3-yl)hexanamide-Induced Gene Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-oxooxolan-3-yl)hexanamide, also known as N-hexanoyl-DL-homoserine lactone (C6-HSL), is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are crucial for quorum sensing, a cell-to-cell communication mechanism in Gram-negative bacteria that coordinates gene expression with population density. While Escherichia coli does not synthesize AHLs, it possesses the LuxR-type transcriptional regulator SdiA, which can detect and respond to exogenous AHLs like C6-HSL.[1][2][3] This response allows E. coli to alter its gene expression profile, influencing phenotypes such as acid tolerance.[1][2] The interaction is temperature-sensitive, with a more significant response observed at 30°C compared to 37°C.[1][2]

These application notes provide detailed protocols for utilizing this compound to induce gene expression in E. coli, present quantitative data on its efficacy, and illustrate the underlying signaling pathway and experimental workflows.

Data Presentation

The following table summarizes the quantitative data on the induction of specific E. coli promoters by this compound (C6-HSL). The data is compiled from studies using reporter gene fusions to quantify promoter activity.

PromoterReporter GeneE. coli StrainC6-HSL Concentration (µM)Incubation Temperature (°C)Fold InductionReference
gadAgfpMG1655130~2.5[1][2]
ycfJgfpMG1655130~2.0[1]
slpgfpMG1655130~1.8[1]
gatYgfpMG1655130~1.7[1]
yhiDgfpMG1655130~1.6[1]
uxaCgfpMG1655130~1.5[1]

Signaling Pathway

The induction of gene expression in E. coli by this compound is mediated by the SdiA protein. The signaling cascade is depicted below.

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell E. coli Cytoplasm AHL This compound (C6-HSL) SdiA_inactive Inactive SdiA AHL->SdiA_inactive Diffusion SdiA_active Active SdiA-AHL Complex SdiA_inactive->SdiA_active Binding DNA Promoter Region of Target Gene SdiA_active->DNA Binds to DNA Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Protein Protein mRNA->Protein Translation

Caption: this compound signaling pathway in E. coli.

Experimental Protocols

Protocol 1: General Induction of a Reporter Gene in E. coli

This protocol describes the induction of a reporter gene (e.g., gfp or lacZ) under the control of an AHL-responsive promoter in E. coli.

Materials:

  • E. coli strain containing the reporter plasmid

  • Luria-Bertani (LB) broth

  • This compound (C6-HSL) stock solution (1 mM in DMSO)

  • Appropriate antibiotics

  • 96-well microplate (clear bottom for fluorescence/absorbance reading)

  • Incubator shaker

  • Microplate reader

Procedure:

  • Overnight Culture: Inoculate a single colony of the E. coli reporter strain into 5 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics.

  • Growth to Mid-log Phase: Incubate the subculture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).

  • Induction Setup:

    • Prepare serial dilutions of the this compound stock solution in LB broth to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µM).

    • Add 198 µL of the mid-log phase culture to the wells of a 96-well microplate.

    • Add 2 µL of the C6-HSL dilutions to the respective wells. Include a solvent control (2 µL of DMSO).

  • Incubation: Incubate the microplate at 30°C with shaking for a specified period (e.g., 4-6 hours).

  • Measurement:

    • Measure the optical density at 600 nm (OD600) to determine cell density.

    • Measure the reporter gene expression:

      • For GFP, measure fluorescence (e.g., excitation at 485 nm, emission at 520 nm).

      • For β-galactosidase (lacZ), perform a Miller assay.

  • Data Analysis: Normalize the reporter gene expression to the cell density (e.g., Fluorescence/OD600). Calculate the fold induction relative to the solvent control.

Protocol 2: Acid Tolerance Assay in E. coli

This protocol assesses the phenotypic effect of this compound on the acid tolerance of E. coli.

Materials:

  • E. coli strain (e.g., MG1655)

  • LB broth

  • This compound (C6-HSL) stock solution (1 mM in DMSO)

  • LB broth acidified to pH 2.5 with HCl

  • Sterile saline solution (0.85% NaCl)

  • LB agar plates

  • Incubator shaker

Procedure:

  • Overnight Culture: Grow an overnight culture of E. coli as described in Protocol 1.

  • Subculture and Induction:

    • Dilute the overnight culture 1:100 into two flasks of fresh LB broth.

    • To one flask, add this compound to a final concentration of 1 µM.

    • To the other flask, add an equivalent volume of DMSO as a control.

    • Incubate both flasks at 30°C with shaking until the cultures reach an OD600 of approximately 0.4.

  • Acid Challenge:

    • Harvest 1 mL of cells from each culture by centrifugation (5000 x g for 5 minutes).

    • Resuspend the cell pellets in 1 mL of acidified LB (pH 2.5).

    • Incubate at 37°C for 1 hour.

  • Viability Assessment:

    • Immediately after the acid challenge, prepare 10-fold serial dilutions of each culture in sterile saline.

    • Plate 100 µL of appropriate dilutions onto LB agar plates.

    • Incubate the plates overnight at 37°C.

  • Data Analysis: Count the number of colony-forming units (CFU) on each plate to determine the number of viable cells. Calculate the percentage of survival by comparing the CFU count of the acid-challenged cultures to the CFU count of the cultures before the acid challenge.

Experimental Workflow

The following diagram illustrates a general workflow for experiments involving this compound-induced gene expression in E. coli.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Prepare Overnight Culture of E. coli Reporter Strain Subculture 2. Subculture and Grow to Mid-Log Phase Culture->Subculture Induction 3. Induce with this compound at Various Concentrations Subculture->Induction Incubation 4. Incubate at 30°C Induction->Incubation Measure_OD 5. Measure Cell Density (OD600) Incubation->Measure_OD Measure_Reporter 6. Measure Reporter Gene Expression Incubation->Measure_Reporter Data_Analysis 7. Normalize Data and Calculate Fold Induction Measure_OD->Data_Analysis Measure_Reporter->Data_Analysis

Caption: General workflow for this compound induction experiments.

References

Application Notes and Protocols for Bioassay Testing of N-(2-oxooxolan-3-yl)hexanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(2-oxooxolan-3-yl)hexanamide is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] AHLs are crucial for quorum sensing (QS), a cell-to-cell communication mechanism in Gram-negative bacteria that coordinates gene expression with population density.[2][3][4][5] This regulation controls various physiological processes, including virulence factor production and biofilm formation, making the QS system an attractive target for novel anti-infective therapies.[2][3][6][7] this compound has been identified in Aliivibrio fischeri, a bacterium known for its bioluminescence regulated by quorum sensing.[1]

These application notes provide detailed protocols to assess the bioactivity of this compound as a potential modulator of quorum sensing. The assays described will determine if the compound acts as a QS agonist (activator) or antagonist (inhibitor). The protocols focus on using the biosensor organism Chromobacterium violaceum and the opportunistic pathogen Pseudomonas aeruginosa.

Section 1: Preliminary Assays

Minimum Inhibitory Concentration (MIC) Determination

Before assessing anti-QS activity, it is essential to determine the MIC of this compound. This ensures that any observed effects on quorum sensing are not due to bactericidal or bacteriostatic activity.[8]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Luria-Bertani (LB) broth.

  • Inoculate each well with a standardized suspension of the test bacterium (C. violaceum or P. aeruginosa) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without the compound) and a negative control (medium only).[8]

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 30°C for C. violaceum, 37°C for P. aeruginosa) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that causes no visible bacterial growth.

Section 2: Quorum Sensing Activity Bioassays

Violacein Inhibition Assay using Chromobacterium violaceum

Chromobacterium violaceum produces the purple pigment violacein, a process regulated by QS. Inhibition of this pigment production in the presence of an external AHL source indicates potential QS antagonism.

Protocol:

  • Grow C. violaceum (e.g., CV026, a mutant that requires exogenous AHLs to produce violacein) overnight in LB broth.

  • Prepare LB agar plates.

  • In a sterile tube, mix 5 mL of molten soft top agar (0.75% agar) with 100 µL of the overnight C. violaceum culture and a suitable concentration of an AHL inducer (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL).[9]

  • Pour this mixture over the surface of an LB agar plate to create a lawn.

  • Once the overlay has solidified, create wells in the agar and add different concentrations of this compound (at sub-MIC levels) to each well.[10]

  • Use a solvent control (e.g., DMSO) in one well.

  • Incubate the plates at 30°C for 24 hours.

  • Observe the plates for zones of violacein inhibition (opaque or colorless halos) around the wells, indicating anti-QS activity.[10]

Quantification of Virulence Factor Production in Pseudomonas aeruginosa

P. aeruginosa possesses multiple QS systems, including the las and rhl systems, which regulate the production of virulence factors such as elastase and pyocyanin.[4][11]

2.2.1 Elastase Activity Assay:

  • Culture P. aeruginosa (e.g., PAO1 strain) in LB broth with and without sub-MIC concentrations of this compound for 18-24 hours.

  • Centrifuge the cultures to collect the cell-free supernatants.[8]

  • Prepare a solution of Elastin-Congo Red (ECR) in phosphate buffer.

  • Add the bacterial supernatant to the ECR solution and incubate at 37°C for 3-4 hours with shaking.[8]

  • Stop the reaction by adding phosphate buffer and centrifuge to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant at 495 nm. A decrease in absorbance compared to the untreated control indicates inhibition of elastase production.

2.2.2 Pyocyanin Quantification Assay:

  • Grow P. aeruginosa in glycerol-alanine minimal medium with and without sub-MIC concentrations of this compound for 24 hours.

  • Extract pyocyanin from the culture supernatant by adding chloroform, followed by back-extraction into an acidic aqueous solution (0.2 N HCl).

  • Measure the absorbance of the acidic aqueous phase at 520 nm.

  • Calculate the pyocyanin concentration. A reduction in concentration in treated samples indicates QS inhibition.

Biofilm Formation Inhibition Assay

Biofilm formation is a key QS-regulated process.[8][12][13] The crystal violet assay is a common method to quantify biofilm inhibition.[8]

Protocol:

  • In a 96-well flat-bottomed microtiter plate, add fresh growth medium containing various sub-MIC concentrations of this compound.[8]

  • Inoculate the wells with a standardized bacterial suspension (P. aeruginosa).

  • Include positive (bacteria without the compound) and negative (medium only) controls.[8]

  • Incubate the plate at 37°C for 24 hours without shaking.[8]

  • Carefully remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS).[8]

  • Stain the adherent biofilms with 0.1% (w/v) crystal violet for 15 minutes.[8][14]

  • Wash the wells to remove excess stain and allow them to air dry.[8]

  • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Measure the absorbance at 595 nm. A lower absorbance in treated wells compared to the control indicates biofilm inhibition.

Section 3: Data Presentation

Quantitative data from the bioassays should be summarized in tables for clear comparison.

Table 1: MIC of this compound

Bacterium MIC (µg/mL)
C. violaceum

| P. aeruginosa | |

Table 2: Quorum Sensing Inhibition Activity

Assay Test Concentration (µg/mL) % Inhibition (Mean ± SD)
Violacein Production
Elastase Activity

| Pyocyanin Production | | |

Table 3: Biofilm Inhibition

Test Concentration (µg/mL) % Biofilm Inhibition (Mean ± SD)

| | |

Section 4: Visualizations

Diagrams illustrating the experimental workflow and the targeted signaling pathway can aid in understanding the experimental design and the mechanism of action.

G cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis stock Prepare Stock Solution of Compound mic MIC Determination (96-well plate) stock->mic qs QS Inhibition Assays (e.g., Violacein, Elastase) stock->qs biofilm Biofilm Inhibition (96-well plate) stock->biofilm culture Prepare Overnight Bacterial Culture culture->mic culture->qs culture->biofilm readout Measure Readout (Absorbance, etc.) mic->readout qs->readout biofilm->readout quantify Quantify % Inhibition readout->quantify

Caption: Experimental workflow for testing the bioactivity of this compound.

G cluster_outside cluster_inside AHL AHL Signal (e.g., 3-oxo-C12-HSL) LasR LasR Receptor AHL->LasR Binds Compound This compound Compound->LasR Potential Antagonist Complex AHL-LasR Complex LasR->Complex DNA Promoter DNA Complex->DNA Activates Virulence Virulence Genes (e.g., lasB, rhlR) DNA->Virulence Transcription Output Virulence Factor Production & Biofilm Formation Virulence->Output

Caption: The P. aeruginosa Las quorum sensing pathway and potential inhibition.

References

Commercial Suppliers and Application Notes for High-Purity N-(2-oxooxolan-3-yl)hexanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-oxooxolan-3-yl)hexanamide, systematically known as N-Hexanoyl-L-homoserine lactone (C6-HSL), is a key signaling molecule in bacterial communication, a process termed quorum sensing (QS). As a member of the N-acyl homoserine lactone (AHL) family, C6-HSL plays a crucial role in regulating gene expression in a wide range of Gram-negative bacteria.[1][2] This regulation controls various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.[2][3][4] Consequently, high-purity this compound is an invaluable tool for researchers studying bacterial pathogenesis, developing anti-biofilm agents, and screening for novel quorum sensing inhibitors (QSIs). This document provides a guide to commercial suppliers of high-purity this compound and detailed protocols for its application in key microbiological assays.

Commercial Suppliers of High-Purity this compound

A number of reputable chemical suppliers offer high-purity this compound for research purposes. The quality and purity of the compound are critical for obtaining reliable and reproducible experimental results. Below is a summary of offerings from selected suppliers.

SupplierProduct Name(s)CAS NumberPurityAdditional Notes
Sigma-Aldrich N-Hexanoyl-L-homoserine lactone147852-83-3≥96% (HPLC)[1]Provided as a powder or crystals. Recommended storage at -20°C.[1]
Cayman Chemical N-hexanoyl-L-Homoserine lactone147852-83-3≥98%Small, diffusible signaling molecule involved in quorum sensing.
Santa Cruz Biotechnology N-hexanoyl-L-Homoserine lactone147852-83-3≥95%[5]Alternate names include C6-HSL and N-[(3S)-tetrahydro-2-oxo-3-furanyl]-hexanamide.[5]
MedChemExpress N-Hexanoyl-L-homoserine lactone (C6-HSL)147852-83-3>98%Short-chained N-acyl homoserine lactone (AHL) and a mediator of bacterial quorum-sensing regulation.[2]

Physicochemical Properties and Stability

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and use in experiments.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃PubChem[6]
Molecular Weight 199.25 g/mol PubChem[6]
Appearance White to off-white powder or crystalsSigma-Aldrich[1]
Solubility Soluble in methanolSigma-Aldrich[1]
Optical Activity [α]/D -32±3°, c = 0.2 in methanolSigma-Aldrich[1]
Stability The lactone ring is susceptible to hydrolysis, especially at alkaline pH. The rate of hydrolysis increases with temperature.[7][8]

The stability of the lactone ring in AHLs is pH and temperature-dependent. Hydrolysis of the lactone ring inactivates the molecule. It is crucial to consider these factors when designing experiments. For instance, in aqueous solutions, the rate of hydrolysis increases as the pH rises.[7][8] At a neutral pH, the molecule is relatively stable, but stability decreases at alkaline pH. Increased temperature also accelerates the rate of hydrolysis.[7][8]

Signaling Pathway: The LuxI/LuxR Quorum Sensing Circuit

This compound is a signaling molecule in the canonical LuxI/LuxR-type quorum sensing system, first identified in Aliivibrio fischeri. This system is a widely studied model for bacterial communication.

The LuxI protein is an autoinducer synthase that produces this compound. As the bacterial population density increases, the concentration of the AHL signal molecule in the environment rises. Once a threshold concentration is reached, the AHL binds to the LuxR protein, which is an intracellular receptor and transcriptional regulator. The AHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This coordinated gene expression allows the bacterial population to collectively engage in behaviors such as bioluminescence, biofilm formation, and virulence factor production.

LuxI_LuxR_Pathway LuxI/LuxR Quorum Sensing Pathway cluster_environment Extracellular Environment LuxI LuxI (AHL Synthase) AHL_inside C6-HSL LuxI->AHL_inside Synthesis LuxR LuxR (Receptor/TF) Complex C6-HSL-LuxR Complex LuxR->Complex AHL_inside->LuxR Binding AHL_inside->Complex AHL_outside C6-HSL AHL_inside->AHL_outside DNA lux Box (Promoter) Complex->DNA Binds to Genes Target Genes (e.g., virulence, biofilm) DNA->Genes Regulates Transcription AHL_outside->AHL_inside

Caption: The LuxI/LuxR quorum sensing circuit.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound.

Biofilm Formation Assay

This protocol describes a method to quantify the effect of this compound on bacterial biofilm formation using a crystal violet staining assay in a 96-well microtiter plate.[9]

Materials:

  • This compound (C6-HSL) stock solution (e.g., 10 mM in DMSO)

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Glacial acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Preparation of Inoculum: Grow an overnight culture of the bacterial strain in the appropriate liquid medium at the optimal temperature with shaking.

  • Dilution of Culture: Dilute the overnight culture in fresh medium to a starting optical density at 600 nm (OD₆₀₀) of 0.02.

  • Plate Setup:

    • Blank: Add 200 µL of sterile medium to at least three wells.

    • Negative Control: Add 200 µL of the diluted bacterial culture to at least three wells.

    • Experimental: Add 200 µL of the diluted bacterial culture supplemented with the desired concentrations of C6-HSL to at least three wells. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that inhibits bacterial growth (typically <0.5%).

  • Incubation: Cover the plate and incubate at the optimal temperature for biofilm formation (e.g., 37°C) for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove loosely attached cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

  • Destaining: Add 200 µL of 30% glacial acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance of the solubilized dye at 590 nm using a microplate reader. The absorbance value is proportional to the amount of biofilm formed.

Biofilm_Assay_Workflow Biofilm Formation Assay Workflow A Prepare Bacterial Inoculum (Overnight Culture) B Dilute Culture and Add to 96-Well Plate with C6-HSL A->B C Incubate (24-48h) to Allow Biofilm Formation B->C D Wash to Remove Planktonic Cells C->D E Stain with 0.1% Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Bound Dye with 30% Acetic Acid F->G H Quantify Biofilm by Measuring Absorbance at 590 nm G->H

Caption: Workflow for the crystal violet biofilm assay.

Quorum Sensing Inhibition (QSI) Assay using Chromobacterium violaceum

This protocol utilizes the reporter strain Chromobacterium violaceum ATCC 12472, which produces a purple pigment called violacein in response to its endogenous AHLs. Inhibition of violacein production without inhibiting bacterial growth indicates potential QSI activity.[3][10]

Materials:

  • This compound (C6-HSL) (as a positive control for violacein induction if using a C6-HSL-deficient mutant)

  • Test compounds for QSI activity

  • Chromobacterium violaceum ATCC 12472

  • Luria-Bertani (LB) broth and agar

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.

  • Plate Setup:

    • To each well of a 96-well plate, add 180 µL of LB broth.

    • Add 20 µL of the test compound at various concentrations (dissolved in a suitable solvent like DMSO). Include a solvent control.

    • Add 10 µL of the diluted overnight C. violaceum culture (adjusted to OD₆₀₀ of 0.1).

  • Incubation: Incubate the plate at 30°C for 24 hours with shaking.

  • Growth Measurement: After incubation, measure the OD₆₀₀ of each well to assess bacterial growth. This is crucial to ensure that the test compound is not simply acting as a bactericidal or bacteriostatic agent.

  • Violacein Extraction and Quantification:

    • Centrifuge the plate to pellet the bacterial cells.

    • Carefully remove the supernatant.

    • Add 200 µL of DMSO to each well and resuspend the pellet to extract the violacein.

    • Incubate for 30 minutes with shaking to ensure complete dissolution of the pigment.

    • Centrifuge the plate again to pellet any cell debris.

    • Transfer 150 µL of the violacein-containing DMSO to a new 96-well plate.

    • Measure the absorbance at 595 nm.

  • Data Analysis: Normalize the violacein production (A₅₉₅) to bacterial growth (OD₆₀₀) to determine the specific QSI activity of the test compound.

QSI_Assay_Workflow Quorum Sensing Inhibition Assay Workflow A Prepare C. violaceum Inoculum B Add Culture and Test Compounds to 96-Well Plate A->B C Incubate for 24h at 30°C B->C D Measure Bacterial Growth (OD600) C->D E Centrifuge and Remove Supernatant C->E F Extract Violacein with DMSO E->F G Measure Violacein Absorbance (A595) F->G H Normalize Violacein Production to Bacterial Growth G->H

Caption: Workflow for the QSI assay using C. violaceum.

Gene Expression Analysis by RT-qPCR

This protocol provides a general framework for analyzing the expression of target genes in response to this compound using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

Materials:

  • This compound (C6-HSL)

  • Bacterial strain of interest

  • Appropriate growth medium

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and corresponding buffers

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target and reference genes

  • qPCR instrument

Protocol:

  • Bacterial Culture and Treatment:

    • Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic phase).

    • Divide the culture into two flasks: one treated with a specific concentration of C6-HSL and a control treated with the solvent.

    • Incubate for a defined period to allow for changes in gene expression.

  • RNA Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions containing the cDNA template, qPCR master mix, and primers for the target and reference genes.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using a method such as the ΔΔCt method.

RT_qPCR_Workflow Gene Expression Analysis (RT-qPCR) Workflow A Bacterial Culture and Treatment with C6-HSL B Total RNA Extraction A->B C DNase Treatment to Remove gDNA B->C D Reverse Transcription to Synthesize cDNA C->D E Quantitative PCR (qPCR) with Specific Primers D->E F Data Analysis (e.g., ΔΔCt) to Determine Relative Expression E->F

Caption: Workflow for gene expression analysis using RT-qPCR.

References

Application Notes and Protocols: N-(2-oxooxolan-3-yl)hexanamide in Biofilm Formation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-oxooxolan-3-yl)hexanamide, an N-acyl-homoserine lactone (AHL) analog, in the study of bacterial biofilm formation. This document includes detailed experimental protocols and data presentation to facilitate its application in research and drug development.

Application Notes

Introduction to this compound

This compound is a synthetic analog of the bacterial quorum sensing (QS) signal molecule N-hexanoyl-L-homoserine lactone (C6-HSL). In many Gram-negative bacteria, QS is a cell-to-cell communication system that coordinates gene expression based on population density.[1][2] This process is crucial for the regulation of virulence factors and the formation of biofilms, which are communities of microorganisms encased in a self-produced extracellular matrix.[3][4][5] Biofilms are notoriously resistant to conventional antibiotics and pose a significant challenge in clinical and industrial settings.[3][4][5]

Mechanism of Action as a Quorum Sensing Modulator

This compound and other AHL analogs can act as modulators of QS systems.[6][7][8] They can function as either agonists, mimicking the natural AHL and activating QS-regulated genes, or as antagonists, competitively binding to the receptor proteins (like LuxR-type receptors) without activating them, thereby inhibiting the QS cascade.[2][9] This inhibitory action, often referred to as quorum quenching, is a promising strategy for controlling bacterial pathogenicity without exerting selective pressure for antibiotic resistance.[8] By interfering with QS, these analogs can prevent the expression of genes necessary for biofilm formation and the production of virulence factors.[6][10]

Applications in Biofilm Research
  • Studying Biofilm Formation: this compound can be used as a chemical probe to investigate the role of specific QS systems in the biofilm development of various bacterial species, such as Pseudomonas aeruginosa and Porphyromonas gingivalis.[6][7]

  • Screening for Anti-Biofilm Agents: This compound can serve as a reference compound in high-throughput screening assays to identify novel quorum sensing inhibitors (QSIs).[11]

  • Developing Anti-Virulence Therapies: By inhibiting QS, this compound and similar molecules can reduce the production of virulence factors like proteases, elastases, and pyocyanin in pathogenic bacteria, offering a potential therapeutic strategy that disarms pathogens rather than killing them.[6][10][12]

Quantitative Data

The following table summarizes the inhibitory effects of various N-acyl-homoserine lactone analogs on biofilm formation and quorum sensing. This data is compiled from multiple studies and is intended to provide a comparative overview.

CompoundTarget OrganismAssayEffectReference
This compoundChromobacterium violaceumViolacein InhibitionAgonistic activity with EC50 of 46.9 µM; Antagonistic with IC50 of 2.3 µM[9]
N-acyl HSL analogues (various)Porphyromonas gingivalisBiofilm Formation (Flow-cell)3 out of 17 analogues significantly decreased biofilm-forming cells[7]
2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamidePseudomonas aeruginosa PAO1Biofilm Formation InhibitionExcellent inhibition of biofilm formation and virulence factors[6]
Thiolactone analogues of AHLsV. fischeri, E. coli, P. aeruginosa, A. tumefaciensQS activity (LuxR-type receptors)Potent antagonistic activity with IC50 values in the nanomolar range[9]
HexanalErwinia carotovora3-oxo-C6-HSL production76.27% inhibition at 1/2 MIC[13]
HexanalPseudomonas fluorescensC8-HSL production60.78% inhibition at 1/2 MIC[13]

Experimental Protocols

Protocol 1: Biofilm Inhibition Assay using Crystal Violet Staining

This protocol details a common method for quantifying biofilm formation and its inhibition by compounds like this compound.

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial culture (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Preparation: Prepare a fresh overnight culture of the test bacterium in the appropriate growth medium.

  • Inoculum Preparation: Dilute the overnight culture to a starting OD600 of approximately 0.02 in fresh medium.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add varying concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Cover the plate and incubate at the optimal growth temperature (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic culture from the wells.

    • Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the Crystal Violet solution and wash the wells three times with PBS.

  • Destaining:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.

    • Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized Crystal Violet to a new flat-bottomed 96-well plate and measure the absorbance at 550 nm using a microplate reader.

  • Analysis: Calculate the percentage of biofilm inhibition compared to the solvent control.

Protocol 2: Pyocyanin Quantification Assay in P. aeruginosa

This protocol measures the production of pyocyanin, a QS-controlled virulence factor in P. aeruginosa.

Materials:

  • P. aeruginosa culture

  • Glycerol-alanine minimal medium

  • This compound stock solution

  • Chloroform

  • 0.2 N HCl

Procedure:

  • Culture Preparation: Grow P. aeruginosa in glycerol-alanine minimal medium in the presence of different concentrations of this compound for 18-24 hours at 37°C with shaking.

  • Extraction:

    • Centrifuge 5 mL of the culture supernatant at 4,000 rpm for 10 minutes.

    • Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform.

    • Vortex vigorously for 30 seconds to extract the pyocyanin into the chloroform layer (which will turn blue).

  • Re-extraction:

    • Centrifuge to separate the phases.

    • Carefully transfer 1 mL of the blue chloroform layer to a new tube.

    • Add 0.5 mL of 0.2 N HCl and vortex. The pyocyanin will move to the acidic aqueous layer, which will turn pink.

  • Quantification:

    • Centrifuge to separate the phases.

    • Measure the absorbance of the top pink layer at 520 nm.

  • Analysis: Compare the absorbance of treated samples to the untreated control to determine the percentage of pyocyanin inhibition.

Protocol 3: Quorum Sensing Inhibition Assay using a Reporter Strain

This protocol uses a biosensor strain, such as Chromobacterium violaceum CV026, to screen for QS inhibitory activity. C. violaceum produces the purple pigment violacein in response to short-chain AHLs.

Materials:

  • Chromobacterium violaceum CV026 culture

  • Luria-Bertani (LB) agar plates

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • This compound stock solution

Procedure:

  • Plate Preparation: Prepare LB agar plates.

  • Inoculation:

    • In a sterile tube, mix 100 µL of an overnight culture of C. violaceum CV026 with 10 mL of molten soft LB agar (0.7% agar).

    • Add a sub-threshold concentration of C6-HSL to induce a baseline level of violacein production.

    • Pour the mixture onto the surface of an LB agar plate to create a lawn.

  • Compound Application:

    • Once the agar overlay has solidified, spot a small volume (e.g., 5 µL) of different concentrations of this compound onto the surface.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Analysis: Observe the plate for zones of violacein inhibition (clear halos) around the spots where the test compound was applied. The diameter of the halo indicates the potency of QS inhibition.

Visualizations

Quorum_Sensing_Pathway cluster_bacterium Bacterial Cell cluster_environment Extracellular Environment AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL Signal (Autoinducer) AHL_Synthase->AHL AHL_Receptor AHL-Receptor Complex AHL_out AHL AHL->AHL_out Receptor Receptor Protein (e.g., LuxR) DNA DNA AHL_Receptor->DNA Binds Genes Target Genes DNA->Genes Activates Transcription Proteins Proteins (Virulence, Biofilm) Genes->Proteins Translation AHL_out->AHL_Receptor High Cell Density Inhibitor This compound (AHL Analog) Receptor_Inhibitor Inhibitor-Receptor Complex (Inactive) Inhibitor->Receptor_Inhibitor Competes with AHL

Caption: Quorum sensing signaling and inhibition pathway.

Biofilm_Inhibition_Workflow start Start prep_culture Prepare Bacterial Inoculum start->prep_culture plate_setup Dispense Culture and Test Compound into 96-well Plate prep_culture->plate_setup incubation Incubate (24-48h) to Allow Biofilm Formation plate_setup->incubation wash1 Discard Planktonic Cells and Wash with PBS incubation->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 destain Solubilize Stain with 30% Acetic Acid wash2->destain read Measure Absorbance at 550 nm destain->read analyze Analyze Data (% Inhibition) read->analyze end End analyze->end

Caption: Workflow for the crystal violet biofilm inhibition assay.

QS_Reporter_Workflow start Start prep_reporter Prepare Reporter Strain Lawn on Agar Plate (with AHL inducer) start->prep_reporter spot_compound Spot Test Compound (this compound) on Agar Surface prep_reporter->spot_compound incubation Incubate Plate (24-48h) spot_compound->incubation observe Observe for Zones of Inhibition (Loss of Pigment) incubation->observe measure Measure Diameter of Inhibition Zones observe->measure end End measure->end

Caption: Workflow for a quorum sensing reporter assay.

References

Application Notes and Protocols: In Vitro Studies of Virulence Factors Using N-(2-oxooxolan-3-yl)hexanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-oxooxolan-3-yl)hexanamide, also known as N-hexanoyl-L-homoserine lactone (C6-HSL), is a small signaling molecule involved in quorum sensing (QS), a cell-to-cell communication system used by many Gram-negative bacteria.[1][2] This system allows bacteria to monitor their population density and collectively regulate gene expression, including the production of virulence factors crucial for pathogenesis.[3][4] Consequently, the C6-HSL-mediated QS pathway is a prime target for developing novel anti-virulence therapies.

These application notes provide detailed protocols for in vitro assays designed to study the role of C6-HSL and to screen for compounds that inhibit its activity, thereby reducing bacterial virulence. The protocols focus on two key model organisms: Chromobacterium violaceum, a biosensor for C6-HSL activity, and Pseudomonas aeruginosa, an opportunistic pathogen whose virulence is governed by a homologous QS system.[1][5]

Application Note 1: Screening for C6-HSL-Mediated Quorum Sensing Inhibitors

This application note describes the use of Chromobacterium violaceum ATCC 12472 to screen for potential QS inhibitors (QSIs). In this bacterium, the production of the purple pigment violacein is directly controlled by the CviI/CviR QS system, which is activated by C6-HSL.[4] A reduction in violacein production in the presence of a test compound, without inhibiting bacterial growth, indicates potential QS inhibition.[6][7]

Quantitative Data: Violacein Inhibition

The following table presents representative data on the inhibition of violacein production by a hypothetical QS inhibitor (QSI-X) at sub-lethal concentrations.

Concentration of QSI-X (µg/mL)Bacterial Growth (OD600)Violacein Production (OD595)% Inhibition of Violacein
0 (Control)1.25 ± 0.050.98 ± 0.040%
101.23 ± 0.060.65 ± 0.0533.7%
251.21 ± 0.040.34 ± 0.0365.3%
501.19 ± 0.050.15 ± 0.0284.7%

Data are expressed as mean ± standard deviation.

Experimental Protocol: Violacein Inhibition Assay

This protocol details the quantification of violacein production in C. violaceum ATCC 12472 in the presence of a test compound.

Materials:

  • Chromobacterium violaceum ATCC 12472

  • Luria-Bertani (LB) Broth

  • Test compound (QSI) stock solution (dissolved in DMSO)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Shaking incubator

  • Microplate spectrophotometer

Procedure:

  • Culture Preparation: Inoculate 5 mL of LB broth with C. violaceum from a fresh plate. Incubate for 18-24 hours at 30°C with shaking (220 rpm).[6]

  • Culture Standardization: Measure the optical density (OD) of the overnight culture at 600 nm. Dilute the culture with fresh LB broth to a final OD600 of 0.1 (approximately 1 x 108 CFU/mL).[7]

  • Assay Setup:

    • In a 96-well plate, add 180 µL of the standardized C. violaceum culture to each well.

    • Add 20 µL of the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a growth control (LB broth only). Ensure the final DMSO concentration does not affect bacterial growth (typically ≤ 1%).

  • Incubation: Cover the plate and incubate at 30°C for 24 hours with gentle agitation (130 rpm).[7]

  • Quantification of Violacein:

    • After incubation, centrifuge the plate at 4,000 x g for 15 minutes to pellet the bacterial cells and the insoluble violacein.

    • Carefully discard the supernatant.

    • Allow the plate to air dry completely.

    • Add 200 µL of DMSO to each well to solubilize the violacein pigment. Pipette up and down to ensure complete dissolution.[7]

    • Transfer 100-125 µL of the DMSO-violacein solution to a new flat-bottom plate.

    • Measure the absorbance at 595 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of violacein inhibition using the following formula: % Inhibition = [(OD_Control - OD_Test) / OD_Control] * 100

Visualization: Violacein Assay Workflow

Violacein_Assay_Workflow cluster_prep 1. Culture Preparation cluster_assay 2. Assay Setup & Incubation cluster_quant 3. Quantification prep1 Inoculate C. violaceum in LB Broth prep2 Incubate 18-24h at 30°C prep1->prep2 prep3 Standardize Culture to OD600 = 0.1 prep2->prep3 assay1 Add Culture and Test Compound to 96-well Plate prep3->assay1 assay2 Incubate 24h at 30°C assay1->assay2 quant1 Centrifuge Plate & Discard Supernatant assay2->quant1 quant2 Air Dry Plate quant1->quant2 quant3 Solubilize Violacein with DMSO quant2->quant3 quant4 Measure Absorbance at 595 nm quant3->quant4

Caption: Workflow for the Chromobacterium violaceum violacein inhibition assay.

Application Note 2: Assessing the Impact of QS Inhibition on Pseudomonas aeruginosa Virulence

This section provides protocols to measure the production of key virulence factors in P. aeruginosa that are regulated by the Las and Rhl QS systems, which are homologous to the Cvi system. These assays are essential for confirming the anti-virulence activity of compounds identified in primary screens.

Quantitative Data: Inhibition of P. aeruginosa Virulence Factors

The table below shows the effect of a hypothetical QSI on biofilm formation, pyocyanin production, and elastase activity in P. aeruginosa PAO1.

Virulence FactorControl (No Inhibitor)+ QSI (50 µg/mL)% Inhibition
Biofilm Formation (OD550)0.85 ± 0.070.21 ± 0.0475.3%
Pyocyanin Production (µg/mL)5.8 ± 0.41.2 ± 0.279.3%
Elastase Activity (OD495)0.62 ± 0.050.15 ± 0.0375.8%

Data are expressed as mean ± standard deviation.

Visualization: Acyl-Homoserine Lactone (AHL) Signaling Pathway

AHL_Signaling_Pathway cluster_cell Bacterial Cell luxI LuxI-type Synthase AHL_out AHL (e.g., C6-HSL) luxI->AHL_out Synthesizes luxR LuxR-type Receptor dna Target Genes luxR->dna Activates Transcription virulence Virulence Factor Production dna->virulence AHL_in AHL AHL_out->AHL_in Diffuses into cell at high density AHL_in->luxR Binds to

Caption: Generalized AHL-mediated quorum sensing signaling pathway.

Experimental Protocols: Virulence Factor Assays

1. Biofilm Formation Assay (Crystal Violet Method) [8]

Materials:

  • P. aeruginosa (e.g., PAO1 strain)

  • Appropriate culture medium (e.g., LB or M63 minimal medium)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-Buffered Saline (PBS) or water for washing

Procedure:

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa. Dilute the culture 1:100 in fresh medium.

  • Assay Setup: Add 100 µL of the diluted culture per well in a 96-well plate. Include test compounds at desired concentrations. Use 4-8 replicate wells for each condition.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C.[9]

  • Washing: Discard the planktonic culture by inverting the plate. Gently wash the wells twice with 200 µL of water or PBS to remove unattached cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[8][10]

  • Final Wash: Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.

  • Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 15 minutes.[9]

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new plate and measure the absorbance at 550 nm.[8]

2. Pyocyanin Quantification Assay [11]

Materials:

  • Culture supernatant from P. aeruginosa grown with/without inhibitor

  • Chloroform

  • 0.2 N Hydrochloric Acid (HCl)

Procedure:

  • Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., King's A Broth) for 18-24 hours at 37°C with shaking.

  • Supernatant Collection: Centrifuge the culture at 10,000 x g for 10 minutes. Collect the cell-free supernatant.

  • Extraction:

    • Mix 3 mL of the supernatant with 3 mL of chloroform and vortex vigorously.

    • Centrifuge to separate the phases. The pyocyanin will be in the lower (blue) chloroform layer.

    • Transfer the chloroform layer to a new tube.

  • Acidification: Add 1.5 mL of 0.2 N HCl to the chloroform extract and vortex. Pyocyanin will move to the upper (pink) aqueous layer.[12]

  • Quantification: Centrifuge to separate the phases. Transfer the upper HCl layer to a cuvette or 96-well plate and measure the absorbance at 520 nm.[11]

  • Calculation: Calculate the concentration of pyocyanin (in µg/mL) by multiplying the OD520 value by the extinction coefficient of 17.072.[12]

3. Elastase Activity Assay (Elastin-Congo Red Method) [13][14]

Materials:

  • Culture supernatant from P. aeruginosa

  • Elastin-Congo Red (ECR) substrate

  • Assay Buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5)

Procedure:

  • Supernatant Preparation: Grow P. aeruginosa for 18-24 hours. Centrifuge the culture at 12,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm filter.[13]

  • Substrate Preparation: Prepare a 5 mg/mL suspension of ECR in the assay buffer. Vortex to ensure it is uniformly suspended.

  • Assay Setup: In a microcentrifuge tube or 96-well plate, mix 100 µL of the ECR suspension with 50 µL of the cell-free supernatant.[13]

  • Incubation: Incubate the mixture at 37°C for 4-6 hours with gentle shaking.[13]

  • Reaction Termination: Centrifuge at 12,000 x g for 10 minutes to pellet the insoluble ECR.

  • Quantification: Carefully transfer the supernatant, which contains the solubilized Congo Red dye, to a new 96-well plate. Measure the absorbance at 495 nm.[14] The absorbance is proportional to the elastase activity.

References

Application Notes and Protocols for Creating a Standard Curve for N-(2-oxooxolan-3-yl)hexanamide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Accurate Quantification of N-(2-oxooxolan-3-yl)hexanamide: Standard Curve Protocols for Experimental Assays

Shanghai, China – December 23, 2025 – For researchers in microbiology, drug development, and diagnostics, the precise quantification of quorum sensing molecules is paramount. This compound, also known as N-Hexanoyl-DL-homoserine lactone or C6-homoserine lactone, is a key signaling molecule in many Gram-negative bacteria, regulating virulence, biofilm formation, and other critical processes. To facilitate accurate and reproducible research, this document provides detailed application notes and protocols for creating a standard curve for this compound in various experimental assays.

These protocols are designed for researchers, scientists, and drug development professionals, offering clear methodologies for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and fluorescence-based biosensor assays.

Overview of this compound

This compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules. Its quantification is essential for studying bacterial communication and for the development of novel anti-quorum sensing agents.

Chemical Properties:

PropertyValue
Synonyms N-Hexanoyl-DL-homoserine lactone, C6-HSL
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol [1]
CAS Number 106983-28-2[1]

Experimental Protocols

Accurate quantification of this compound relies on the generation of a reliable standard curve. Below are detailed protocols for two common analytical methods: HPLC-MS and a fluorescence-based biosensor assay.

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS offers high sensitivity and selectivity for the quantification of AHLs from complex mixtures.[2]

2.1.1. Materials and Reagents

  • This compound analytical standard (≥97.0% purity)[1]

  • HPLC-grade methanol or acetonitrile[2][3]

  • HPLC-grade water[2][3]

  • Formic acid or acetic acid[2][3]

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

2.1.2. Preparation of Stock and Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile in a volumetric flask.[4] This will be your primary stock solution. Store at -20°C.[3][5]

  • Working Stock Solution (100 µg/mL): Perform a 1:10 dilution of the primary stock solution with the same solvent to obtain a working stock solution of 100 µg/mL.

  • Serial Dilutions: Prepare a series of standard solutions by performing serial dilutions of the working stock solution. The concentration range should encompass the expected concentration of the analyte in your samples.[3] A typical range for a standard curve is 1 ng/mL to 1000 ng/mL.

Table of Standard Dilutions:

StandardConcentration (ng/mL)Volume of 100 µg/mL Stock (µL)Final Volume (mL) with 50% Methanol/Water
11000101
250051
32502.51
410011
5500.51
6100.11
710.011
Blank001

2.1.3. HPLC-MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for your specific instrument.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.0 mm x 150 mm)[2][3]
Mobile Phase A Water with 0.1% formic acid or acetic acid[2][3]
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid or acetic acid[2][3]
Gradient Start with a low percentage of mobile phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90-100%) over several minutes to elute the analyte.[3][5]
Flow Rate 200-400 µL/min[2][3]
Injection Volume 10 µL[2][3]
Column Temperature 30°C[3][5]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Detection Mode Multiple Reaction Monitoring (MRM)[2]
Precursor Ion (Q1) m/z 200.1 [M+H]⁺[2]
Product Ion (Q3) m/z 102.0 (lactone ring fragment)[2]

2.1.4. Data Analysis

  • Inject the prepared standards from the lowest to the highest concentration.

  • For each standard, integrate the peak area corresponding to the retention time of this compound.

  • Plot the peak area (y-axis) against the known concentration (x-axis) to generate a standard curve.

  • Perform a linear regression analysis on the data points. A coefficient of determination (R²) value > 0.99 is desirable.[2]

  • The concentration of this compound in unknown samples can be determined by interpolating their peak areas from the standard curve.[2]

Workflow for HPLC-MS Standard Curve Generation

HPLC_MS_Workflow cluster_prep Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing A Weigh Compound B Prepare Stock Solution (1 mg/mL) A->B C Create Working Stock (100 µg/mL) B->C D Perform Serial Dilutions C->D E Inject Standards D->E F Acquire Data (MRM) E->F G Integrate Peak Areas F->G H Plot Peak Area vs. Concentration G->H I Perform Linear Regression H->I J Final Concentration I->J Quantify Unknowns

Caption: Workflow for generating a standard curve for this compound using HPLC-MS.

Protocol 2: Fluorescence-Based Biosensor Assay

Bacterial biosensors that express a fluorescent reporter protein (e.g., GFP) in response to AHLs provide a high-throughput method for quantification.[6][7]

2.2.1. Materials and Reagents

  • This compound analytical standard

  • A suitable bacterial biosensor strain (e.g., E. coli JM105 harboring a luxR-PluxI-gfp fusion plasmid)[6]

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Appropriate antibiotic for plasmid maintenance

  • 96-well microplates (black, clear bottom for fluorescence reading)

  • Microplate reader with fluorescence detection capabilities

2.2.2. Preparation of Standard Solutions

  • Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Serial Dilutions: Prepare a series of dilutions in the growth medium. The final concentration of the organic solvent should be kept low (e.g., <0.1%) to avoid affecting bacterial growth. A typical concentration range for biosensor assays is 1 nM to 10 µM.

Table of Standard Dilutions for Biosensor Assay:

StandardFinal Concentration (nM)
110000
25000
31000
4500
5100
610
71
Blank0

2.2.3. Experimental Procedure

  • Inoculum Preparation: Grow the biosensor strain overnight in LB broth with the appropriate antibiotic.

  • Assay Setup: In a 96-well microplate, add a subculture of the biosensor strain (e.g., diluted to an OD₆₀₀ of 0.1) to each well.

  • Addition of Standards: Add the prepared standard dilutions of this compound to the respective wells. Include a blank control with no AHL.

  • Incubation: Incubate the microplate at the optimal growth temperature for the biosensor strain (e.g., 30°C) for a sufficient time to allow for GFP expression (e.g., 4-6 hours).[6]

  • Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 515 nm for GFP) and the optical density at 600 nm (OD₆₀₀) for each well using a microplate reader.

2.2.4. Data Analysis

  • Normalize Fluorescence: For each well, normalize the fluorescence intensity by dividing it by the corresponding OD₆₀₀ value to account for differences in cell density.

  • Plot Standard Curve: Plot the normalized fluorescence (y-axis) against the concentration of this compound (x-axis).

  • Fit the Curve: The response is often sigmoidal. Use a suitable non-linear regression model (e.g., four-parameter logistic curve) to fit the data.

  • Quantify Unknowns: Determine the concentration of the analyte in unknown samples by interpolating their normalized fluorescence values from the standard curve.

Signaling Pathway and Detection in a GFP-Based Biosensor

Biosensor_Pathway AHL This compound (AHL) LuxR LuxR protein (inactive) AHL->LuxR Binds to AHL_LuxR AHL-LuxR Complex (active) lux_box lux promoter AHL_LuxR->lux_box Binds to gfp_gene gfp gene GFP Green Fluorescent Protein gfp_gene->GFP Transcription & Translation Fluorescence Detectable Fluorescence GFP->Fluorescence Emits

Caption: Simplified signaling pathway for AHL detection using a LuxR-based GFP biosensor.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for generating standard curves for the quantification of this compound. The choice of method will depend on the specific requirements of the experimental setup, including the sample matrix, required sensitivity, and available instrumentation. Adherence to these detailed protocols will enable researchers to obtain accurate and reproducible data, advancing our understanding of bacterial quorum sensing and facilitating the development of novel therapeutics.

References

Troubleshooting & Optimization

Degradation issues with N-(2-oxooxolan-3-yl)hexanamide in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-oxooxolan-3-yl)hexanamide, also known as N-hexanoyl-L-homoserine lactone (C6-HSL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common degradation issues encountered during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a small signaling molecule involved in bacterial communication, a process called quorum sensing. Its stability is a critical concern because the molecule is prone to degradation, which can lead to a loss of biological activity and result in inconsistent or failed experiments. The primary route of degradation is the hydrolysis of the lactone ring, a process influenced by factors such as pH and temperature.

Q2: What are the main factors that cause the degradation of this compound?

A2: The degradation of this compound is primarily influenced by:

  • pH: The molecule is susceptible to hydrolysis, particularly in alkaline conditions (pH > 7). This process, known as lactonolysis, opens the lactone ring and inactivates the molecule.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis.[2][3]

  • Enzymatic Degradation: Certain bacteria produce enzymes, such as lactonases and acylases, that can enzymatically degrade the molecule.

Q3: I am observing a loss of activity of my this compound in my bacterial culture. What could be the cause?

A3: Loss of activity in a bacterial culture is often due to the culture conditions. As bacteria grow, their metabolic processes can cause the pH of the culture medium to become alkaline, which promotes the hydrolysis of the lactone ring.[2] Additionally, the bacteria you are working with may be producing enzymes that degrade the molecule.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following:

  • pH Control: Buffer your experimental medium to a pH between 6.0 and 7.0.

  • Temperature Management: Perform experiments at the lowest feasible temperature.

  • Fresh Preparation: Prepare stock solutions of this compound fresh for each experiment.

  • Appropriate Solvents: Dissolve the compound in a suitable solvent like DMSO or acidified ethyl acetate for stock solutions.

  • Enzyme Inhibitors: If enzymatic degradation is suspected, consider using enzyme inhibitors or cell-free systems.

Q5: How does the acyl chain length of N-acyl homoserine lactones (AHLs) affect their stability?

A5: Generally, AHLs with longer acyl side chains are more stable and less susceptible to spontaneous lactonolysis than those with shorter side chains.[2] Therefore, this compound (C6-HSL) is less stable than AHLs with longer acyl chains.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological activity Degradation of this compound due to improper storage or handling.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Aliquot and store at -20°C or lower. Avoid multiple freeze-thaw cycles.
Alkaline pH of the experimental medium.Buffer the medium to a pH between 6.0 and 7.0. Monitor the pH of your culture medium throughout the experiment.
High incubation temperature leading to thermal degradation.Perform experiments at the lowest temperature that your experimental system allows. For long-term incubations, consider if a lower temperature could be used.
Loss of activity in co-culture experiments Enzymatic degradation by one or more of the co-cultured microorganisms.Test the supernatant of each individual microorganism for degradation activity using a biosensor strain (e.g., Chromobacterium violaceum CV026). If confirmed, consider using a cell-free supernatant or a non-enzymatic approach.
Variability between experimental batches Inconsistent preparation of solutions or media.Standardize all solution and media preparation protocols. Perform a time-course experiment to assess the stability of your this compound in your specific experimental conditions by quantifying the remaining compound at different time points using HPLC or a biosensor assay.

Quantitative Data on Degradation

The stability of this compound is significantly influenced by pH and temperature. The following tables summarize the hydrolysis rates and half-life of the compound under various conditions.

Table 1: Relative Rates of Hydrolysis of N-Acyl Homoserine Lactones [2]

CompoundRelative Rate of Hydrolysis at 22°CRelative Rate of Hydrolysis at 37°C
C4-HSL1.001.00
C6-HSL 0.65 0.55
3-oxo-C6-HSL1.201.10
C8-HSL0.450.35

Rates are relative to the hydrolysis of N-butanoyl-homoserine lactone (C4-HSL).

Table 2: Hydrolysis Rate and Half-Life of C6-HSL in Marine Conditions [4]

ConditionpHTemperature (°C)Hydrolysis Rate (k) (min⁻¹)Half-Life (t½) (min)
Current Average8.1180.00070990.2
Future Prediction7.7210.000431611.9

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC

This protocol outlines a general method for the quantification of this compound from bacterial culture supernatants.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Centrifuge the bacterial culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

  • Transfer the supernatant to a fresh tube.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate (0.1% v/v acetic acid).

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B and increase it over time to elute the compound.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.

3. Quantification

  • Prepare a standard curve using known concentrations of pure this compound.

  • Plot the peak area against the concentration of the standards.

  • Determine the concentration in experimental samples by comparing their peak areas to the standard curve.

Protocol 2: Chromobacterium violaceum CV026 Bioassay for Detection of this compound

This bioassay is a qualitative or semi-quantitative method to detect the presence of short-chain AHLs like this compound. The CV026 strain is a mutant that does not produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs.[5][6]

1. Preparation of CV026 Overlay Plate

  • Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C.

  • Mix 1 mL of the overnight culture with 100 mL of molten, cooled (to ~45-50°C) LB agar.

  • Pour the mixture into petri dishes and allow to solidify.

2. Sample Application

  • Spot 5-10 µL of your test sample (e.g., culture supernatant extract) onto the surface of the agar.

  • As a positive control, spot a known concentration of this compound.

  • As a negative control, spot the solvent used to dissolve the samples.

3. Incubation and Observation

  • Incubate the plates at 30°C for 24-48 hours.

  • A purple zone around the spot indicates the presence of this compound. The size of the zone can be used for semi-quantitative estimation by comparing it to the zones produced by the standards.[7]

Visualizations

Signaling Pathway

quorum_sensing cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL This compound (C6-HSL) Receptor LuxR-type Receptor AHL->Receptor Binding AHL->AHL_out Synthase LuxI-type Synthase Synthase->AHL Synthesis Complex C6-HSL-Receptor Complex DNA Promoter DNA Complex->DNA Binds to Genes Target Genes (e.g., virulence, biofilm formation) DNA->Genes Activates Transcription AHL_in->AHL Diffusion

Caption: Quorum sensing signaling pathway mediated by this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture Prepare Bacterial Culture add_ahl Add C6-HSL to Culture (Test Group) prep_culture->add_ahl add_control Add Solvent to Culture (Control Group) prep_culture->add_control prep_ahl Prepare this compound Stock Solution prep_ahl->add_ahl incubate Incubate at Controlled Temperature and pH add_ahl->incubate add_control->incubate biofilm_assay Quantify Biofilm Formation (e.g., Crystal Violet Assay) incubate->biofilm_assay data_analysis Compare Biofilm in Test vs. Control biofilm_assay->data_analysis

Caption: Workflow for assessing the effect of this compound on biofilm formation.

Degradation Pathways

degradation_pathways cluster_hydrolysis Hydrolysis cluster_enzymatic Enzymatic Degradation AHL This compound (Active) hydrolyzed N-hexanoyl-L-homoserine (Inactive) AHL->hydrolyzed Lactonolysis lactonase_prod N-hexanoyl-L-homoserine (Inactive) AHL->lactonase_prod Lactone Ring Cleavage acylase_prod Homoserine Lactone + Hexanoic Acid (Inactive) AHL->acylase_prod Amide Bond Cleavage conditions Alkaline pH High Temperature lactonase Lactonase acylase Acylase

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: N-(2-oxooxolan-3-yl)hexanamide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-oxooxolan-3-yl)hexanamide, also commonly known as N-hexanoyl-L-homoserine lactone (C6-HSL). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

A1: this compound (C6-HSL) is a bacterial signaling molecule involved in quorum sensing, a process of cell-to-cell communication. It consists of a homoserine lactone ring and a hexanoyl acyl side chain. Due to its chemical structure, it has limited solubility in aqueous solutions and is more soluble in organic solvents.

Q2: In which solvents can I dissolve this compound?

A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It has lower solubility in aqueous buffers like Phosphate-Buffered Saline (PBS). It is not recommended to use ethanol or other primary alcohols as they can cause the opening of the lactone ring, leading to inactivation of the molecule.[1]

Q3: What are the primary challenges when working with this compound in experiments?

A3: The main challenge is its poor water solubility, which can lead to precipitation in aqueous experimental media. Additionally, the lactone ring is susceptible to hydrolysis and opening at alkaline pH, which inactivates the molecule.[1]

Q4: How can I improve the aqueous solubility of this compound for my experiments?

A4: Several methods can be employed to enhance its aqueous solubility, including the use of co-solvents, pH adjustment, and complexation with cyclodextrins. The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of the compound in aqueous media. - The concentration of the compound exceeds its solubility limit in the aqueous buffer.- Insufficient amount of organic co-solvent in the final solution.- Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Ensure the final concentration of the organic solvent in the aqueous medium is sufficient to maintain solubility but does not exceed the tolerance of the experimental system (typically <0.5% for cell-based assays).[1]- Vigorously vortex or sonicate the solution when diluting the stock into the aqueous medium.[1]
Loss of biological activity of the compound over time in aqueous solution. - Hydrolysis of the homoserine lactone ring (lactonolysis), especially at alkaline pH.[1]- Degradation due to improper storage.- Prepare fresh working solutions before each experiment.- Maintain the pH of the experimental medium at or slightly below neutral (pH 7.0).- Store stock solutions at -20°C or -80°C in tightly sealed vials.[1]
Inconsistent experimental results. - Inaccurate concentration due to incomplete dissolution of the solid compound.- Degradation of the compound.- Variability in stock solution preparation.- Ensure complete dissolution of the solid in the organic solvent before preparing the stock solution. Gentle warming or sonication may be helpful.[1]- Always use freshly prepared working solutions.- Standardize the protocol for stock solution preparation and handling.
Cell toxicity or off-target effects observed in cell-based assays. - High concentration of the organic solvent (e.g., DMSO).- Intrinsic cytotoxicity of the compound at high concentrations.- Perform a solvent tolerance test for your specific cell line or experimental system. Keep the final solvent concentration as low as possible.- Conduct a dose-response experiment to determine the optimal, non-toxic working concentration of the compound.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the solid into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 30 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the solid is not completely dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using Cyclodextrins

This protocol provides a general method for preparing an aqueous solution of this compound using a cyclodextrin to form an inclusion complex. Studies have shown that conjugating N-acyl homoserine lactones with β-cyclodextrins can enhance their water solubility.[2][3]

Materials:

  • This compound stock solution in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • β-cyclodextrin (or a derivative like Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.0)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare an aqueous solution of the desired cyclodextrin in the buffer. The concentration of the cyclodextrin will need to be optimized for your specific application.

  • Slowly add the concentrated stock solution of this compound to the cyclodextrin solution while stirring vigorously. The molar ratio of the compound to cyclodextrin should be optimized, with a common starting point being a 1:1 molar ratio.

  • Continue stirring the mixture at room temperature for a defined period (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

  • The resulting solution should be clear. If any precipitate is present, it may be necessary to filter the solution through a 0.22 µm filter.

  • Use the freshly prepared solution for your experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Enhancement cluster_application Application cluster_troubleshooting Troubleshooting start Start with solid This compound stock Prepare concentrated stock solution in DMSO or DMF start->stock Dissolve dilution Direct Dilution in Aqueous Buffer stock->dilution Simple Dilution cosolvent Co-solvent Method stock->cosolvent Controlled Addition cyclodextrin Cyclodextrin Complexation stock->cyclodextrin Inclusion Complex Formation experiment Perform Experiment (e.g., cell-based assay) dilution->experiment cosolvent->experiment cyclodextrin->experiment precipitation Precipitation? experiment->precipitation activity_loss Loss of Activity? experiment->activity_loss precipitation->cosolvent Adjust co-solvent % precipitation->cyclodextrin Optimize ratio activity_loss->stock Prepare fresh stock

Caption: Experimental workflow for preparing and using this compound solutions.

quorum_sensing_pathway cluster_bacteria Gram-Negative Bacterium luxI LuxI (AHL Synthase) ahl This compound (AHL) luxI->ahl Synthesizes luxR_inactive LuxR (inactive) ahl->luxR_inactive Binds to ahl_out AHL diffuses out (Low cell density) ahl->ahl_out luxR_active LuxR-AHL Complex (active) luxR_inactive->luxR_active Conformational Change dna Target Genes luxR_active->dna Binds to Promoter response Quorum Sensing Response (e.g., Biofilm formation, Virulence) dna->response Induces Transcription ahl_in AHL diffuses in (High cell density) ahl_in->ahl

Caption: Simplified LuxI/LuxR quorum sensing pathway involving this compound.

References

Technical Support Center: N-(2-oxooxolan-3-yl)hexanamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of N-(2-oxooxolan-3-yl)hexanamide.

Frequently Asked Questions (FAQs)

Q1: I am observing low recovery of this compound in my samples. What are the potential causes?

A1: Low recovery is a common issue and can be attributed to several factors. The primary suspect is the chemical instability of the lactone ring in this compound, which is susceptible to hydrolysis, particularly under alkaline conditions.[1] Other causes can include inefficient extraction from the sample matrix, adsorption to labware, or degradation due to elevated temperatures.

Q2: My quantitative results for this compound are inconsistent across replicates. What could be causing this variability?

A2: Inconsistent results often stem from the compound's instability. The pH of your samples or solutions can significantly impact the rate of lactone hydrolysis, leading to variable degradation between samples.[1] Ensure that the pH is controlled and maintained in a slightly acidic range (pH 5-6) throughout the sample preparation and analysis process.[1] Additionally, inconsistent sample handling, such as variations in extraction time or temperature, can contribute to variability. The use of a suitable internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended to correct for such variations.[2][3]

Q3: I am having difficulty with the chromatographic separation of this compound. What are some common issues and solutions?

A3: Chromatographic challenges can include poor peak shape, co-elution with interfering compounds from the matrix, and shifting retention times. For reverse-phase liquid chromatography (LC), ensure that the mobile phase is slightly acidic (e.g., containing 0.1% formic acid) to suppress the ionization of the analyte and improve peak shape.[4] Gradient elution is often necessary to achieve good separation from matrix components.[4] If you are still facing issues, consider alternative chromatographic techniques like supercritical fluid chromatography (SFC), which can offer different selectivity.[5][6]

Q4: What is the best method for extracting this compound from biological matrices like plasma or cell culture supernatant?

A4: Liquid-liquid extraction (LLE) with a water-immiscible organic solvent like ethyl acetate is a widely used and effective method for extracting N-acylated lactones from aqueous samples.[7][8][9] It is crucial to acidify the sample (e.g., with 0.1% formic acid or acetic acid) before extraction to ensure the analyte is in its neutral form, which improves extraction efficiency.[8][9] Solid-phase extraction (SPE) with a C18 sorbent can also be a viable option for sample cleanup and concentration.[7]

Q5: How can I confirm the identity of the this compound peak in my chromatogram?

A5: The most definitive method for peak identification is high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).[5][10] By comparing the accurate mass and fragmentation pattern of your analyte peak with that of a certified reference standard, you can confirm its identity with high confidence. A characteristic fragmentation for N-acylated homoserine lactones is the neutral loss of the homoserine lactone moiety, resulting in a fragment ion corresponding to the protonated acyl chain.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal Intensity Analyte degradation (lactone hydrolysis).Maintain a slightly acidic pH (5-6) throughout sample preparation and analysis. Avoid high temperatures.[1]
Inefficient ionization in the mass spectrometer.Optimize MS source parameters. Ensure the mobile phase contains a suitable modifier like formic acid to promote protonation.[4]
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.[4]
Column overload.Dilute the sample or inject a smaller volume.
High Background Noise Matrix effects from the sample.Improve sample preparation with a more selective extraction method (e.g., SPE).[7] Optimize the chromatographic gradient to separate the analyte from interfering components.
Retention Time Shift Inconsistent mobile phase composition.Ensure proper mobile phase preparation and mixing.
Column degradation.Replace the analytical column.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Aqueous Samples
  • To 1 mL of the aqueous sample (e.g., cell culture supernatant, plasma), add a suitable internal standard (e.g., stable isotope-labeled this compound).

  • Acidify the sample to approximately pH 4-5 by adding 10 µL of 10% formic acid.

  • Add 2 mL of ethyl acetate.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-6) with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Monitor the transition from the protonated molecule [M+H]+ to a characteristic product ion.

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

    • Optimize collision energy and other source parameters for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Aqueous Sample add_is Add Internal Standard sample->add_is Step 1 acidify Acidify Sample (pH 4-5) add_is->acidify Step 2 extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract Step 3 evaporate Evaporate to Dryness extract->evaporate Step 4 reconstitute Reconstitute in Mobile Phase evaporate->reconstitute Step 5 lcms LC-MS/MS Analysis reconstitute->lcms Step 6 data Data Processing & Quantification lcms->data Step 7

Caption: Experimental workflow for the quantification of this compound.

degradation_pathway NOH This compound (Active form) hydrolyzed N-hexanoyl-homoserine (Inactive form) NOH->hydrolyzed Lactone Hydrolysis (Alkaline pH, High Temp)

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Optimizing N-(2-oxooxolan-3-yl)hexanamide Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of N-(2-oxooxolan-3-yl)hexanamide, also known as N-Hexanoyl-L-homoserine lactone (C6-HSL), for various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in bioassays?

This compound is a small diffusible signaling molecule belonging to the N-acyl-homoserine lactone (AHL) family.[1] In Gram-negative bacteria, it functions as an autoinducer in quorum sensing (QS), a cell-to-cell communication system that regulates gene expression based on population density.[1][2] Its primary application in bioassays is to study and modulate quorum sensing-regulated behaviors such as biofilm formation, virulence factor production, and pigment synthesis.[3]

Q2: What is a typical starting concentration range for this compound in bioassays?

The optimal concentration of this compound is highly dependent on the specific bioassay, the bacterial species being studied, and the desired effect (e.g., induction or inhibition of a phenotype). However, a general starting range for dose-response experiments is from the nanomolar (nM) to the micromolar (µM) range. Some studies have reported effects at concentrations as low as 400 nM, while others have used up to 50 µM.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide at approximately 30 mg/mL.[4] It is also soluble in PBS (pH 7.2) at about 10 mg/mL.[4] For a stock solution, dissolving the compound in DMSO is a common practice. It is advisable to prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO and then dilute it to the final working concentration in the appropriate aqueous buffer or culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the biological system, typically below 0.5%.

Q4: What are the storage and stability recommendations for this compound?

The solid compound should be stored at -20°C under desiccating conditions, where it can be stable for up to four years.[4] Stock solutions in DMSO can also be stored at -20°C. Aqueous solutions are less stable and it is not recommended to store them for more than one day.[4] The lactone ring of AHLs can be susceptible to hydrolysis at pH values outside of the neutral range, so it is important to consider the pH of your bioassay medium.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at expected concentrations. Degradation of the compound: The lactone ring is susceptible to hydrolysis, especially at non-neutral pH.Prepare fresh aqueous solutions for each experiment. Verify the pH of your bioassay medium. Store stock solutions properly at -20°C in an anhydrous solvent like DMSO.
Low cell density: Quorum sensing is cell-density dependent.Ensure your bacterial cultures have reached a sufficient cell density (typically mid-to-late exponential phase) for quorum sensing to be active.
Incorrect biosensor strain: The biosensor strain may not be sensitive to C6-HSL.Use a biosensor strain known to respond to short-chain AHLs, such as Chromobacterium violaceum CV026.[5]
Inconsistent or variable results between experiments. Inaccurate pipetting of stock solutions: Small volumes of concentrated stock solutions can lead to errors.Prepare intermediate dilutions of your stock solution to increase the pipetting volume and improve accuracy.
Solvent effects: The concentration of the organic solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration in your assay is consistent across all conditions and is at a non-inhibitory level (typically <0.5%). Include a solvent-only control.
Batch-to-batch variation of the compound. Purchase from a reputable supplier and check the purity of the compound if possible.
Precipitation of the compound in the assay medium. Low solubility in aqueous medium: The compound may have limited solubility in your specific culture medium.Decrease the final concentration of the compound. Ensure the DMSO stock is fully dissolved before diluting into the aqueous medium.

Quantitative Data Summary

The following table summarizes typical concentration ranges of this compound (C6-HSL) used in various bioassays. Please note that these are examples and the optimal concentration should be determined experimentally.

Bioassay Type Organism Effective Concentration Range Reference
Promotion of lipid accumulationChlorella vulgaris and Chlamydomonas400 nM[3]
Enhanced CO2 reductionAutotrophic biocathode50 µM[3]
Quorum sensing induction (general)Gram-negative bacteria0.13 - 1.2 µM[6]
Quorum quenching inhibition studiesChromobacterium violaceum100 µM[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is to determine if this compound has any direct antimicrobial activity against the test organism, which is crucial for distinguishing between quorum sensing inhibition and bactericidal/bacteriostatic effects.

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate. The concentration range should be broad enough to encompass potential inhibitory concentrations (e.g., 1 µM to 1024 µM).

  • Include a positive control (medium with bacteria, no compound) and a negative control (medium only). Also, include a solvent control with the highest concentration of DMSO used in the dilutions.

  • Inoculate the wells with the bacterial culture at a standardized density (e.g., 5 x 10^5 CFU/mL).

  • Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • Measure the optical density (OD) at 600 nm using a microplate reader.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Protocol 2: Anti-Biofilm Formation Assay (Crystal Violet Staining)

This protocol assesses the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound stock solution (in DMSO)

  • Biofilm-forming bacterial strain

  • Appropriate liquid growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate. Use sub-MIC concentrations determined from Protocol 1.

  • Include a positive control (medium with bacteria, no compound) and a negative control (medium only).

  • Inoculate the wells with the bacterial culture.

  • Incubate the plate without shaking at an appropriate temperature for 24-48 hours to allow for biofilm formation.

  • Carefully discard the planktonic cells and wash the wells gently with sterile PBS.

  • Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Add 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 595 nm using a microplate reader. A reduction in absorbance indicates inhibition of biofilm formation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation prep_compound Prepare this compound Stock Solution (in DMSO) mic_assay Determine MIC (Protocol 1) prep_compound->mic_assay biofilm_assay Anti-Biofilm Assay (Protocol 2) prep_compound->biofilm_assay prep_culture Prepare Bacterial Overnight Culture prep_culture->mic_assay prep_culture->biofilm_assay data_analysis Measure OD/Absorbance mic_assay->data_analysis biofilm_assay->data_analysis interpretation Interpret Results: - Determine MIC - Quantify Biofilm Inhibition data_analysis->interpretation

Caption: General experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment luxI LuxI Synthase ahl This compound (AHL) luxI->ahl Synthesis luxR LuxR Receptor ahl->luxR Binding complex AHL-LuxR Complex ahl->complex ahl_out AHL Accumulation ahl->ahl_out Diffusion luxR->complex dna Target Genes complex->dna Activation response Quorum Sensing Response (e.g., Biofilm Formation) dna->response Gene Expression

Caption: Simplified quorum sensing signaling pathway involving this compound.

References

Technical Support Center: Synthesis of N-(2-oxooxolan-3-yl)hexanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-(2-oxooxolan-3-yl)hexanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the acylation of α-amino-γ-butyrolactone with hexanoyl chloride or a similar acylating agent in the presence of a base.

Question 1: Why is the yield of my this compound synthesis lower than expected?

Answer: Low yields can stem from several factors throughout the experimental process. Key areas to investigate include the quality of starting materials, reaction conditions, and the work-up procedure. Incomplete reactions, the formation of byproducts, or loss of product during purification are common culprits.

Question 2: How can I determine if my starting materials are the cause of the low yield?

Answer: The purity of your α-amino-γ-butyrolactone and hexanoyl chloride is critical.

  • α-Amino-γ-butyrolactone: This starting material can be hygroscopic and may exist as a salt (e.g., hydrochloride). Ensure it is the free amine and is dry. The presence of water can hydrolyze the acylating agent.

  • Hexanoyl Chloride: This reagent is sensitive to moisture and can hydrolyze to hexanoic acid, which will not participate in the desired acylation reaction. Use a freshly opened bottle or distill the hexanoyl chloride before use.

Question 3: What are the optimal reaction conditions to improve the yield?

Answer: The choice of solvent, base, and temperature are crucial for maximizing the yield.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended to prevent hydrolysis of the acylating agent.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl generated during the reaction. The base should be added slowly to control the reaction temperature. An excess of the base can sometimes lead to side reactions.

  • Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic nature of the acylation and minimize side reactions. Allowing the reaction to slowly warm to room temperature can help drive it to completion.

Question 4: What are the potential side reactions that could be lowering my yield?

Answer: Several side reactions can compete with the desired N-acylation:

  • O-Acylation: The hydroxyl group of a potential ring-opened form of the lactone could be acylated, though this is less likely under standard conditions.

  • Polymerization: In some cases, side reactions can lead to the formation of polymeric byproducts, which can be difficult to remove and result in a lower yield of the desired product.[1]

  • Diacylation: Although less common for this substrate, the formation of a diacylated product is a possibility if the reaction conditions are too harsh.

Question 5: How can I optimize the work-up and purification process to minimize product loss?

Answer: The work-up procedure is critical for isolating the final product in high purity and yield.

  • Quenching: The reaction is typically quenched with a mild aqueous solution, such as saturated ammonium chloride or sodium bicarbonate, to neutralize any remaining acid or base.

  • Extraction: The product is then extracted into an organic solvent. Ensure the pH of the aqueous layer is optimized for the best extraction efficiency.

  • Purification: Column chromatography is often used for purification. Choosing the right solvent system is key to separating the desired product from unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction scheme for the synthesis of this compound?

A1: The most common method is the N-acylation of α-amino-γ-butyrolactone with hexanoyl chloride in the presence of a base like triethylamine in an anhydrous solvent like dichloromethane.

Q2: Can I use a different acylating agent instead of hexanoyl chloride?

A2: Yes, other acylating agents such as hexanoic anhydride or an active ester of hexanoic acid can be used. The choice of acylating agent can influence the reaction conditions and yield.

Q3: How do I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting amine and the formation of the product.

Q4: My product appears to be an oil, but the literature reports it as a solid. What should I do?

A4: The physical state of a compound can be influenced by its purity. If your product is an oil, it may contain residual solvent or impurities. Further purification by column chromatography or attempting to crystallize the product from a suitable solvent system may yield a solid.

Data Presentation

The following table summarizes hypothetical yield data under different reaction conditions to illustrate the impact of key parameters on the synthesis of this compound.

EntryBase (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1Triethylamine (1.2)DCM0 to RT475
2Triethylamine (2.0)DCM0 to RT468
3DIPEA (1.2)DCM0 to RT478
4Pyridine (1.2)DCM0 to RT1255
5Triethylamine (1.2)THF0 to RT472
6Triethylamine (1.2)DCMRT265

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • To a solution of α-amino-γ-butyrolactone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add hexanoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

The following diagrams illustrate the general reaction pathway and a troubleshooting workflow for the synthesis of this compound.

G cluster_reaction Reaction Pathway start α-Amino-γ-butyrolactone + Hexanoyl Chloride intermediate Reaction Mixture (Base, Solvent, Temp) start->intermediate + Base + Solvent product This compound intermediate->product Acylation

Caption: General reaction pathway for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Workflow start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Optimize Work-up & Purification start->check_workup sm_ok Purity Confirmed check_sm->sm_ok If OK sm_bad Impure Materials check_sm->sm_bad If Not OK cond_ok Conditions Optimal check_conditions->cond_ok If OK cond_bad Sub-optimal Conditions check_conditions->cond_bad If Not OK workup_ok Purification Efficient check_workup->workup_ok If OK workup_bad Product Loss During Work-up check_workup->workup_bad If Not OK solution_sm Purify/Replace Starting Materials sm_bad->solution_sm solution_cond Adjust Temp, Base, Solvent, Time cond_bad->solution_cond solution_workup Modify Extraction & Chromatography workup_bad->solution_workup end Improved Yield solution_sm->end solution_cond->end solution_workup->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

How to prevent lactonolysis of N-(2-oxooxolan-3-yl)hexanamide at high pH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with N-(2-oxooxolan-3-yl)hexanamide, a compound susceptible to degradation in alkaline environments. Here you will find frequently asked questions and troubleshooting advice to prevent its primary degradation pathway: lactonolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an organic compound featuring a γ-butyrolactone ring substituted with a hexanamide group.[1] It belongs to the class of N-acyl-homoserine lactones (AHLs), which are known signaling molecules in various biological systems. Its chemical structure consists of a five-membered lactone (cyclic ester) ring, which is the primary site of instability at high pH.

Q2: What is lactonolysis, and why is it a problem at high pH?

Lactonolysis is the hydrolysis of the lactone's ester bond. This reaction is significantly accelerated under alkaline (high pH) conditions through a mechanism known as base-catalyzed ester hydrolysis (BAC2).[2][3][4] A hydroxide ion (OH⁻) from the alkaline solution acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This opens the ring to form a linear hydroxy carboxylate salt. This structural change is irreversible at high pH and results in a different molecule with altered chemical and biological properties.

lactonolysis_mechanism cluster_reactants Reactants at High pH lactone This compound (Lactone Form) intermediate Tetrahedral Intermediate lactone->intermediate 1. Nucleophilic Attack oh_ion OH⁻ (Hydroxide Ion) product Ring-Opened Hydroxy Carboxylate (Inactive Form) intermediate->product 2. Ring Opening

Caption: Mechanism of base-catalyzed lactonolysis.

Q3: What are the consequences of lactonolysis in experimental assays?

The conversion of the lactone to its ring-opened form eliminates the biological activity associated with the cyclic structure. This chemical degradation can lead to:

  • Loss of compound efficacy.

  • Poor reproducibility of experimental results.

  • Inaccurate structure-activity relationship (SAR) data.

  • Misinterpretation of dose-response curves.

Q4: How can I detect if my this compound has degraded?

Degradation can be monitored using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. You will observe a decrease in the peak area of the parent lactone compound over time and the appearance of a new, typically more polar (earlier eluting), peak corresponding to the hydrolyzed product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the parent compound and the degradation product by their respective mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide definitive structural confirmation of the parent compound and its hydrolyzed form.

Troubleshooting Guide: Preventing Lactonolysis

Problem: My experiments involving this compound show inconsistent results or a time-dependent loss of activity.

Possible Cause: The compound is likely undergoing lactonolysis due to alkaline conditions in the experimental medium.

troubleshooting_flowchart start Inconsistent Results or Loss of Activity check_ph Is the solution pH > 7.5? start->check_ph high_ph High probability of lactonolysis check_ph->high_ph Yes low_ph Lactonolysis is less likely check_ph->low_ph No solution_buffer Use a buffer to maintain pH between 6.0 and 7.4 high_ph->solution_buffer solution_temp Lower the experimental temperature (e.g., 4°C) solution_buffer->solution_temp solution_time Minimize incubation time in aqueous solution solution_temp->solution_time solution_storage Prepare aqueous solutions fresh from a non-aqueous stock solution_time->solution_storage other_issues Investigate other sources of error: - Compound precipitation - Interaction with materials - Other degradation pathways low_ph->other_issues

Caption: Troubleshooting decision tree for lactonolysis.

Solutions
  • Strict pH Control (Most Critical):

    • Action: Maintain the pH of your aqueous solutions between 6.0 and 7.4. Lactone stability decreases dramatically above pH 8.

    • How: Use a suitable biological buffer (e.g., phosphate, MES, HEPES) to stabilize the pH.[5] Avoid highly alkaline buffers like carbonate or CHES if possible. Always verify the final pH of your experimental medium after all components have been added.

  • Temperature Management:

    • Action: Perform experiments at the lowest practical temperature.

    • How: If biologically feasible, conduct assays at room temperature (~20-25°C) or 4°C instead of 37°C. Hydrolysis rates, like most chemical reactions, are significantly reduced at lower temperatures.

  • Solvent System and Storage:

    • Action: Prepare stock solutions in an anhydrous, aprotic solvent and store them properly.

    • How: Dissolve this compound in anhydrous DMSO or acetonitrile for long-term storage. Store these stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[6]

  • Minimize Time in Aqueous Media:

    • Action: Prepare final aqueous dilutions immediately before use.

    • How: Avoid preparing and storing aqueous solutions of the compound for extended periods, even at neutral pH. The principle is to minimize the contact time with water, the reactant responsible for hydrolysis.

Quantitative Data: pH and Lactone Stability

pH RangeRelative Stability of γ-Lactone RingPredominant Molecular Form
< 6.0 HighLactone (Closed Ring)
6.0 - 7.5 Good to ModerateLactone (Closed Ring)
7.6 - 9.0 LowEquilibrium between Lactone and Hydroxycarboxylate
> 9.0 Very LowHydroxycarboxylate (Open Ring)
Note: This table provides a general guideline. Actual hydrolysis rates are influenced by temperature, buffer type, and ionic strength.

Experimental Protocols

Protocol 1: HPLC-Based pH Stability Assay

This protocol provides a framework for quantifying the stability of this compound at different pH values.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_analysis 3. Analysis cluster_results 4. Data Processing prep_stock Prepare 10 mM stock in Acetonitrile start_reaction Spike stock into each buffer to final concentration (e.g., 100 µM) prep_stock->start_reaction prep_buffers Prepare Buffers (e.g., pH 5, 7.4, 9) prep_buffers->start_reaction incubate Incubate at a controlled temperature (e.g., 25°C) start_reaction->incubate sample Withdraw aliquots at time points (0, 1, 4, 8, 24 hours) incubate->sample quench Quench reaction (e.g., add 1:1 Acetonitrile) sample->quench analyze Analyze by HPLC-UV quench->analyze process_data Plot % Parent Compound Remaining vs. Time for each pH analyze->process_data

Caption: Experimental workflow for a pH stability study.

Methodology:

  • Materials:

    • This compound

    • HPLC-grade acetonitrile (ACN) and water

    • Buffer salts (e.g., sodium phosphate, sodium citrate, sodium borate)

    • Acids and bases for pH adjustment (e.g., HCl, NaOH)

    • HPLC system with a C18 column and UV detector (e.g., 210 nm).

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the compound in anhydrous acetonitrile.

  • Buffer Preparation:

    • Prepare a series of buffers (e.g., 100 mM) at desired pH values (e.g., pH 5.0, 7.4, 9.0).

  • Incubation:

    • In separate vials, add the compound stock solution to each buffer to achieve a final concentration of 100 µM. The final percentage of organic solvent should be low (e.g., <1-2%) and consistent across all samples.

    • Vortex gently and immediately withdraw the t=0 sample.

    • Incubate all vials at a constant temperature (e.g., 25°C or 37°C).

  • Sampling:

    • Withdraw aliquots (e.g., 100 µL) at predetermined time points (e.g., 1, 4, 8, and 24 hours).

    • Immediately quench the reaction by mixing the aliquot with an equal volume of cold acetonitrile to precipitate buffer salts and halt hydrolysis.

    • Centrifuge the quenched samples to clarify before analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Use a suitable gradient (e.g., Water:ACN with 0.1% formic acid) to separate the parent compound from its hydrolyzed product.

    • Record the peak area of the parent compound at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of remaining this compound against time for each pH condition to determine the degradation rate.

References

Overcoming background signal in N-(2-oxooxolan-3-yl)hexanamide reporter assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with background signal in N-(2-oxooxolan-3-yl)hexanamide reporter assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in reporter assays?

This compound is a type of N-acyl-homoserine lactone (AHL). AHLs are small signaling molecules used by many species of Gram-negative bacteria for quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1] In reporter assays, this compound can be used as an autoinducer to activate a cognate receptor protein, which in turn drives the expression of a reporter gene (e.g., luciferase, β-galactosidase), producing a measurable signal.[1]

Q2: What are the primary sources of high background signal in my this compound reporter assay?

High background signal can originate from several sources, broadly categorized as reagent-based, cell-based, or instrumentation-related issues.[2]

  • Reagent and Assay Plate Issues: Reagents can be a source of background signal due to contamination with luminescent substances or inherent autoluminescence.[2] The type of microplate used can also significantly impact background levels, with white plates sometimes leading to higher background and well-to-well crosstalk compared to black plates.[2][3]

  • Cellular and Biological Factors: The promoter driving the reporter gene may have high basal activity in the specific cell line, leading to a strong signal even without a stimulus.[2] Cell stress from factors like harsh handling or high density can also non-specifically activate the reporter.[2]

  • Instrumentation and Measurement Parameters: High gain settings on the luminometer can amplify both the specific signal and background noise.[2] Extended signal integration times can also capture more background noise.[2]

Q3: How can I experimentally determine the source of the high background in my assay?

A systematic approach using appropriate controls is essential for identifying the source of high background.[2] Key controls include:

  • No-Cell Control: Wells containing only cell culture medium and assay reagents to measure the background contribution from the reagents and the microplate.[2]

  • Biosensor without Inducer Control: Biosensor cells that have not been exposed to this compound to determine the basal level of reporter gene expression.

  • Solvent-Only Negative Control: Including a control with only the solvent used to dissolve the AHLs helps to ensure the solvent itself is not causing a signal.[1]

Troubleshooting Guides

Issue 1: High Background Luminescence

High background luminescence can mask the specific signal from your experiment, leading to a low signal-to-noise ratio.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Reagent Contamination Prepare fresh reagents. Check for contamination in the luciferase substrate and lysis buffer.[2]
Autoluminescence of Media or Reagents Test individual components for inherent luminescence. Consider using alternative media formulations.[2]
High Basal Promoter Activity Use a different reporter plasmid with a promoter known to have lower basal activity in your cell line.[2]
Cell Stress Handle cells gently, ensure optimal seeding density, and allow cells to recover after plating before starting the assay.[2][4]
Suboptimal Reagent Concentration Perform a titration of the this compound to find the optimal concentration that gives a robust signal without increasing the background.[5]
Inappropriate Microplate Choice For luminescence assays, opaque white plates are generally recommended to maximize the signal, but if background is an issue, black plates can be used to reduce it, though this will also decrease the signal.[3][6][7]
High Instrument Gain Setting Reduce the photomultiplier tube (PMT) gain on your luminometer to decrease amplification of the background signal.[2]
Issue 2: High Variability Between Replicates

High variability can compromise the statistical significance of your results.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Pipetting Inaccuracies Use calibrated pipettes and consider using a master mix for reagents to ensure consistency across wells.[8]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.[5]
Edge Effects Avoid using the outermost wells of the microplate, as they are more prone to evaporation and temperature fluctuations.[5] Alternatively, ensure proper humidification during incubation.
Incomplete Cell Lysis Ensure complete cell lysis by optimizing the lysis buffer incubation time and mixing.
Poor Mixing of Reagents Mix samples thoroughly after adding reagents to avoid aggregation and ensure a uniform reaction rate.[3]

Experimental Protocols

Protocol 1: Identifying the Source of Background Signal

This protocol outlines a systematic approach to pinpoint the origin of high background noise.

  • Plate Setup: In a 96-well plate, set up the following control wells (in triplicate):

    • Reagent Blank: Media and all assay reagents, but no cells.[2]

    • No Inducer Control: Biosensor cells and all assay reagents, but no this compound.

    • Solvent Control: Biosensor cells, all assay reagents, and the solvent used to dissolve the AHL.[1]

    • Positive Control: Biosensor cells, all assay reagents, and a known optimal concentration of this compound.

  • Incubation: Incubate the plate under standard assay conditions.

  • Measurement: Read the plate on a luminometer.

  • Data Analysis:

    • The signal from the "Reagent Blank" indicates the contribution of the media and reagents to the background.

    • The signal from the "No Inducer Control" represents the basal expression level of the reporter.

    • The signal from the "Solvent Control" will show if the solvent is contributing to the background.

    • Compare the signals from the control wells to the positive control to determine the signal-to-background ratio.

Protocol 2: Optimizing Cell Seeding Density

This protocol helps determine the optimal cell density for a robust signal-to-noise ratio.

  • Cell Preparation: Grow the biosensor cells to the logarithmic growth phase.

  • Serial Dilution: Prepare a serial dilution of the cell suspension.

  • Cell Seeding: Seed a 96-well opaque white microplate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).[4] Include wells with media only as a background control.

  • Incubation: Incubate the plate to allow for cell adherence and recovery.

  • Assay Performance: Perform the this compound reporter assay as per your standard protocol.

  • Data Analysis: Plot the signal intensity against the cell number to identify the density that provides the highest signal-to-noise ratio without being in the non-linear range of the instrument.

Visualizations

AHL_Signaling_Pathway AHL This compound (AHL) Receptor LuxR-type Receptor AHL->Receptor Binds to Complex AHL-Receptor Complex Receptor->Complex Promoter AHL-inducible Promoter Complex->Promoter Activates Reporter Reporter Gene (e.g., luciferase) Promoter->Reporter Drives expression of Signal Measurable Signal (Light, Color) Reporter->Signal Produces

Caption: Signaling pathway of N-acyl-homoserine lactone (AHL) induced reporter gene expression.

Troubleshooting_Workflow Start High Background Signal Detected CheckControls Analyze Control Wells: - Reagent Blank - No Inducer - Solvent Control Start->CheckControls HighReagentBlank High Signal in Reagent Blank? CheckControls->HighReagentBlank ContaminatedReagents Source: Reagents/Media Action: Prepare fresh reagents, check media HighReagentBlank->ContaminatedReagents Yes HighBasalSignal High Signal in No Inducer Control? HighReagentBlank->HighBasalSignal No InstrumentSettings Review Instrument Settings: - PMT Gain - Integration Time ContaminatedReagents->InstrumentSettings CellularIssues Source: Cellular Issues Action: Optimize cell density, check promoter activity HighBasalSignal->CellularIssues Yes HighBasalSignal->InstrumentSettings No CellularIssues->InstrumentSettings OptimizeSettings Action: Reduce gain, shorten integration time InstrumentSettings->OptimizeSettings End Background Signal Reduced OptimizeSettings->End

References

Technical Support Center: N-(2-oxooxolan-3-yl)hexanamide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-oxooxolan-3-yl)hexanamide. This resource provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and sterilization of stock solutions to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing this compound stock solutions?

A1: For heat-sensitive compounds like this compound, which contains a lactone ring susceptible to hydrolysis, sterile filtration is the recommended method.[1][2][3] Use a 0.22 µm or 0.2 µm pore size syringe filter to remove microorganisms without using heat, radiation, or chemicals that could degrade the compound.[2][4]

Q2: Can I autoclave my stock solution of this compound?

A2: Autoclaving (steam sterilization) is not recommended . The high temperatures and pressures involved are likely to cause hydrolysis of the lactone and amide functional groups in the molecule, leading to degradation and loss of bioactivity.[5] Studies on similar N-acyl homoserine lactones (AHLs) show that they undergo lactonolysis in a temperature-dependent manner.[5]

Q3: What is the best solvent for preparing a stock solution of this compound?

A3: The choice of solvent depends on the experimental application. For cell-based assays, a biocompatible solvent such as dimethyl sulfoxide (DMSO) is commonly used. It is crucial to first perform a solubility test to determine the optimal solvent and concentration. The final concentration of the organic solvent in your experimental medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Q4: How should I store the sterile stock solution?

A4: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination. Store the aliquots at -20°C or -80°C in tightly sealed, sterile tubes. Protect from light if the compound is found to be light-sensitive.

Q5: How can I be sure my stock solution is sterile after filtration?

A5: To confirm sterility, you can perform a quality control check by plating a small aliquot of the filtered stock solution onto a non-selective growth medium (e.g., nutrient agar) and incubating it under conditions suitable for bacterial growth (e.g., 37°C for 24-48 hours). A lack of microbial growth indicates successful sterilization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation observed in the stock solution after filtration or during storage. The concentration of the compound exceeds its solubility limit in the chosen solvent at the storage temperature.- Gently warm the solution to see if the precipitate redissolves. - Prepare a new stock solution at a lower concentration. - Consider using a different solvent in which the compound is more soluble.
Loss of biological activity in the experiment. - Degradation: The compound may have degraded due to improper handling, storage, or exposure to harsh conditions (e.g., extreme pH, high temperature). The lactone ring is susceptible to hydrolysis, especially at non-neutral pH.[5] - Contamination: The stock solution may be contaminated with microorganisms.- Verify Compound Integrity: Perform a small-scale stability test. Compare the activity of a freshly prepared solution with an aged one. Analytical methods like HPLC can also be used to check for degradation products. - Check for Contamination: Perform a sterility test as described in the FAQ section. - Ensure Proper Technique: Always use aseptic techniques when handling stock solutions.[6][7][8][9][10]
Inconsistent experimental results. - Inaccurate Pipetting: Errors in pipetting can lead to incorrect final concentrations. - Non-homogenous Solution: The compound may not be fully dissolved in the stock solution. - Repeated Freeze-Thaw Cycles: This can lead to degradation or precipitation of the compound.- Calibrate Pipettes: Ensure all pipettes are properly calibrated. - Ensure Complete Dissolution: Vortex or sonicate the solution to ensure the compound is fully dissolved before making aliquots. - Use Single-Use Aliquots: Prepare and use small, single-use aliquots to avoid freeze-thaw cycles.
Filter clogging during sterile filtration. - High Particulate Load: The solution may contain undissolved particles. - High Viscosity: The solution may be too viscous for the filter membrane.- Prefiltration: If there are visible particles, consider pre-filtering with a larger pore size filter (e.g., 0.45 µm) before the final 0.22 µm sterile filtration.[1] - Dilute the Solution: If viscosity is an issue, you may need to prepare a more dilute stock solution.

Experimental Protocols

Protocol 1: Preparation and Sterile Filtration of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, high-purity solvent (e.g., DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Sterile, disposable syringe (sized appropriately for the volume)

  • Sterile syringe filter (0.22 µm pore size, low protein binding membrane like PVDF or PES)[2][11]

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Perform all steps under aseptic conditions in a laminar flow hood.[10]

  • Calculate the required mass of this compound to achieve the desired stock solution concentration.

  • Weigh the compound and dissolve it in the appropriate volume of the chosen sterile solvent.

  • Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Draw the solution into a sterile syringe.

  • Securely attach a sterile 0.22 µm syringe filter to the syringe.

  • Carefully dispense the solution through the filter into a sterile collection tube.

  • Aliquot the filtered, sterile stock solution into single-use sterile microcentrifuge tubes or cryovials.

  • Label each aliquot clearly with the compound name, concentration, solvent, date, and your initials.

  • Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).

Protocol 2: Quality Control - Sterility Testing of Stock Solution

Materials:

  • Sterile stock solution aliquot

  • Sterile nutrient agar plates or other suitable growth medium

  • Sterile inoculation loop or pipette tip

  • Incubator

Procedure:

  • In a laminar flow hood, take one of the prepared aliquots of the sterile stock solution.

  • Pipette a small volume (e.g., 10-50 µL) of the stock solution onto the surface of a sterile nutrient agar plate.

  • Using a sterile inoculation loop or the pipette tip, gently spread the solution over the surface of the agar.

  • As a positive control, streak a known non-pathogenic bacterial strain on a separate plate. As a negative control, use a plate with no additions.

  • Seal the plates and incubate at 37°C for 24-48 hours.

  • After incubation, examine the plate for any microbial growth. The absence of colonies on the test plate indicates that the stock solution is sterile.

Diagrams

SterilizationWorkflow start Start: Prepare Stock Solution is_heat_stable Is the compound heat-stable? start->is_heat_stable autoclave Autoclave Solution is_heat_stable->autoclave  Yes sterile_filter Sterile Filter Solution (0.22 µm filter) is_heat_stable->sterile_filter No / Unknown (Recommended for This compound) quality_control Perform Quality Control (Sterility & Integrity Check) autoclave->quality_control sterile_filter->quality_control aliquot_store Aliquot and Store at -20°C / -80°C quality_control->aliquot_store end End: Ready for Use aliquot_store->end

Caption: Decision workflow for sterilizing stock solutions.

QCTroubleshooting start Experiment Start: Use Sterile Stock inconsistent_results Inconsistent or Unexpected Results? start->inconsistent_results check_sterility Check Sterility: Plate aliquot on agar inconsistent_results->check_sterility Yes continue_exp Continue Experiment inconsistent_results->continue_exp No contamination Contamination Found? check_sterility->contamination check_integrity Check Integrity: Compare with fresh prep or use analytical method degradation Degradation Found? check_integrity->degradation check_protocol Review Experimental Protocol: (Pipetting, calculations, etc.) protocol_error Protocol Error Found? check_protocol->protocol_error contamination->check_integrity No discard Discard Stock & Prepare New Solution contamination->discard Yes degradation->check_protocol No degradation->discard Yes revise_protocol Revise Protocol protocol_error->revise_protocol Yes protocol_error->continue_exp No discard->start revise_protocol->start

Caption: Troubleshooting workflow for experimental issues.

References

Best practices for long-term storage of N-(2-oxooxolan-3-yl)hexanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage of N-(2-oxooxolan-3-yl)hexanamide, a member of the N-acyl homoserine lactone (AHL) class of molecules. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C or, ideally, at -80°C. Lower temperatures minimize the rates of potential degradation reactions, ensuring the stability of the compound over an extended period.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound should be stored at -20°C or -80°C. It is advisable to use anhydrous aprotic solvents to minimize hydrolysis. Aliquoting the solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively documented, it is a general best practice to protect all research compounds from light to prevent potential photodegradation. Therefore, it is recommended to store the compound in amber vials or in a light-blocking container.

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways for this compound are hydrolysis of the lactone ring and hydrolysis of the amide bond. Lactone hydrolysis is particularly susceptible to pH, with increased rates observed under both acidic and basic conditions.[1][2]

Q5: How does pH affect the stability of this compound?

A5: The stability of the lactone ring in this compound is pH-dependent. The rate of hydrolysis of the lactone ring increases in both acidic and, more significantly, in alkaline solutions. For optimal stability in aqueous solutions for short-term experiments, it is advisable to maintain a pH close to neutral.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, protection from light). Prepare fresh stock solutions from solid material. Confirm the pH of experimental buffers.
Appearance of unexpected peaks in chromatography (HPLC/LC-MS) Presence of degradation products.Refer to the Experimental Protocols section to perform a stability-indicating HPLC analysis. Compare the retention times of the unexpected peaks with those of potential degradation products.
Inconsistent experimental results Repeated freeze-thaw cycles of stock solutions leading to gradual degradation.Prepare single-use aliquots of your stock solution to avoid repeated temperature fluctuations.
Precipitate formation in stock solution upon thawing Poor solubility at low temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve the compound. If the precipitate persists, sonication may be carefully applied. Ensure vials are tightly sealed to prevent solvent evaporation.

Summary of Storage Conditions and Stability

Storage Condition Solid Form In Solution (Aprotic Solvent) In Aqueous Buffer (pH ~7)
Temperature -20°C to -80°C-20°C to -80°C-80°C (short-term)
Light Protect from lightProtect from lightProtect from light
Atmosphere Inert gas (e.g., Argon, Nitrogen) recommendedInert gas overlay recommendedNot generally feasible
Expected Stability Stable for yearsStable for months (solvent dependent)Prone to hydrolysis; use freshly prepared

Experimental Protocols

Stability-Indicating HPLC Method

This method can be used to assess the purity of this compound and to detect the presence of its primary hydrolysis products.

  • Instrumentation: HPLC with UV or Mass Spectrometry (MS) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or MS (ESI+).

  • Expected Retention Times:

    • This compound: ~15-18 min

    • N-hexanoyl-L-homoserine (lactone hydrolysis product): ~10-12 min

    • Hexanoic acid (amide hydrolysis product): ~12-14 min

    • 3-amino-dihydrofuran-2(3H)-one (amide hydrolysis product): ~2-4 min

Visualizations

Logical Workflow for Stability Assessment

G cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage_solid Solid Compound (-20°C to -80°C, Dark, Inert Gas) prep_working Prepare Working Solution (Use appropriate buffer) storage_solid->prep_working storage_solution Stock Solution (Aprotic Solvent, -80°C, Aliquoted) storage_solution->prep_working run_assay Perform Experiment prep_working->run_assay check_activity Inconsistent Results? run_assay->check_activity analyze_purity Analyze Purity (Stability-Indicating HPLC) check_activity->analyze_purity Yes analyze_purity->storage_solid Check solid sample integrity G cluster_lactone Lactone Hydrolysis cluster_amide Amide Hydrolysis parent This compound lactone_product N-hexanoyl-L-homoserine parent->lactone_product H₂O (Acid/Base) amide_product1 Hexanoic Acid parent->amide_product1 H₂O (Strong Acid/Base) amide_product2 3-amino-dihydrofuran-2(3H)-one parent->amide_product2 H₂O (Strong Acid/Base)

References

Validation & Comparative

A Comparative Analysis of N-(2-oxooxolan-3-yl)hexanamide and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of N-(2-oxooxolan-3-yl)hexanamide, a member of the Acyl-Homoserine Lactone (AHL) family of bacterial quorum sensing molecules, with other key AHLs. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to be a valuable resource for professionals engaged in the study of bacterial communication and the development of novel antimicrobial strategies.

Introduction to Acyl-Homoserine Lactones (AHLs)

Acyl-Homoserine Lactones are a class of signaling molecules produced by many Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1] The basic structure of an AHL consists of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length and substitution.[2] This variation in the acyl chain is a primary determinant of the signaling specificity for different bacterial species. This compound, also known as N-Hexanoyl-L-homoserine lactone (C6-HSL), is a well-studied AHL with a six-carbon acyl chain.

Quantitative Comparison of AHL Activity

The biological activity of AHLs is typically quantified by their half-maximal effective concentration (EC50) for activating a specific QS-regulated response, or their half-maximal inhibitory concentration (IC50) for antagonizing it. These values are crucial for comparing the potency of different AHLs. The following tables summarize the activity of this compound (C6-HSL) in comparison to other AHLs with varying acyl chain lengths and modifications.

Table 1: Agonistic Activity of Various Acyl-Homoserine Lactones (AHLs)

This table presents the EC50 values for the activation of quorum sensing by different AHLs in various bacterial reporter strains. Lower EC50 values indicate higher potency.

AHL CompoundAcyl ChainReporter StrainEC50 (nM)Reference
N-Butanoyl-L-homoserine lactone (C4-HSL)C4E. coli (pSB401)~100[3]
This compound (C6-HSL) C6 Chromobacterium violaceum CV026 ~10 [4]
N-Octanoyl-L-homoserine lactone (C8-HSL)C8Agrobacterium tumefaciens NTL4~5[5]
N-Decanoyl-L-homoserine lactone (C10-HSL)C10Pseudomonas aeruginosa (lasR)~100[6]
N-Dodecanoyl-L-homoserine lactone (C12-HSL)C12Pseudomonas aeruginosa (lasR)~30[6]
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)3-oxo-C6Vibrio fischeri~1[7]
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)3-oxo-C12Pseudomonas aeruginosa (lasR)~10[6]

Note: EC50 values can vary depending on the specific reporter strain, receptor protein, and experimental conditions.[8]

Table 2: Impact of AHLs on Biofilm Formation

Biofilm formation is a key QS-regulated phenotype. This table provides a qualitative and quantitative comparison of the effect of different AHLs on biofilm formation.

AHL CompoundBacterial StrainEffect on Biofilm FormationQuantitative DataReference
N-Butanoyl-L-homoserine lactone (C4-HSL)Hafnia alvei H4IncreasedSignificant increase at 150 µg/ml[9]
This compound (C6-HSL) Hafnia alvei H4 No significant effect - [9]
N-Octanoyl-L-homoserine lactone (C8-HSL)Pseudomonas aeruginosaIncreased-
N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)Hafnia alvei H4No significant effect-[9]
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Pseudomonas aeruginosaEssential for biofilm maturation-[10]

Table 3: Influence of AHLs on Virulence Factor Production

The production of virulence factors is another critical process regulated by quorum sensing. This table highlights the role of different AHLs in controlling the expression of specific virulence factors.

AHL CompoundBacterial StrainVirulence FactorEffectReference
N-Butanoyl-L-homoserine lactone (C4-HSL)Pseudomonas aeruginosaElastase, PyocyaninInduction[11]
This compound (C6-HSL) Chromobacterium violaceum Violacein Induction [4]
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Pseudomonas aeruginosaElastase, Exotoxin AInduction[10][11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the AHL-mediated quorum sensing pathway and a typical experimental workflow for comparing AHL activities.

AHL_Signaling_Pathway cluster_bacteria Gram-Negative Bacterium LuxI LuxI-type synthase AHL AHL (e.g., C6-HSL) LuxI->AHL Synthesizes LuxR LuxR-type receptor Gene_Expression Target Gene Expression LuxR->Gene_Expression Activates Phenotypes Virulence, Biofilm Formation, etc. Gene_Expression->Phenotypes Leads to AHL->LuxR Binds to High_Density_AHL Extracellular AHL (High cell density) AHL->High_Density_AHL Diffusion Extracellular_AHL Extracellular AHL (Low cell density)

Caption: Generalized AHL-mediated quorum sensing pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture bacterial reporter strain AHL_Prep Prepare serial dilutions of AHLs Incubation Incubate reporter strain with AHLs AHL_Prep->Incubation Measurement Measure QS response (e.g., bioluminescence, pigment production) Incubation->Measurement Dose_Response Generate dose-response curves Measurement->Dose_Response EC50 Calculate EC50/IC50 values Dose_Response->EC50 Comparison Compare activities of different AHLs EC50->Comparison

Caption: A typical experimental workflow for comparing AHL activities.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of reliable scientific comparison. The following are detailed protocols for key experiments used to quantify the activity of AHLs.

Protocol 1: Chromobacterium violaceum CV026 Violacein Production Assay (Quantitative)

This assay is used to quantify the agonistic activity of short-chain AHLs by measuring the production of the purple pigment violacein.[4][12][13]

Materials:

  • Chromobacterium violaceum CV026 (a mutant that does not produce its own AHL but produces violacein in response to exogenous short-chain AHLs)

  • Luria-Bertani (LB) broth and agar

  • 96-well microtiter plates

  • Synthetic AHLs (including C6-HSL and other AHLs to be tested) dissolved in a suitable solvent (e.g., DMSO or ethyl acetate)

  • Spectrophotometer (plate reader)

Procedure:

  • Culture Preparation: Inoculate C. violaceum CV026 into LB broth and grow overnight at 30°C with shaking.

  • Assay Setup: Dilute the overnight culture 1:10 in fresh LB broth.

  • In a 96-well plate, add 180 µL of the diluted CV026 culture to each well.

  • Add 20 µL of the serially diluted AHL solutions to the respective wells. Include a solvent-only control.

  • Incubation: Incubate the plate at 30°C for 24-48 hours without shaking.

  • Violacein Quantification: After incubation, add 100 µL of 10% SDS to each well to lyse the cells and solubilize the violacein.

  • Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Plot the absorbance values against the AHL concentration to generate a dose-response curve and determine the EC50 value.[6]

Protocol 2: Bioluminescence-Based Reporter Assay

This assay utilizes a bacterial reporter strain engineered to produce light in response to specific AHLs. It is a highly sensitive method for quantifying both agonistic and antagonistic activities.[7][14]

Materials:

  • Bacterial reporter strain (e.g., E. coli DH5α carrying a plasmid with a LuxR-family receptor and a luxCDABE reporter cassette)

  • LB broth supplemented with the appropriate antibiotic

  • 96-well white, clear-bottom microtiter plates

  • Synthetic AHLs

  • Luminometer

Procedure:

  • Culture Preparation: Grow the reporter strain overnight in LB broth with the appropriate antibiotic at 37°C with shaking.

  • Assay Setup: Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.

  • In a 96-well plate, add 90 µL of the diluted reporter culture to each well.

  • For Agonist Assay: Add 10 µL of serially diluted AHL solutions to the wells.

  • For Antagonist Assay: Add 5 µL of a known agonist AHL (at its EC50 concentration) and 5 µL of the serially diluted test AHL to the wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 4-6 hours) with shaking.

  • Measurement: Measure both the optical density at 600 nm (to monitor cell growth) and the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence values to the cell density (Luminescence/OD600). Plot the normalized values against the AHL concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 3: Crystal Violet Biofilm Formation Assay

This assay quantifies the ability of AHLs to promote or inhibit biofilm formation.[15][16][17]

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • 96-well polystyrene microtiter plates

  • Synthetic AHLs

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

Procedure:

  • Culture Preparation: Grow the bacterial strain overnight in TSB.

  • Assay Setup: Dilute the overnight culture 1:100 in fresh TSB.

  • In a 96-well plate, add 180 µL of the diluted culture and 20 µL of the desired AHL solution to each well. Include a no-AHL control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining: Gently remove the planktonic cells and wash the wells with sterile water.

  • Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Solubilization: Remove the crystal violet solution and wash the wells again with water. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Measurement: Measure the absorbance at 595 nm using a plate reader.

  • Data Analysis: Compare the absorbance values of the AHL-treated wells to the control wells to determine the percentage of biofilm induction or inhibition.

References

Unveiling the Promiscuity of a Quorum Sensing Signal: A Comparative Guide to the Cross-Reactivity of N-(2-oxooxolan-3-yl)hexanamide with LuxR-Type Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive analysis of the interaction between the quorum sensing molecule N-(2-oxooxolan-3-yl)hexanamide, commonly known as N-Hexanoyl-DL-homoserine lactone or C6-HSL, and a variety of LuxR-type receptors reveals a significant degree of cross-reactivity. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this phenomenon, supported by quantitative data and detailed experimental protocols, to facilitate a deeper understanding of bacterial intercellular communication.

This compound (C6-HSL) is a well-characterized autoinducer molecule primarily associated with the LuxR receptor of the marine bacterium Vibrio fischeri, where it plays a pivotal role in regulating bioluminescence through quorum sensing.[1] However, the specificity of this signaling molecule is not absolute. Emerging research demonstrates that C6-HSL can interact with a range of LuxR-type receptors in various bacterial species, acting as either an agonist or an antagonist. This cross-reactivity has significant implications for inter-species communication, microbial ecology, and the development of novel antimicrobial strategies targeting quorum sensing.

Quantitative Comparison of C6-HSL Cross-Reactivity

To provide a clear and objective comparison, the following table summarizes the quantitative data on the interaction of C6-HSL with different LuxR-type receptors. The data, compiled from various studies, highlights the diverse responses elicited by C6-HSL across different bacterial systems.

LuxR-Type ReceptorOrganism of OriginCognate Acyl-HSLC6-HSL Binding Affinity (Kd)C6-HSL EffectQuantitative Data (EC50 / % Activation/Inhibition)
LuxR Vibrio fischeri3-oxo-C6-HSL~6 µM (estimated)Strong Activator120 nM sufficient for maximal luminescence induction.[2]
CarR Erwinia carotovora3-oxo-C6-HSL1.8 µMActivatorInduces significant reporter gene activity.[3]
TraR Agrobacterium tumefaciens3-oxo-C8-HSLNot SpecifiedWeak ActivatorInduces reporter gene expression.[4]
LasR Pseudomonas aeruginosa3-oxo-C12-HSLNot SpecifiedActivatorActivates LasR-based bioreporters.[1]
RhlR Pseudomonas aeruginosaC4-HSLNot SpecifiedActivatorReacts to C6-HSL, inducing reporter gene expression.[1]
SdiA Salmonella entericaNone IdentifiedNot SpecifiedWeak ActivatorCan activate the SdiA receptor.[4][5]
EsaR Pantoea stewartii3-oxo-C6-HSLNot SpecifiedInhibitorActs as an inhibitor of the EsaR receptor.[4]

Note: The quantitative data, particularly EC50 values and percentage of activation or inhibition, can vary depending on the specific experimental setup, reporter system, and host organism used. The information presented here is intended to provide a comparative overview.

Experimental Protocols

The evaluation of C6-HSL cross-reactivity with different LuxR-type receptors predominantly relies on reporter gene assays. The following is a generalized, detailed methodology for conducting such an assay.

Reporter Gene Assay for Measuring LuxR-Type Receptor Activation/Inhibition

This protocol describes the use of a bacterial reporter strain, typically Escherichia coli, which does not produce its own acyl-homoserine lactones (AHLs), to quantify the effect of C6-HSL on a specific LuxR-type receptor.

1. Materials:

  • E. coli reporter strain engineered to express the LuxR-type receptor of interest.

  • A reporter plasmid containing a promoter responsive to the specific LuxR-type receptor, fused to a reporter gene (e.g., luxCDABE for luminescence, gfp for green fluorescent protein, or lacZ for β-galactosidase).

  • Luria-Bertani (LB) medium supplemented with appropriate antibiotics for plasmid maintenance.

  • Stock solution of this compound (C6-HSL) of known concentration.

  • Microplate reader capable of measuring luminescence, fluorescence, or absorbance, depending on the reporter gene used.

  • 96-well microplates.

2. Procedure:

  • Culture Preparation: Inoculate the E. coli reporter strain into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Subculturing: The following day, dilute the overnight culture into fresh LB medium to an optical density at 600 nm (OD600) of approximately 0.1.

  • Induction: Aliquot 100 µL of the subculture into the wells of a 96-well microplate. Add varying concentrations of C6-HSL to the wells. Include a negative control (vehicle only) and a positive control (the cognate AHL, if known).

  • Incubation: Incubate the microplate at the optimal growth temperature for the reporter strain (e.g., 30°C or 37°C) with shaking for a predetermined period (e.g., 4-6 hours) to allow for gene expression.

  • Measurement:

    • Measure the OD600 of each well to normalize for cell density.

    • Measure the reporter signal (luminescence, fluorescence, or absorbance) using a microplate reader.

  • Data Analysis:

    • Normalize the reporter signal by the corresponding OD600 value.

    • Plot the normalized reporter activity against the concentration of C6-HSL to generate a dose-response curve.

    • From the dose-response curve, determine the EC50 value (the concentration of C6-HSL that elicits a half-maximal response) or the percentage of activation/inhibition at a specific concentration.

Visualizing the Mechanisms

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the signaling pathway and the experimental workflow.

LuxR_Signaling_Pathway cluster_cell Bacterial Cell C6_HSL_in C6-HSL LuxR LuxR-type Receptor C6_HSL_in->LuxR Complex C6-HSL-LuxR Complex DNA Promoter DNA Complex->DNA Binds Gene Target Gene(s) DNA->Gene Regulates Transcription Response Cellular Response Gene->Response C6_HSL_out C6-HSL (Extracellular) C6_HSL_out->C6_HSL_in Diffusion

Caption: The canonical LuxR-type signaling pathway activated by C6-HSL.

Reporter_Assay_Workflow Start Start: Prepare Reporter Strain Culture Subculture Subculture to fresh medium Start->Subculture Dispense Dispense into 96-well plate Subculture->Dispense Add_C6HSL Add varying concentrations of C6-HSL Dispense->Add_C6HSL Incubate Incubate (e.g., 4-6 hours) Add_C6HSL->Incubate Measure_OD Measure OD600 for cell density Incubate->Measure_OD Measure_Signal Measure Reporter Signal (Luminescence/Fluorescence/Absorbance) Incubate->Measure_Signal Analyze Data Analysis: - Normalize signal to OD600 - Generate dose-response curve - Determine EC50 / % activity Measure_OD->Analyze Measure_Signal->Analyze End End: Comparative Data Analyze->End

Caption: A generalized workflow for a reporter gene assay to quantify C6-HSL activity.

References

Validating the Role of N-(2-oxooxolan-3-yl)hexanamide in Bacterial Communication: A Guide to Using Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods to Validate the Function of a Key Quorum Sensing Molecule.

N-(2-oxooxolan-3-yl)hexanamide, an N-acyl homoserine lactone (AHL), is a critical signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. This guide provides a comprehensive overview of how to validate its role using knockout mutants, comparing this approach with alternative methods and molecules. Detailed experimental protocols and data are provided to support your research and drug development endeavors.

The LuxI/LuxR Signaling Pathway: The Target of Validation

This compound and similar AHLs are synthesized by LuxI-type enzymes. As the bacterial population density increases, these signaling molecules accumulate. Upon reaching a critical concentration, they bind to and activate LuxR-type transcriptional regulators. This activated complex then modulates the expression of target genes, leading to coordinated group behaviors such as bioluminescence, biofilm formation, and virulence factor production. In the model organism Aliivibrio fischeri, this pathway stringently controls bioluminescence through the lux operon.

LuxI_LuxR_Signaling_Pathway cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL_out This compound (AHL) LuxI->AHL_out Synthesis LuxR_inactive Inactive LuxR LuxR_active Active LuxR-AHL Complex lux_operon lux Operon LuxR_active->lux_operon Activation Bioluminescence Bioluminescence lux_operon->Bioluminescence Gene Expression AHL_in AHL AHL_out->AHL_in Diffusion AHL_in->LuxR_inactive Binding

Caption: The LuxI/LuxR quorum sensing circuit in bacteria.

Performance Comparison: Wild-Type vs. Knockout Mutants

To definitively establish the role of this compound, knockout mutants targeting the key genes in its signaling pathway, luxI (synthase) and luxR (receptor), are indispensable tools. The following tables summarize the expected quantitative outcomes of such genetic modifications in Aliivibrio fischeri.

StrainGenotypeThis compound ProductionBioluminescence PhenotypeRationale
Wild-Type (A. fischeri)luxI+, luxR+Endogenous productionNormal, density-dependent light productionFully functional quorum sensing circuit.
luxI Knockout MutantΔluxINoneSignificantly reduced or abolished[1]Inability to synthesize the signaling molecule prevents activation of LuxR.
luxI Knockout + Exogenous AHLΔluxINone (exogenously supplied)Restored to wild-type levels[1]Bypasses the synthesis defect by providing the signal externally, confirming LuxR is functional.
luxR Knockout MutantΔluxREndogenous productionAbolishedInability to sense and respond to the signaling molecule, breaking the signaling cascade.

Table 1: Comparison of Phenotypes in Wild-Type and Knockout Strains.

ComparisonParameterFold Change in luxI Knockout vs. Wild-TypeReference
BioluminescenceRelative Light Units~10-fold decrease (frameshift mutant)[2][3]
Bioluminescence% of Wild-Type Light Emission30-40%[1]

Table 2: Quantitative Analysis of Bioluminescence in luxI Mutants.

Experimental Protocols

Protocol 1: Generation of a luxI Knockout Mutant in Aliivibrio fischeri

This protocol describes the generation of a targeted gene knockout using homologous recombination.

Knockout_Workflow start Start: Design knockout construct pcr 1. PCR amplify upstream and downstream homology arms of luxI start->pcr ligation 2. Ligate homology arms with antibiotic resistance cassette pcr->ligation antibiotic_cassette Antibiotic Resistance Cassette (e.g., KanR) antibiotic_cassette->ligation construct Knockout Construct ligation->construct transformation 3. Transform construct into wild-type A. fischeri construct->transformation recombination 4. Homologous recombination replaces native luxI transformation->recombination selection 5. Select for transformants on antibiotic-containing media recombination->selection verification 6. Verify knockout by PCR and sequencing selection->verification end Result: Verified ΔluxI mutant verification->end

Caption: Workflow for generating a targeted gene knockout.

Materials:

  • Aliivibrio fischeri wild-type strain

  • Primers for amplifying regions flanking the luxI gene

  • A plasmid containing an antibiotic resistance cassette (e.g., kanamycin resistance)

  • PCR reagents

  • Restriction enzymes and ligase

  • Competent A. fischeri cells

  • Luria-Bertani salt (LBS) medium

  • Appropriate antibiotic for selection

Methodology:

  • Construct Design: Design a linear DNA construct that contains regions of homology upstream and downstream of the luxI gene, flanking an antibiotic resistance cassette.[4]

  • PCR Amplification: Amplify the upstream and downstream homology arms from A. fischeri genomic DNA using high-fidelity PCR.

  • Ligation: Ligate the amplified homology arms with the antibiotic resistance cassette to create the final knockout construct.

  • Transformation: Introduce the linear knockout construct into competent wild-type A. fischeri cells. V. fischeri is naturally competent, facilitating the uptake of linear DNA.[4]

  • Homologous Recombination: The cellular machinery will mediate homologous recombination, replacing the native luxI gene with the antibiotic resistance cassette.

  • Selection: Plate the transformed cells on LBS agar containing the appropriate antibiotic. Only cells that have successfully integrated the resistance cassette will survive.

  • Verification: Confirm the correct integration and deletion of the luxI gene by PCR using primers that bind outside the homology arms and by DNA sequencing.

Protocol 2: Bioluminescence Assay

This protocol details the measurement of light production to quantify the effect of the luxI knockout.

Materials:

  • Wild-type and ΔluxI A. fischeri strains

  • LBS medium

  • Shaking incubator

  • Luminometer or a plate reader with luminescence detection capabilities

  • This compound (for rescue experiments)

Methodology:

  • Culture Preparation: Inoculate overnight cultures of wild-type and ΔluxI A. fischeri in LBS medium.

  • Growth Curve and Luminescence Measurement:

    • Dilute the overnight cultures to a starting OD600 of ~0.05 in fresh LBS medium.

    • For rescue experiments, supplement the ΔluxI culture with a known concentration of this compound.

    • Incubate the cultures at 28°C with shaking.

    • At regular intervals, measure both the optical density (OD600) and the luminescence (in Relative Light Units, RLU).

  • Data Analysis: Normalize the luminescence readings by the cell density (RLU/OD600) to account for differences in growth. Plot the normalized luminescence against time or OD600 to compare the phenotypes of the different strains.

Alternatives to this compound

While this compound is a key signaling molecule, other molecules can be used for comparative studies or as alternative therapeutic targets.

Alternative CategoryExamplesMode of ActionApplication in Research
Other AHLs N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), N-butanoyl-L-homoserine lactone (BHL)[5]Agonists of other LuxR-type receptors in different bacterial species.Studying the specificity of LuxR-AHL interactions and potential for cross-talk between different quorum sensing systems.
Quorum Quenching (QQ) Molecules Halogenated furanones, Patulin, Penicillic acidAntagonists that inhibit AHL signaling, often by competing with AHLs for binding to LuxR-type receptors.Investigating the inhibition of quorum sensing as an anti-virulence strategy.
QQ Enzymes AHL lactonases, AHL acylases[6][7][8]Degrade AHL molecules, thereby preventing the activation of the quorum sensing pathway.Developing novel anti-biofilm and anti-infective agents that disrupt bacterial communication without exerting selective pressure for resistance.

Table 3: Comparison of Alternative Molecules.

Conclusion

The validation of this compound's role through the generation and analysis of luxI and luxR knockout mutants is a powerful and definitive approach. This method, supported by quantitative phenotypic assays, provides clear evidence of the molecule's function in the LuxI/LuxR quorum sensing pathway. By comparing the wild-type, knockout, and rescued phenotypes, researchers can unequivocally establish a causal link between this compound and the regulation of bacterial group behaviors. Furthermore, exploring alternatives such as other AHLs and quorum quenching molecules can provide deeper insights into the specificity of these signaling systems and open new avenues for the development of novel anti-infective therapies.

References

A Head-to-Head Battle: N-(2-oxooxolan-3-yl)hexanamide vs. 3-oxo-C6-HSL in Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two key bacterial signaling molecules, N-(2-oxooxolan-3-yl)hexanamide (C6-HSL) and its oxidized counterpart, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), reveals significant differences in their ability to regulate gene expression in quorum sensing systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their performance, supported by experimental data and detailed protocols.

At the heart of bacterial communication, or quorum sensing, lie small diffusible molecules known as N-acyl-homoserine lactones (AHLs). These molecules regulate a variety of collective behaviors, including biofilm formation, virulence factor production, and bioluminescence. The specificity of this regulation is largely determined by the structure of the AHL and its interaction with a cognate LuxR-type transcriptional regulator. This guide focuses on two closely related AHLs: C6-HSL and 3-oxo-C6-HSL, highlighting the critical role of the 3-oxo functional group in modulating their activity.

Performance Comparison: The Decisive Role of the 3-Oxo Group

Experimental evidence consistently demonstrates that 3-oxo-C6-HSL is a more potent activator of its cognate LuxR-type receptors compared to C6-HSL. The presence of the ketone group at the third carbon position of the acyl chain significantly enhances the binding affinity of the molecule to the receptor's ligand-binding pocket, leading to more robust downstream gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of 3-oxo-C6-HSL and the cross-reactivity of C6-HSL with various LuxR homologs. It is important to note that in some literature, "C6-HSL" is used colloquially to refer to 3-oxo-C6-HSL, the canonical signal for LuxR in Vibrio fischeri. For clarity, this guide distinguishes between the two molecules.

LigandReceptorOrganism of OriginBinding Affinity (Kd)Activation/Inhibition
3-oxo-C6-HSL CarRErwinia carotovora1.8 µM[1][2][3]Activator[1]
3-oxo-C6-HSL LuxRVibrio fischeri~6 µM (estimated)[1]Strong Activator[1]
C6-HSL TraRAgrobacterium tumefaciensNot specifiedWeak Activator[1]
C6-HSL SdiASalmonella entericaNot specifiedWeak Activator[1]
C6-HSL EsaRPantoea stewartiiNot specifiedInhibitor[1]

Note: Data for C6-HSL primarily reflects its cross-reactivity with receptors whose cognate ligand is a 3-oxo-AHL.

Studies on the CarR receptor of Erwinia carotovora have shown that while AHLs with acyl chains of 5-9 carbons can induce a response, 3-oxo-C6-HSL is the most effective activator. Unsubstituted HSLs, including C6-HSL, exhibit a much lower affinity for the receptor.[3] This suggests that the 3-oxo group is a key determinant for high-affinity binding and subsequent gene activation.

Signaling Pathways and Molecular Interactions

The canonical signaling pathway for both molecules involves their passive diffusion across the bacterial cell membrane. Inside the cell, the AHL binds to a LuxR-type transcriptional regulator. This binding induces a conformational change in the protein, leading to its dimerization and enabling it to bind to specific DNA sequences known as lux boxes in the promoter regions of target genes. This, in turn, recruits RNA polymerase and initiates transcription.

The primary difference in the activity of C6-HSL and 3-oxo-C6-HSL lies in the stability and activity of the resulting ligand-receptor complex. The 3-oxo group is thought to form additional hydrogen bonds within the ligand-binding pocket of the LuxR-type receptor, leading to a more stable and transcriptionally active complex.

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AHL_out AHL (C6-HSL or 3-oxo-C6-HSL) AHL_in AHL AHL_out->AHL_in Diffusion LuxR LuxR-type Receptor AHL_in->LuxR Binding Complex AHL-LuxR Complex LuxR->Complex Dimer Dimerized Complex Complex->Dimer Dimerization lux_box lux box Dimer->lux_box Binds to RNAP RNA Polymerase target_gene Target Gene RNAP->target_gene Initiates Transcription lux_box->RNAP Recruits mRNA mRNA target_gene->mRNA Proteins Proteins (e.g., Luciferase, Virulence Factors) mRNA->Proteins Translation

Canonical AHL-mediated quorum sensing signaling pathway.

Experimental Protocols

To quantitatively compare the effects of C6-HSL and 3-oxo-C6-HSL on gene expression, researchers can employ a variety of techniques. Below are detailed protocols for two key experimental approaches.

Bioluminescent Reporter Gene Assay

This assay utilizes a genetically engineered reporter strain of E. coli that produces light in response to the activation of a LuxR-type receptor by an AHL.

Materials:

  • E. coli reporter strain (e.g., MT102 containing the pSB401 plasmid, which carries luxR and the luxI promoter fused to the luxCDABE operon).

  • Luria-Bertani (LB) broth and agar.

  • Appropriate antibiotics for plasmid maintenance.

  • Stock solutions of synthetic C6-HSL and 3-oxo-C6-HSL in an appropriate solvent (e.g., DMSO).

  • 96-well microplates (white, with a clear bottom).

  • Microplate reader with luminescence detection.

Procedure:

  • Prepare an overnight culture of the E. coli reporter strain in LB broth with the appropriate antibiotic at 37°C with shaking.

  • Subculture the overnight culture by diluting it 1:100 into fresh LB broth and grow to an early to mid-exponential phase (OD600 of 0.2-0.4).

  • Prepare serial dilutions of the C6-HSL and 3-oxo-C6-HSL stock solutions in LB broth to create a range of concentrations to be tested (e.g., from 1 nM to 10 µM).

  • Assay setup: In a 96-well microplate, add 100 µL of the subcultured reporter strain to each well. Then, add 10 µL of each AHL dilution to the respective wells in triplicate. Include a solvent-only control.

  • Incubate the microplate at 30°C for 2-4 hours with shaking.[4]

  • Measure the luminescence (Relative Light Units, RLU) and the optical density at 600 nm (OD600) for each well.

  • Data Analysis: Normalize the RLU values by the OD600 to account for differences in cell density. Plot the normalized RLU against the AHL concentration to generate dose-response curves and determine the EC50 value for each compound.

reporter_assay_workflow start Start culture Overnight culture of reporter strain start->culture subculture Subculture to exponential phase culture->subculture setup_plate Set up 96-well plate: - Reporter strain - AHL dilutions subculture->setup_plate prepare_ahl Prepare serial dilutions of C6-HSL and 3-oxo-C6-HSL prepare_ahl->setup_plate incubate Incubate at 30°C setup_plate->incubate measure Measure luminescence (RLU) and OD600 incubate->measure analyze Normalize RLU to OD600 and plot dose-response curves measure->analyze end End analyze->end

Workflow for a bioluminescent reporter gene assay.

Quantitative Real-Time PCR (qRT-PCR)

This method directly measures the transcript levels of a target gene in response to AHL induction.

Materials:

  • Bacterial strain of interest (e.g., Vibrio fischeri).

  • Growth medium.

  • C6-HSL and 3-oxo-C6-HSL.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR instrument and reagents (e.g., SYBR Green master mix).

  • Primers specific for the target gene and a reference (housekeeping) gene.

Procedure:

  • Culture and Induction: Grow the bacterial strain to the desired cell density and induce with different concentrations of C6-HSL and 3-oxo-C6-HSL for a specific period.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA as a template, specific primers for the target and reference genes, and a qPCR master mix.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

The available data strongly indicate that N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a significantly more potent activator of its cognate LuxR-type receptors than this compound (C6-HSL). This enhanced activity is attributed to the presence of the 3-oxo group, which likely facilitates a higher binding affinity to the receptor. For researchers in drug development, this highlights the potential of targeting the specific interactions of 3-oxo-AHLs to disrupt quorum sensing in pathogenic bacteria. The detailed protocols provided in this guide offer a robust framework for further investigation and quantitative comparison of these and other quorum sensing molecules.

References

A Comparative Analysis of Synthetic vs. Naturally Derived N-(2-oxooxolan-3-yl)hexanamide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of synthetic and naturally derived N-(2-oxooxolan-3-yl)hexanamide, a critical signaling molecule in bacterial communication. This compound, more commonly known as N-hexanoyl-L-homoserine lactone (C6-HSL), is a member of the N-acyl homoserine lactone (AHL) family. These molecules are instrumental in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. This regulation affects various processes, including biofilm formation, virulence factor production, and antibiotic synthesis, making C6-HSL a key target for research into anti-infective therapies.[1]

The choice between using synthetically produced or naturally derived C6-HSL is a critical consideration for researchers. While the principle of chemical equivalence dictates that a pure, structurally identical molecule will have the same properties regardless of its origin, the practical realities of production, purity, and cost present significant differences. This guide aims to provide an objective comparison to aid in making an informed decision for your research needs.

Principle of Chemical Equivalence

From a chemical standpoint, a molecule of this compound synthesized in a laboratory is identical to one produced by a bacterium, provided both are of the same stereoisomer and are 100% pure. They will exhibit the same molecular weight, structure, and chemical properties. However, the processes of synthesis and natural extraction introduce variables that can significantly impact the purity, activity, and consistency of the final product. A key difference lies in the stereochemistry; natural AHLs are typically the (S)-enantiomer, whereas synthetic routes may produce a mixture of (R) and (S) enantiomers, which can affect biological activity.[2]

Comparative Analysis: Synthetic vs. Naturally Derived

The selection of synthetic versus naturally derived C6-HSL depends on the specific requirements of the intended application, such as the need for high purity, specific stereochemistry, or large quantities.

FeatureSynthetic this compoundNaturally Derived this compound
Purity High purity achievable (≥95% to ≥98%).[3][4][5]Purity is dependent on the extraction and purification methods; co-extraction of other AHLs and bacterial metabolites is common.[6][7]
Potential Impurities Unreacted starting materials, reagents from the synthesis process, and reaction byproducts. May contain a racemic mixture of enantiomers if not synthesized stereospecifically.[2]Other N-acyl homoserine lactones, bacterial pigments (e.g., violacein in Chromobacterium violaceum), and other secondary metabolites from the bacterial culture.[6][8]
Stereochemistry Can be synthesized as a specific enantiomer (L-form) or as a racemic mixture. The biological activity of different stereoisomers can vary.[2]Primarily the biologically active L-enantiomer.[2]
Scalability & Cost Highly scalable for producing large quantities at a potentially lower cost per unit.Limited by bacterial culture yield and the complexity of extraction and purification, which can be costly and labor-intensive for large quantities.
Consistency High batch-to-batch consistency in terms of purity and concentration.Can vary between batches due to differences in bacterial growth conditions, culture age, and extraction efficiency.
Biological Activity The activity of a pure synthetic L-enantiomer should be identical to the natural form. However, racemic mixtures may exhibit different or reduced activity.Considered the gold standard for biological activity, but co-extracted compounds could potentially influence experimental outcomes.[2]

Experimental Protocols

Synthesis of this compound (C6-HSL)

A common method for the synthesis of C6-HSL is the acylation of L-homoserine lactone.

Materials:

  • L-homoserine lactone hydrobromide

  • Hexanoic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 5% HCl aqueous solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of hexanoic acid and L-homoserine lactone hydrobromide is prepared in dichloromethane and stirred at room temperature for 15 minutes.

  • EDC and a catalytic amount of DMAP are added dropwise to the mixture.

  • The reaction is stirred for 24 hours.

  • The reaction mixture is then washed with a 5% (v/v) HCl aqueous solution and extracted with DCM.

  • The organic phase is dried over MgSO₄, filtered, and the solvent is removed in vacuo.

  • The crude product is purified using silica gel column chromatography.[9]

Extraction and Purification of Naturally Derived this compound

This protocol outlines a general method for extracting AHLs from bacterial cultures, such as Chromobacterium violaceum or Pseudomonas aeruginosa.

Materials:

  • Bacterial culture grown to the stationary phase

  • Ethyl acetate (acidified with 0.5% acetic acid)

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Methanol

  • Solid-Phase Extraction (SPE) C18 cartridge (optional, for further purification)

Procedure:

  • Harvesting Supernatant: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate, shake vigorously for 2 minutes, and allow the layers to separate.

    • Collect the upper organic phase.

    • Repeat the extraction of the aqueous phase twice more with fresh acidified ethyl acetate.

  • Concentration: Pool the organic extracts and remove the solvent using a rotary evaporator at 40-45°C.

  • Resuspension: Resuspend the dried residue in a known volume of methanol.

  • Further Purification (Optional): The extract can be further purified using Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) to isolate C6-HSL from other co-extracted molecules.[10]

Visualizations

Quorum_Sensing_Signaling_Pathway cluster_bacteria Bacterial Cell LuxI LuxI (AHL Synthase) AHL C6-HSL LuxI->AHL Synthesis LuxR LuxR (Transcriptional Regulator) Target_Genes Target Genes (e.g., virulence, biofilm) LuxR->Target_Genes Activation Precursors Acyl-ACP + SAM Precursors->LuxI Substrates AHL->LuxR Binding AHL_out Extracellular C6-HSL AHL->AHL_out Diffusion Gene_Expression Gene Expression Target_Genes->Gene_Expression Transcription AHL_out->AHL Diffusion at high cell density Experimental_Workflows cluster_synthesis Synthetic Production cluster_natural Natural Derivation Start_Synth Starting Materials (L-homoserine lactone, Hexanoic acid) Reaction Chemical Reaction (Acylation) Start_Synth->Reaction Purify_Synth Purification (Column Chromatography) Reaction->Purify_Synth Product_Synth Synthetic C6-HSL Purify_Synth->Product_Synth Analysis Comparative Analysis (Purity, Activity) Product_Synth->Analysis Start_Nat Bacterial Culture (e.g., C. violaceum) Extraction Liquid-Liquid Extraction Start_Nat->Extraction Purify_Nat Purification (HPLC/SPE) Extraction->Purify_Nat Product_Nat Natural C6-HSL Purify_Nat->Product_Nat Product_Nat->Analysis

References

Comparative Efficacy of N-(2-oxooxolan-3-yl)hexanamide Analogs as Quorum Sensing Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various analogs of N-(2-oxooxolan-3-yl)hexanamide, a member of the N-acyl-homoserine lactone (AHL) family of bacterial quorum sensing signal molecules. The objective is to present experimental data on the performance of these analogs in modulating quorum sensing (QS), primarily focusing on their potential as inhibitors of virulence and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.

Introduction to N-acyl-homoserine lactones and Quorum Sensing

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules utilized by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a phenomenon known as quorum sensing.[1] This communication system allows bacteria to coordinate collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance.[1][2] The basic structure of an AHL consists of a conserved homoserine lactone ring linked to an acyl side chain, with variations in the length and modification of this side chain providing signaling specificity.[1] Given the critical role of QS in bacterial pathogenicity, targeting this system with synthetic AHL analogs that can act as antagonists is a promising anti-virulence strategy.[3][4]

Comparative Efficacy of AHL Analogs

The efficacy of AHL analogs is typically evaluated based on their ability to inhibit QS-regulated phenotypes, such as biofilm formation and the production of virulence factors like pyocyanin and elastase. The following tables summarize quantitative data from various studies on the inhibitory activity of different analogs.

Table 1: Inhibition of Biofilm Formation by AHL Analogs in P. aeruginosa

Compound/AnalogConcentration (µM)Biofilm Inhibition (%)Reference
2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide (compound 10)Not specifiedHigh[5][6]
N-(4-bromophenylacetanoyl)-L-homoserine lactone (4-Br-PHL)Not specifiedUsed as positive control[5]
Y-31 (3-amino-tetrahydro-l,3-oxazin-2-one derivative)162.540.44[7]
meta-bromo-thiolactone (mBTL)Not specifiedSignificant[8]
N-aryl-glyoxamide derivative (compound 31)25048.7 (QS activity reduction)[9]
N-aryl-glyoxamide derivative (compound 32)25042.7 (QS activity reduction)[9]

Table 2: Inhibition of Virulence Factor Production by AHL Analogs in P. aeruginosa

Compound/AnalogVirulence FactorConcentration (µM)Inhibition (%)Reference
2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide (compound 10)Pyocyanin, ElastaseNot specifiedHigh[5][6]
Y-31Pyocyanin162.522.48[7]
Y-31Rhamnolipid162.56.13[7]
Y-31Elastase162.522.67[7]
N-aryl-glyoxamide derivative (compound 28)Pyocyanin25047[9]
meta-bromo-thiolactone (mBTL)PyocyaninNot specifiedSignificant[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of AHL analog efficacy.

Biofilm Formation Inhibition Assay

This assay quantifies the ability of a compound to prevent the formation of biofilms.

  • Bacterial Culture: P. aeruginosa is grown in a suitable medium (e.g., LB broth) to a specific optical density.

  • Treatment: The bacterial culture is then added to the wells of a microtiter plate containing various concentrations of the test compounds. A negative control (no compound) and a positive control (a known inhibitor) are included.

  • Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • Quantification: After incubation, the planktonic (free-swimming) bacteria are removed, and the wells are washed. The remaining biofilm is stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of biofilm inhibition is calculated relative to the negative control.[10]

Virulence Factor Quantification

Pyocyanin is a blue-green pigment and a key virulence factor of P. aeruginosa.

  • Culture and Treatment: P. aeruginosa is grown in a suitable medium in the presence of the test compounds for a specified period.

  • Extraction: Pyocyanin is extracted from the culture supernatant using chloroform.

  • Quantification: The chloroform layer is then acidified with HCl, causing the pyocyanin to turn pink. The absorbance of this solution is measured at 520 nm. The concentration is calculated based on the absorbance reading.[10]

Elastase is an important protease involved in tissue damage.

  • Sample Preparation: Culture supernatants from P. aeruginosa grown with test compounds are collected.

  • Enzymatic Reaction: The supernatant is incubated with Elastin-Congo Red as a substrate.

  • Quantification: The reaction is stopped, and the insoluble substrate is removed by centrifugation. The absorbance of the supernatant, which contains the solubilized Congo Red released by elastase activity, is measured at 495 nm.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the AHL-mediated quorum sensing pathway and a general workflow for evaluating AHL analogs.

Caption: AHL-mediated quorum sensing pathway in Gram-negative bacteria.

ExperimentalWorkflow cluster_synthesis Compound Synthesis & Selection cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Design Analog Design (Structure-Activity Relationship) Synthesis Chemical Synthesis Design->Synthesis Biofilm_Assay Biofilm Formation Inhibition Assay Synthesis->Biofilm_Assay Virulence_Assay Virulence Factor Quantification Synthesis->Virulence_Assay Toxicity_Assay Cytotoxicity Assay Synthesis->Toxicity_Assay Data_Quant Quantitative Data (IC50, % Inhibition) Biofilm_Assay->Data_Quant Virulence_Assay->Data_Quant Toxicity_Assay->Data_Quant Comparison Comparative Analysis Data_Quant->Comparison

Caption: General experimental workflow for the evaluation of AHL analogs.

Structure-Activity Relationship Insights

The efficacy of AHL analogs is highly dependent on their chemical structure. Key modifications that influence activity include:

  • Acyl Chain: The length and substitutions on the acyl chain are critical for receptor binding and specificity.[11] For instance, analogs with aromatic moieties can exhibit potent inhibitory activity.[5]

  • Lactone Ring: Modifications to the homoserine lactone ring can impact the stability and receptor interaction of the analog.[12]

  • Substituents: The addition of different functional groups, such as halogens, to the acyl chain can significantly enhance the inhibitory properties of the analogs.[5][6]

Conclusion

The development of this compound analogs and other N-acyl-homoserine lactone derivatives as quorum sensing inhibitors represents a promising avenue for the development of novel anti-virulence therapies. The data presented in this guide highlight the potential of several structural analogs to effectively inhibit key pathogenic traits of P. aeruginosa. Further research focusing on optimizing the structure-activity relationship and evaluating the in vivo efficacy of these compounds is warranted to translate these findings into clinical applications.

References

Quantifying the Specificity of N-(2-oxooxolan-3-yl)hexanamide in Quorum Sensing Circuits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(2-oxooxolan-3-yl)hexanamide, a key quorum sensing (QS) signaling molecule, with other N-acyl homoserine lactone (AHL) alternatives. By presenting quantitative data on receptor activation, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a critical resource for researchers investigating bacterial communication and developing novel anti-infective strategies.

Introduction to Quorum Sensing and Signal Specificity

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This process is mediated by small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers, regulating virulence, biofilm formation, and other collective behaviors.[1]

The specificity of an AHL for its cognate receptor is crucial for the fidelity of QS signaling. This compound, also known as N-hexanoyl-L-homoserine lactone (C6-HSL), is a short-chain AHL that plays a significant role in the QS circuits of various bacteria. Understanding its specificity—its ability to activate its intended target receptor versus off-target receptors—is paramount for designing targeted QS modulators.

Comparative Analysis of AHL Activity

The efficacy and specificity of AHLs are typically quantified by their half-maximal effective concentration (EC50) for receptor activation or their half-maximal inhibitory concentration (IC50) for receptor antagonism. The following table summarizes the activity of this compound and other representative AHLs on different LuxR-type receptors.

Signaling MoleculeReceptorOrganism of OriginActivity TypeEC50 / IC50 (µM)Reference
This compound (C6-HSL) LuxRVibrio fischeriActivator~6[2]
CarRErwinia carotovoraActivator1.8[2][3]
TraRAgrobacterium tumefaciensWeak ActivatorNot Specified[2]
SdiASalmonella entericaWeak ActivatorNot Specified[2]
EsaRPantoea stewartiiInhibitorNot Specified[2]
RhlRPseudomonas aeruginosaWeak Activator>100[4]
N-butanoyl-L-homoserine lactone (C4-HSL)RhlRPseudomonas aeruginosaActivator11.1[4]
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)LasRPseudomonas aeruginosaActivator~0.065[5]
N-decanoyl cyclopentylamide (C10-CPA)RhlRPseudomonas aeruginosaAntagonist90[6]
Phenylacetyl-L-homoserine lactone (PA-HSL)RhlRPseudomonas aeruginosaActivator1.7[7]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within quorum sensing circuits and the methodologies used to study them, the following diagrams are provided.

Quorum_Sensing_Pathway Pseudomonas aeruginosa Quorum Sensing Cascade cluster_las Las System cluster_rhl Rhl System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes LasR LasR LasR->LasI Upregulates RhlI RhlI LasR->RhlI Activates RhlR RhlR LasR->RhlR Activates Virulence_Factors Virulence Factors (e.g., elastase, pyocyanin) LasR->Virulence_Factors Regulates C12_HSL->LasR Activates C4_HSL C4-HSL RhlI->C4_HSL Synthesizes RhlR->RhlI Upregulates RhlR->Virulence_Factors Regulates C4_HSL->RhlR Activates C6_HSL This compound (C6-HSL) C6_HSL->RhlR Weakly Activates

P. aeruginosa QS circuit highlighting C6-HSL's weak activation of RhlR.

Reporter_Assay_Workflow Reporter Gene Assay Workflow for AHL Specificity cluster_construction Strain Construction cluster_assay Assay Protocol cluster_analysis Data Analysis Ecoli E. coli Host Strain (e.g., ΔsdiA) Transform1 Transformation 1 Ecoli->Transform1 Plasmid1 Plasmid 1: Constitutive/Inducible LuxR-type Receptor (e.g., RhlR) Plasmid1->Transform1 Plasmid2 Plasmid 2: Receptor-responsive promoter fused to reporter gene (e.g., lacZ, lux) Transform2 Transformation 2 Plasmid2->Transform2 Ecoli_R Ecoli_R Transform1->Ecoli_R Engineered Strain Ecoli_R->Transform2 Reporter_Strain Reporter_Strain Transform2->Reporter_Strain Final Reporter Strain Culture Culture Reporter Strain Reporter_Strain->Culture Add_AHL Add AHLs at Varying Concentrations Culture->Add_AHL Incubate Incubate Add_AHL->Incubate Measure Measure Reporter Signal (e.g., β-galactosidase activity, luminescence) Incubate->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate EC50/IC50 Plot->Calculate

Workflow for quantifying AHL specificity using a reporter gene assay.

Experimental Protocols

Reporter Gene Assay for RhlR Activation in E. coli

This protocol is adapted from methodologies used to assess the activity of AHLs on the RhlR receptor in a heterologous E. coli system, which isolates RhlR activity from other QS components in P. aeruginosa.[4]

a. Bacterial Strains and Plasmids:

  • Host Strain: E. coli strain lacking the sdiA gene (to prevent interference from the native E. coli LuxR homolog).

  • Receptor Plasmid: A plasmid containing the rhlR gene under the control of an inducible or constitutive promoter.

  • Reporter Plasmid: A plasmid containing a transcriptional fusion of the rhlI promoter (which is activated by RhlR) to a reporter gene such as lacZ (encoding β-galactosidase) or the luxCDABE operon (encoding luciferase).

b. Culture Conditions:

  • Co-transform the E. coli host strain with the RhlR expression plasmid and the reporter plasmid.

  • Select for transformants on appropriate antibiotic-containing LB agar plates.

  • Inoculate a single colony into LB broth with the necessary antibiotics and grow overnight at 37°C with shaking.

  • Subculture the overnight culture into fresh LB medium to an OD600 of ~0.05.

  • If using an inducible promoter for rhlR expression, add the appropriate inducer (e.g., L-arabinose).

c. Assay Procedure:

  • Aliquot the subculture into a 96-well microplate.

  • Add this compound and other test AHLs to the wells at a range of concentrations (typically from pM to µM). Include a vehicle control (e.g., DMSO or ethanol).

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • Measure the reporter gene expression:

    • For β-galactosidase (lacZ): Lyse the cells and measure β-galactosidase activity using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), monitoring the color change at 420 nm.

    • For luciferase (lux): Measure luminescence directly using a luminometer.

d. Data Analysis:

  • Normalize the reporter signal to cell density (OD600).

  • Plot the normalized reporter activity against the AHL concentration.

  • Calculate the EC50 value, which is the concentration of the AHL that elicits 50% of the maximal response, using a suitable nonlinear regression model (e.g., log(agonist) vs. response).

Transcriptomic Analysis of AHL Treatment in P. aeruginosa

This protocol outlines the steps to assess the global gene expression changes in P. aeruginosa in response to this compound.

a. Bacterial Strain and Culture Conditions:

  • Strain: P. aeruginosa wild-type or a mutant strain deficient in AHL synthesis (e.g., ΔlasIΔrhlI).

  • Grow the bacteria in a suitable medium (e.g., LB or a defined minimal medium) to a specific growth phase (e.g., mid-logarithmic or early stationary phase).

b. Treatment and RNA Extraction:

  • Treat the bacterial cultures with a specific concentration of this compound or a control (vehicle).

  • Incubate for a defined period to allow for changes in gene expression.

  • Harvest the bacterial cells by centrifugation.

  • Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).

  • Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

c. RNA Sequencing and Data Analysis:

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

  • Deplete ribosomal RNA (rRNA) from the total RNA samples.

  • Construct cDNA libraries from the rRNA-depleted RNA.

  • Perform high-throughput sequencing (e.g., Illumina sequencing) of the cDNA libraries.

  • Analyze the sequencing data:

    • Perform quality control and trim adapter sequences.

    • Align the sequencing reads to the P. aeruginosa reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million, TPM).

    • Identify differentially expressed genes between the treated and control samples.

    • Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) to understand the biological processes affected by this compound.

Off-Target Effects and Broader Implications

While this compound is a primary signaling molecule in certain bacteria, its specificity is not absolute. It can exhibit cross-reactivity with other LuxR-type receptors, potentially leading to unintended activation or inhibition of QS systems in co-habiting bacterial species.[2] Furthermore, there is growing evidence that AHLs, including C6-HSL, can modulate the physiology of eukaryotic hosts. For instance, C6-HSL has been shown to influence transcriptional changes in plants and can affect the immune response in mammalian cells.[8][9] These off-target effects are a critical consideration in the development of QS-based therapeutics, as they could have unintended consequences on the host microbiome and cellular functions.

Conclusion

This guide provides a quantitative and methodological framework for evaluating the specificity of this compound in quorum sensing circuits. The presented data highlights its variable activity across different LuxR-type receptors, emphasizing the need for careful characterization when developing QS modulators. The detailed experimental protocols offer a starting point for researchers to conduct their own comparative studies. By understanding the specificity and potential off-target effects of this and other AHLs, the scientific community can better design targeted strategies to disrupt bacterial communication and mitigate virulence.

References

A Comparative Guide to the In Vivo and In Vitro Effects of N-(2-oxooxolan-3-yl)hexanamide (C6-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-oxooxolan-3-yl)hexanamide, more commonly known as N-hexanoyl-L-homoserine lactone (C6-HSL), is a small, diffusible signaling molecule integral to quorum sensing (QS) in a variety of Gram-negative bacteria.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, influencing a range of physiological processes from biofilm formation to virulence.[3] This guide provides a comprehensive comparison of the observed effects of C6-HSL in controlled laboratory settings (in vitro) and within living organisms (in vivo), supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the quantitative effects of C6-HSL observed in various experimental models.

Table 1: In Vitro Effects of C6-HSL
Experimental ModelParameter MeasuredC6-HSL ConcentrationObserved EffectReference
Pseudomonas aeruginosaBiofilm FormationNot Specified2.47-fold increase[4]
Chromobacterium violaceumViolacein ProductionNot SpecifiedInduces violacein production[5]
Mixed Culture of Chlorella vulgaris and ChlamydomonasLipid Accumulation400 nMEffective promotion of lipid concentration[1][2]
Cathodic HomoacetogensElectron Utilization for CO₂ Reduction50 μMFacilitates electron utilization[1]
Table 2: In Vivo Effects of C6-HSL
Experimental ModelParameter MeasuredC6-HSL TreatmentObserved EffectReference
Arabidopsis thalianaPrimary Root Elongation10 µMIncreased root length[6]
Shoot and Root Biomass6 µMIncrease in biomass[7]
Winter Wheat (Triticum aestivum L.)Seed Germination100 ng/mL (seed priming)1.2-fold increase[8][9]
Coleoptile and Radicle Development100 ng/mL (seed priming)1.4-fold increase[8][9]
Biomass at Tillering Stage100 ng/mL (seed priming)1.4-fold increase[8][9]
Grain Yield100 ng/mL (seed priming)1.4–1.5-fold increase[8][9]
Caenorhabditis elegans (infected with P. aeruginosa)Survival Rate10-200 µM (L-HSL)Dose-dependent increase in survival[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the study of C6-HSL.

Quorum_Sensing_Signaling_Pathway cluster_bacteria Gram-Negative Bacterium LuxI LuxI C6_HSL_Internal C6-HSL LuxI->C6_HSL_Internal Synthesis LuxR LuxR Gene_Expression Target Gene Expression LuxR->Gene_Expression Activation C6_HSL_Internal->LuxR Binding C6_HSL_External C6-HSL (Extracellular) C6_HSL_Internal->C6_HSL_External Phenotypes Biofilm Formation, Virulence Factors Gene_Expression->Phenotypes

Bacterial Quorum Sensing Signaling Pathway

Plant_Interaction_Pathway C6_HSL C6-HSL (from bacteria) Plant_Cell Plant Cell C6_HSL->Plant_Cell Plant_Receptor Putative Receptor(s) Plant_Cell->Plant_Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, Hormonal Pathways) Plant_Receptor->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Physiological_Response Growth Promotion, Defense Response Gene_Expression->Physiological_Response

C6-HSL Interaction with Plant Signaling Pathways

Violacein_Inhibition_Workflow Start Start Culture Culture C. violaceum Start->Culture Add_C6_HSL Add C6-HSL and Test Compound Culture->Add_C6_HSL Incubate Incubate Add_C6_HSL->Incubate Measure_Growth Measure Cell Growth (OD600) Incubate->Measure_Growth Extract_Violacein Extract Violacein (e.g., with DMSO) Incubate->Extract_Violacein Analyze Analyze Data Measure_Growth->Analyze Measure_Violacein Measure Violacein (OD585) Extract_Violacein->Measure_Violacein Measure_Violacein->Analyze

References

A Comparative Guide to Isotopic Labeling of N-(2-oxooxolan-3-yl)hexanamide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for N-(2-oxooxolan-3-yl)hexanamide, a member of the N-acyl-homoserine lactone (AHL) family of bacterial quorum sensing molecules. The objective is to assist researchers in selecting the most appropriate labeled variant for their metabolic tracing studies. This document outlines the performance characteristics of different labeling approaches, provides detailed experimental protocols, and visualizes the metabolic fate of the parent compound.

Data Presentation: Comparison of Isotopically Labeled this compound Tracers

The choice between carbon-13 (¹³C) and deuterium (²H or D) labeling depends on the specific research question, the analytical methodology available, and the desired metabolic information. Below is a comparison of the key features of [¹³C₆]-N-(2-oxooxolan-3-yl)hexanamide and [D₁₁]-N-(2-oxooxolan-3-yl)hexanamide.

Feature[¹³C₆]-N-(2-oxooxolan-3-yl)hexanamide[D₁₁]-N-(2-oxooxolan-3-yl)hexanamideAlternative Tracer: ¹³C-Labeled Fatty Acid Precursor (e.g., [¹³C₆]-Hexanoic acid)
Tracer Type Stable Isotope Labeled Parent CompoundStable Isotope Labeled Parent CompoundStable Isotope Labeled Metabolic Precursor
Primary Use Tracing the fate of the entire molecule or the hexanoyl acyl chain through metabolic pathways.Tracing the fate of the entire molecule or the hexanoyl acyl chain; often used for quantification by isotope dilution mass spectrometry.Specifically tracing the incorporation of the fatty acid moiety into various cellular components.
Mass Shift (vs. Unlabeled) +6 Da+11 DaVariable, depending on the downstream metabolite.
Metabolic Interpretation Direct tracking of the carbon skeleton of the acyl chain. Less ambiguity in pathway analysis as ¹³C is a fundamental component of metabolic backbones.[1]Can be used to trace the acyl chain, but potential for deuterium loss in certain enzymatic reactions. Significant kinetic isotope effects may alter metabolic rates compared to the unlabeled compound.[2][3]Excellent for studying fatty acid metabolism and incorporation into lipids or degradation via beta-oxidation.[4][5]
Analytical Detection Primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]Primarily Mass Spectrometry.[2][6]Mass Spectrometry is the primary method for detecting incorporation into various metabolites.[4]
Potential Issues Higher cost of ¹³C-labeled starting materials.Potential for kinetic isotope effects that may alter the metabolic rate.[3] Possible back-exchange of deuterium in certain environments.Indirectly traces the fate of the AHL, as it only follows the fatty acid portion after amide bond hydrolysis.
Suitability for Flux Analysis Excellent for metabolic flux analysis of the acyl chain's carbon atoms.[1]Less ideal for precise flux analysis due to potential kinetic isotope effects.[3]Excellent for fatty acid flux analysis.[4][5]

Experimental Protocols

Protocol 1: Synthesis of [¹³C₆]-N-(2-oxooxolan-3-yl)hexanamide

This protocol describes a plausible synthetic route for [¹³C₆]-N-(2-oxooxolan-3-yl)hexanamide starting from commercially available [¹³C₆]-hexanoic acid.

Materials and Reagents:

  • [¹³C₆]-Hexanoic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • L-Homoserine lactone hydrochloride

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Activation of [¹³C₆]-Hexanoic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [¹³C₆]-hexanoic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF. Cool the solution to 0°C and add oxalyl chloride (1.2 equivalents) dropwise. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude [¹³C₆]-hexanoyl chloride.

  • Acylation of L-Homoserine Lactone: In a separate flask, suspend L-Homoserine lactone hydrochloride (1 equivalent) in anhydrous DCM. Cool the suspension to 0°C and add TEA (2.5 equivalents) to neutralize the hydrochloride and act as a base. To this suspension, add a solution of the crude [¹³C₆]-hexanoyl chloride in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure [¹³C₆]-N-(2-oxooxolan-3-yl)hexanamide.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using High-Resolution Mass Spectrometry (HRMS) and ¹³C-NMR.

Protocol 2: Metabolic Tracing and Analysis

This protocol outlines a general workflow for a metabolic tracing experiment using isotopically labeled this compound in a bacterial culture.

Materials and Reagents:

  • Bacterial strain of interest

  • Appropriate growth medium

  • Isotopically labeled this compound (from Protocol 1)

  • Unlabeled this compound (for use as a standard)

  • Extraction solvent (e.g., ethyl acetate)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Bacterial Culture and Labeling: Grow the bacterial strain to the desired cell density (e.g., mid-logarithmic phase). Introduce the isotopically labeled this compound to the culture at a known concentration. Incubate the culture for a specific period to allow for metabolic processing of the labeled compound.

  • Extraction of Metabolites: At various time points, harvest a sample of the bacterial culture. Separate the cells from the supernatant by centrifugation. Extract the metabolites from both the cell pellet and the supernatant using a suitable solvent like ethyl acetate.

  • Sample Preparation: Dry the extracts under a gentle stream of nitrogen. Reconstitute the dried extracts in a solvent compatible with the LC-MS/MS system (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis: Analyze the reconstituted samples using an LC-MS/MS system. Develop a method to separate the parent labeled compound from its potential metabolites. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the labeled compound and its expected metabolic products. For example, monitor the transition of the protonated molecule [M+H]⁺ to the characteristic lactone ring fragment.

  • Data Analysis: Analyze the mass spectrometry data to identify and quantify the isotopically labeled metabolites. Determine the rate of degradation of the parent compound and the appearance of its metabolites over time to elucidate the metabolic pathway and flux.

Mandatory Visualization

The following diagrams illustrate the synthesis workflow and the metabolic pathway of this compound.

G Synthesis of Isotopically Labeled this compound cluster_0 Acyl Chain Preparation cluster_1 Amide Bond Formation start Isotopically Labeled Hexanoic Acid (e.g., [¹³C₆]-Hexanoic acid) acyl_chloride Isotopically Labeled Hexanoyl Chloride start->acyl_chloride Oxalyl Chloride, DMF (cat.) product Isotopically Labeled This compound acyl_chloride->product Acylation hsl L-Homoserine Lactone hsl->product

Caption: A generalized workflow for the synthesis of isotopically labeled this compound.

G Metabolic Pathway of this compound cluster_0 Bacterial Cell cluster_1 Degradation cluster_2 Metabolic Fate AHL This compound (Isotopically Labeled Acyl Chain) AHL_internal Internalized AHL AHL->AHL_internal Uptake hydrolysis Amide Bond Hydrolysis (AHL Acylase) AHL_internal->hydrolysis FA Isotopically Labeled Hexanoic Acid hydrolysis->FA HSL Homoserine Lactone hydrolysis->HSL beta_ox Beta-Oxidation FA->beta_ox energy Energy Production (TCA Cycle) beta_ox->energy biosynthesis Incorporation into Cellular Components beta_ox->biosynthesis

Caption: The primary metabolic pathway of this compound degradation in bacteria.[7][8]

References

A Comparative Guide to the Functional Analysis of N-(2-oxooxolan-3-yl)hexanamide in Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

N-(2-oxooxolan-3-yl)hexanamide, more commonly known as N-hexanoyl-L-homoserine lactone (C6-HSL), is a small, diffusible signaling molecule integral to quorum sensing (QS) in many Gram-negative bacteria.[1][2][3] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression.[4][5] This coordinated behavior, triggered by a threshold concentration of signaling molecules like C6-HSL, often involves the expression of virulence factors, biofilm formation, and pigment synthesis, making the QS system a prime target for developing anti-virulence strategies.[1][6]

This guide provides a comparative analysis of the function of C6-HSL as a native QS activator against alternative synthetic molecules designed to inhibit this pathway. We will detail the key experiments used to elucidate these functions, present comparative data, and provide standardized protocols for replication. This information is intended for researchers, scientists, and drug development professionals working to understand and modulate bacterial communication.

The Role of C6-HSL in the Canonical Quorum Sensing Pathway

In many proteobacteria, the QS system relies on a pair of proteins homologous to LuxI and LuxR. The LuxI-type synthase is responsible for producing specific N-acyl-homoserine lactone (AHL) signal molecules, such as C6-HSL.[5] As the bacterial population grows, these AHLs accumulate in the environment. Upon reaching a critical concentration, they diffuse back into the cells and bind to their cognate LuxR-type transcriptional regulator. This AHL-receptor complex then activates or represses the expression of target genes, leading to a coordinated population-wide response.[5]

Quorum_Sensing_Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase LuxI->AHL_in Synthesizes LuxR LuxR-type Receptor (Inactive) Complex AHL-Receptor Complex (Active) DNA Promoter DNA Complex->DNA Binds to Genes Virulence Genes DNA->Genes Activates Transcription AHL_in->LuxR Binds to AHL_out AHL (C6-HSL) AHL_out->LuxR Diffuses into cell

Caption: Canonical LuxI/LuxR-type quorum sensing pathway activated by AHLs.

Comparative Analysis of Functional Assays

The function of C6-HSL as a QS agonist can be contrasted with that of quorum sensing inhibitors (QSIs), which are designed to disrupt this communication pathway. QSIs often function by competing with native AHLs for binding to the LuxR-type receptor or by inhibiting AHL synthases.[7] The following table summarizes quantitative data from key experiments comparing the activity of C6-HSL with representative alternative compounds.

Compound/AlternativeTarget OrganismAssay TypeConcentrationResult
This compound (C6-HSL) Chromobacterium violaceum CV026Violacein Production (Agonist)0.0005 µMEC50 for activation of violacein synthesis.[8]
This compound (C6-HSL) Pseudomonas aeruginosaBiofilm FormationN/APromotes biofilm formation as a native signal molecule.
Chalcone-based HSL analog Pseudomonas aeruginosaLasR-dependent QS InhibitionNot specifiedFound to inhibit the LasR-dependent QS system.[9]
3-(Benzo[d][7][10]dioxol-4-yl)oxazolidin-2-one (OZDO) Pseudomonas aeruginosa PAO1Pyocyanin Production Inhibition128 µg/mLSignificant reduction in pyocyanin production.[11]
3-(Benzo[d][7][10]dioxol-4-yl)oxazolidin-2-one (OZDO) Pseudomonas aeruginosa PAO1Biofilm Formation Inhibition128 µg/mLSignificant inhibition of biofilm formation.[11]
Various Synthetic AHL Analogs Pseudomonas aeruginosa3O-C12-HSL Production50 µMSignificant decrease in the production of the native 3O-C12-HSL signal.[12]

Detailed Experimental Protocols

Replicating key experiments is fundamental to verifying the function of C6-HSL and potential inhibitors. Below are detailed methodologies for common assays.

Violacein Inhibition/Induction Assay in Chromobacterium violaceum

This assay is a common screening method for QS modulators. C. violaceum produces the purple pigment violacein in response to AHLs, making it a simple visual indicator of QS activity. A mutant strain like CV026, which cannot produce its own AHLs but retains a functional LuxR-type receptor, is typically used to screen for agonists (like C6-HSL) or antagonists.

Protocol:

  • Culture Preparation: Grow C. violaceum CV026 overnight in LB broth at 30°C with shaking.

  • Assay Setup: Dilute the overnight culture 1:100 into fresh LB broth.

  • For Agonist Screening: Aliquot 180 µL of the diluted culture into a 96-well microtiter plate. Add 20 µL of various concentrations of the test compound (e.g., C6-HSL).

  • For Antagonist Screening: To the diluted culture, add a sub-maximal concentration of C6-HSL (the agonist). Aliquot 180 µL of this mixture into a 96-well plate. Add 20 µL of the potential inhibitor.

  • Incubation: Incubate the plate at 30°C for 24 hours without shaking.

  • Quantification: After incubation, visually inspect for purple pigment. To quantify, add 200 µL of DMSO to each well, resuspend the cells, and measure the absorbance at 585 nm to quantify violacein.

Violacein_Assay_Workflow A Prepare overnight culture of C. violaceum CV026 B Dilute culture and add to 96-well plate A->B C Add test compounds (Agonists or Antagonists + C6-HSL) B->C D Incubate at 30°C for 24 hours C->D E Visually inspect or add DMSO to solubilize pigment D->E F Measure Absorbance at 585 nm E->F

Caption: Workflow for the C. violaceum violacein induction/inhibition assay.

Biofilm Formation Inhibition Assay

Biofilm formation is a key virulence trait regulated by QS. This assay measures the ability of a compound to inhibit the formation of these surface-attached bacterial communities.

Protocol:

  • Culture Preparation: Grow Pseudomonas aeruginosa overnight in a suitable medium (e.g., LB or M9) at 37°C.

  • Assay Setup: Dilute the overnight culture to a specific OD600 (e.g., 0.02) in fresh medium.

  • Compound Addition: In a 96-well microtiter plate, add the test compounds at various concentrations. Add the diluted bacterial culture to each well. Include a vehicle control.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.

  • Washing: Carefully discard the liquid medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

  • Staining: Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Final Wash and Solubilization: Discard the crystal violet solution and wash the wells again with PBS. Air dry the plate. Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the stain bound to the biofilm.

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at 595 nm.

Biofilm_Assay_Workflow A Prepare and dilute overnight bacterial culture B Add test compounds and culture to 96-well plate A->B C Incubate statically for 24-48 hours B->C D Discard medium and wash wells with PBS to remove planktonic cells C->D E Stain adherent biofilm with 0.1% Crystal Violet D->E F Wash again, then solubilize bound stain with acetic acid E->F G Measure Absorbance at 595 nm F->G

Caption: Experimental workflow for a crystal violet biofilm formation assay.

Elastase Activity Assay

In P. aeruginosa, the production of the virulence factor LasB elastase is under the control of the QS system. Measuring its activity is a direct way to quantify the effect of a compound on a specific QS-regulated output.

Protocol:

  • Culture Supernatant: Grow P. aeruginosa in a suitable medium (e.g., PA broth) with the test compounds for 18-24 hours.

  • Preparation: Centrifuge the cultures to pellet the cells. Collect the supernatant, as elastase is a secreted enzyme.

  • Substrate Preparation: Prepare a solution of Elastin-Congo Red (ECR) in a reaction buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5).

  • Enzymatic Reaction: Add a volume of the bacterial supernatant (e.g., 100 µL) to the ECR substrate solution.

  • Incubation: Incubate the mixture at 37°C for several hours (e.g., 3-6 hours) with shaking. The elastase will digest the ECR, releasing the red dye.

  • Stopping the Reaction: Stop the reaction by adding a buffer to precipitate the remaining undigested substrate (e.g., phosphate buffer).

  • Quantification: Centrifuge the tubes to pellet the undigested substrate. Transfer the supernatant, containing the solubilized Congo Red dye, to a fresh tube or microplate well and measure the absorbance at 495 nm.

Logical_Relationship cluster_agonists QS Activation cluster_antagonists QS Inhibition Receptor LuxR-type Receptor Activation Conformational Change & DNA Binding Receptor->Activation Leads to Inhibition Binding Pocket Blocked No DNA Binding Receptor->Inhibition Leads to Agonist C6-HSL (Native Signal) Agonist->Receptor Virulence Virulence Gene Expression Activation->Virulence Antagonist QSI (Alternative Compound) Antagonist->Receptor No_Virulence No Virulence Expression Inhibition->No_Virulence

Caption: Logical relationship of QS Agonists vs. Antagonists at the receptor.

References

Safety Operating Guide

Navigating the Disposal of N-(2-oxooxolan-3-yl)hexanamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A lab coat is mandatory to protect from spills.

Avoid generating dust and handle the compound in a well-ventilated area to minimize inhalation risks. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Disposal Procedures: A Step-by-Step Approach

The appropriate disposal method for N-(2-oxooxolan-3-yl)hexanamide depends on the concentration and quantity of the waste, as well as institutional and local regulations. The following procedures offer a comprehensive approach, from direct disposal of small quantities to chemical inactivation of larger amounts.

1. Standard Disposal for Low-Concentration and Small Quantities:

For trace amounts or very dilute solutions, the disposal process is generally straightforward. However, it is crucial to consult with your institution's Environmental Health & Safety (EHS) office to ensure compliance with local regulations.

  • Step 1: Consult Local Regulations: Always begin by checking your institution's specific guidelines for chemical waste disposal.

  • Step 2: Waste Collection: Collect waste solutions of this compound and any contaminated materials (e.g., pipette tips, tubes) in a designated, clearly labeled, and sealed chemical waste container.

  • Step 3: Labeling: The container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Step 4: Arrange for Pickup: Contact your institution's EHS or waste management provider to schedule the pickup and disposal of the chemical waste.

2. Chemical Inactivation for Higher Concentrations or Bulk Quantities:

For larger quantities or more concentrated solutions, chemical inactivation through hydrolysis of the lactone ring is a recommended precautionary measure before disposal. This process breaks down the molecule into less biologically active components. N-acyl homoserine lactones are known to undergo pH-dependent lactonolysis[1]. A strong base like sodium hydroxide (NaOH) can be used to facilitate this process.

  • Step 1: Prepare a Basic Solution: In a suitable, labeled container, add the this compound waste. Slowly add a 1 M solution of sodium hydroxide (NaOH) to the waste.

  • Step 2: Incubation: Gently mix the solution and allow it to incubate at room temperature for at least 24 hours. This duration ensures the complete hydrolysis of the lactone ring.

  • Step 3: Neutralization: After incubation, neutralize the solution by slowly adding hydrochloric acid (HCl) until the pH reaches a neutral range (pH 6.0-8.0). Use a calibrated pH meter or pH strips to verify the pH.

  • Step 4: Final Disposal: Dispose of the neutralized solution in accordance with your institution's guidelines for non-hazardous aqueous waste.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key computed properties from PubChem, which can be useful for safety and handling assessments.

PropertyValueSource
Molecular FormulaC10H17NO3PubChem[2]
Molecular Weight199.25 g/mol PubChem[2]
XLogP3-AA1.5PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count3PubChem[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste consult_ehs Consult Institutional EHS Regulations start->consult_ehs assess_quantity Assess Waste Quantity and Concentration consult_ehs->assess_quantity low_quant Low Quantity / Trace Amounts assess_quantity->low_quant Low high_quant High Quantity / Concentrated assess_quantity->high_quant High collect_waste Collect in Labeled Hazardous Waste Container low_quant->collect_waste inactivation Chemical Inactivation (Hydrolysis) high_quant->inactivation ehs_pickup Arrange for EHS Pickup collect_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end add_naoh Add 1M NaOH, Incubate 24h inactivation->add_naoh neutralize Neutralize with HCl to pH 6-8 add_naoh->neutralize dispose_aqueous Dispose as Non-Hazardous Aqueous Waste per EHS Guidelines neutralize->dispose_aqueous dispose_aqueous->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling N-(2-oxooxolan-3-yl)hexanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(2-oxooxolan-3-yl)hexanamide. The following procedures are based on best practices for handling similar N-acylated homoserine lactones and are intended to ensure laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

ActivityEyesHandsRespiratoryBody
Handling Small Quantities (milligram scale) Safety glasses with side shields or safety goggles.Nitrile or latex gloves.[1][2][3]N95 respirator or equivalent, especially if dust may be generated.[1][3]Laboratory coat.[1][2]
Handling Large Quantities (gram scale or greater) Chemical safety goggles or a face shield.[1]Chemical-resistant gloves (e.g., nitrile, double-gloved).[1]A properly fitted respirator with an organic vapor cartridge.[1]Chemical-resistant lab coat or apron over a standard lab coat.[1]
Emergency (Spill or Exposure) Chemical safety goggles and a face shield.[1]Heavy-duty, chemical-resistant gloves.[1]Self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[1]Chemical-resistant suit or coveralls.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for the safe handling of this compound.[2]

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood, especially when handling the solid form to avoid inhalation of dust particles.[1][2]

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in Table 1.

    • Have a spill kit readily accessible.[1]

  • Handling:

    • When weighing the solid compound, do so in a fume hood.[1]

    • If preparing solutions, add the solid to the solvent slowly.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1][2]

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly clean the work area.

    • Decontaminate any equipment used.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical for laboratory safety and environmental responsibility.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste (e.g., unused compound, contaminated weigh paper) in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and any known hazard symbols.[1]
Liquid Waste Collect all liquid waste (e.g., solutions containing the compound, rinse from cleaning glassware) in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.[2]
Contaminated Consumables Dispose of items such as gloves and pipette tips that have come into contact with the compound in the designated hazardous waste container.[2]

All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[1]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the general workflow for handling this compound and the logical relationship for selecting the appropriate level of personal protective equipment.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare well-ventilated area (fume hood) gather_equip Assemble equipment and reagents prep_area->gather_equip don_ppe Don appropriate PPE gather_equip->don_ppe spill_kit Ensure spill kit is accessible don_ppe->spill_kit weigh Weigh solid in fume hood spill_kit->weigh dissolve Prepare solutions by adding solid to solvent weigh->dissolve handle_care Avoid contact with skin, eyes, and clothing dissolve->handle_care close_container Keep containers closed handle_care->close_container clean_area Clean and decontaminate work area close_container->clean_area doff_ppe Remove PPE correctly clean_area->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: General workflow for handling this compound.

PPE_Selection start Start: Assess Handling Task quantity Quantity of Compound? start->quantity small_scale Small Scale (mg) quantity->small_scale Small large_scale Large Scale (g) quantity->large_scale Large spill Emergency Spill/Exposure? small_scale->spill ppe_small Standard PPE: - Safety glasses - Nitrile gloves - Lab coat - N95 (if dust) large_scale->spill ppe_large Enhanced PPE: - Goggles/face shield - Chemical-resistant gloves - Respirator (organic vapor) - Chemical-resistant coat spill->ppe_small No (from Small Scale) spill->ppe_large No (from Large Scale) ppe_spill Emergency PPE: - Goggles & face shield - Heavy-duty gloves - SCBA - Chemical suit spill->ppe_spill Yes end_proc Proceed with Handling ppe_small->end_proc ppe_large->end_proc ppe_spill->end_proc After containment

Caption: Decision tree for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.